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  • Product: N4-Ethyl-2'-deoxycytidine
  • CAS: 70465-61-1

Core Science & Biosynthesis

Foundational

What is the structure of N4-Ethyl-2'-deoxycytidine?

The Structural and Functional Characterization of -Ethyl-2'-deoxycytidine ( -Et-dC)[1] Executive Summary -Ethyl-2'-deoxycytidine ( -Et-dC) is a modified nucleoside and a critical DNA adduct formed upon exposure to ethyla...

Author: BenchChem Technical Support Team. Date: February 2026

The Structural and Functional Characterization of -Ethyl-2'-deoxycytidine ( -Et-dC)[1]

Executive Summary


-Ethyl-2'-deoxycytidine (

-Et-dC)
is a modified nucleoside and a critical DNA adduct formed upon exposure to ethylating agents (e.g., acetaldehyde, tobacco smoke-derived nitrosamines).[1][2] Structurally, it consists of a deoxycytidine core where the exocyclic amino group at position 4 is modified with an ethyl moiety.

This modification alters the hydrogen-bonding face of the cytosine base, perturbing Watson-Crick pairing and promoting GC


 AT transition mutations . In drug development and synthetic biology, 

-Et-dC serves as a vital probe for studying translesion synthesis (TLS) polymerases and DNA repair mechanisms (specifically the limitations of direct reversal repair).

Molecular Architecture & Properties[3][4]

Chemical Structure

The core structure of


-Et-dC (

, MW: 255.27 Da) retains the pyrimidine ring and the 2'-deoxyribose sugar but introduces steric bulk and electronic changes at the Watson-Crick interface.
  • IUPAC Name: 4-N-ethyl-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one

  • Key Feature: The ethyl group at

    
     exists in syn or anti conformation relative to N3, influencing base-pairing fidelity.
    
Tautomeric Equilibrium & Mutagenicity

Unlike canonical cytosine, which predominantly exists in the amino form,


-alkylation shifts the equilibrium slightly toward the imino  tautomer.
  • Amino Form: Pairs with Guanine (dG)

    
     Non-mutagenic (though less stable than C:G).
    
  • Imino Form: Pairs with Thymine (dT)

    
    Mutagenic  (leads to GC 
    
    
    
    AT transitions).

N4_Structure dC_Core Deoxycytidine Core (Pyrimidine + Sugar) Modification N4-Ethyl Group (Steric Bulk) dC_Core->Modification Alkylation at N4 Amino_Form Amino Tautomer (Pairs with G) Modification->Amino_Form Major Conformer Imino_Form Imino Tautomer (Pairs with T) Modification->Imino_Form Minor Conformer (Equilibrium Shift) Mutation GC -> AT Transition Imino_Form->Mutation Replication Error

Figure 1: Structural hierarchy and tautomeric impact of N4-ethylation on mutagenic potential.

Synthesis Protocol: The "Convertible Nucleoside" Strategy

Direct alkylation of 2'-deoxycytidine often yields a mixture of N3 and N4 products due to the high nucleophilicity of N3. Therefore, the Convertible Nucleoside approach is the industry standard for high-purity synthesis.

Experimental Workflow

Objective: Synthesize


-Et-dC from 2'-deoxyuridine (dU) or a protected dC precursor.
Phase A: Activation (Creation of Leaving Group)
  • Starting Material: 3',5'-O-diacetyl-2'-deoxyuridine or a protected dC.

  • Reagent: 1,2,4-Triazole +

    
     (Phosphorus oxychloride).
    
  • Mechanism: This converts the C4-carbonyl (of U) or C4-amine (of C) into a 4-triazolyl intermediate. This is a highly reactive "convertible" species.

    • Critical Control: Maintain anhydrous conditions (Pyridine/ACN solvent) to prevent hydrolysis back to Uridine.

Phase B: Nucleophilic Displacement
  • Reagent: Ethylamine (

    
    ) in aqueous or ethanolic solution.
    
  • Reaction: The ethylamine attacks C4, displacing the triazole ring.

  • Deprotection: Ammonia treatment removes the sugar acetyl groups simultaneously.

Phase C: Purification
  • Method: Reverse-Phase HPLC (C18 column).

  • Mobile Phase: 0-15% Acetonitrile in Triethylammonium Acetate (TEAA) buffer (pH 7.0).

Synthesis_Path Start Protected 2'-Deoxyuridine (or dC) Activation Activation: POCl3 / 1,2,4-Triazole Start->Activation Intermediate 4-Triazolyl-dU Intermediate (Leaving Group at C4) Activation->Intermediate C4 Activation Displacement Nucleophilic Substitution: Ethylamine (EtNH2) Intermediate->Displacement Displacement Product N4-Ethyl-2'-deoxycytidine (Final Product) Displacement->Product Deprotection & Purification

Figure 2: The "Convertible Nucleoside" synthetic route ensures regiospecificity at N4.

Analytical Characterization

To validate the structure, Nuclear Magnetic Resonance (NMR) is the gold standard. The ethyl group introduces distinct aliphatic signals that are absent in the parent nucleoside.

Representative -NMR Data (in )
Proton PositionChemical Shift (

, ppm)
MultiplicityIntegrationAssignment Logic
H6 ~7.6 - 7.8Doublet1HPyrimidine ring proton (deshielded).
H5 ~5.8 - 6.0Doublet1HPyrimidine ring proton.
H1' ~6.1Triplet1HAnomeric sugar proton.

-H
~8.0 - 8.2Broad Singlet1HExocyclic amine proton (exchangeable).

-

-CH3
~3.3 - 3.5 Multiplet/Quartet 2H Diagnostic Methylene group.

-CH2-

~1.1 - 1.2 Triplet 3H Diagnostic Methyl group.

Note: The presence of the triplet at 1.1 ppm and quartet at 3.4 ppm confirms the ethylation. The shift of the H5/H6 protons confirms the cytosine ring integrity.

Biological Implications: Mutagenesis & Repair[5]

The "Wobble" Mechanism

-Et-dC is a potent mutagen. The ethyl group sterically hinders the formation of the third hydrogen bond required for a stable G:C pair.
  • Replication Block: High-fidelity polymerases (e.g., Pol

    
    , Pol 
    
    
    
    ) often stall at
    
    
    -Et-dC.
  • Translesion Synthesis (TLS): Error-prone polymerases (e.g., Pol

    
     or 
    
    
    
    ) may bypass the lesion. Due to the altered H-bond donor/acceptor profile, dATP is frequently incorporated opposite the adduct instead of dGTP.
  • Result:

    
     transition mutation in the daughter strand.
    
Repair Limitations

Unlike


-methylcytosine (which is positively charged and repaired by ALKBH2  via direct reversal), 

-ethylcytosine is exocyclic and neutral.
  • Direct Reversal: Inefficient. ALKBH2 generally targets charged alkylations (N1-MeA, N3-MeC) or cyclic etheno adducts, not simple exocyclic alkyl amines.

  • Excision Repair: The primary pathway for removal is Nucleotide Excision Repair (NER) , which recognizes the helical distortion caused by the ethyl group.

References

  • Glen Research. N4-Ethyl-dC and Mutagenesis Studies. [Link]

  • National Institutes of Health (NIH) / PubChem. N4-ethyl-2'-deoxycytidine Compound Summary. [Link]

  • Grevatt, P. C., et al. (1991). The role of N3-ethyldeoxythymidine in mutagenesis and cytotoxicity by ethylating agents.[3] (Contextual reference for ethylation mechanisms). J Biol Chem. [Link]

Sources

Exploratory

N4-Ethyl-2'-deoxycytidine chemical properties and synthesis.

Content Type: Technical Reference & Synthesis Guide Audience: Synthetic Chemists, Toxicologists, and Structural Biologists Executive Summary N4-Ethyl-2'-deoxycytidine (N4-Et-dC) is a modified nucleoside of significant in...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Reference & Synthesis Guide Audience: Synthetic Chemists, Toxicologists, and Structural Biologists

Executive Summary

N4-Ethyl-2'-deoxycytidine (N4-Et-dC) is a modified nucleoside of significant interest in two distinct fields: environmental toxicology and nucleic acid engineering . Biologically, it represents a specific DNA adduct formed by the interaction of acetaldehyde (a primary metabolite of ethanol) with deoxycytidine. Unlike the more ubiquitous N2-ethyl-deoxyguanosine, N4-Et-dC is less abundant but possesses distinct mutagenic potential due to its ability to perturb Watson-Crick hydrogen bonding.

From a synthetic perspective, N4-Et-dC serves as a model for "convertible nucleoside" strategies. The ethyl group at the exocyclic amine prevents standard base pairing, often forcing the base into an imino tautomer that mimics Uracil/Thymine, leading to C


T transition mutations. This guide details the physicochemical properties, the "Gold Standard" convertible synthesis route, and the mechanistic underpinnings of its biological activity.

Chemical Identity & Physicochemical Properties[1][2][3][4]

Datasheet
PropertySpecification
IUPAC Name 4-(Ethylamino)-1-(2-deoxy-β-D-erythro-pentofuranosyl)pyrimidin-2(1H)-one
Common Abbreviation N4-Et-dC,

-Et-dC
Molecular Formula

Molecular Weight 255.27 g/mol
Solubility Soluble in water, DMSO, Methanol.[1][2] Sparingly soluble in Acetone/CH2Cl2.
UV Absorption (

)
~274 nm (pH 7.0). Note: N4-alkylation typically causes a slight bathochromic shift relative to dC (271 nm).
pKa (N3) ~4.0 - 4.1. The electron-donating ethyl group slightly increases basicity compared to dC (pKa 4.2), but steric bulk affects protonation.
Structural Conformation

Unlike native cytosine, which exists predominantly in the amino form, N4-Et-dC exhibits a shifted tautomeric equilibrium.

  • Amino Tautomer: The ethyl group is in the anti conformation relative to N3 to minimize steric clash, allowing modified Watson-Crick pairing with Guanine (though destabilized).

  • Imino Tautomer: The exocyclic double bond (C4=N4) forms. This tautomer presents a donor-acceptor-acceptor (DAA) hydrogen bond pattern similar to Thymine, facilitating mispairing with Adenine.

Synthesis Protocols

The "Convertible Nucleoside" Strategy (Recommended)

Direct alkylation of deoxycytidine with ethyl halides is chemically promiscuous, yielding a mixture of N3-ethyl (cationic) and N4-ethyl products. The professional standard is the Convertible Nucleoside approach , utilizing a leaving group at the C4 position of a uracil derivative.

Reaction Scheme Logic
  • Substrate: 3',5'-Di-O-acetyl-2'-deoxyuridine (Protection prevents sugar modification).

  • Activation: Conversion of the C4-carbonyl to a leaving group (1,2,4-triazole is preferred over chloride for stability and yield).

  • Displacement: Nucleophilic attack by ethylamine.

  • Deprotection: Removal of sugar acetyl groups (often occurs concomitantly with displacement if conditions are basic enough).

Step-by-Step Protocol

Step 1: Activation (Synthesis of 4-Triazolyl Intermediate)

  • Setup: Flame-dry a 250 mL round-bottom flask. Maintain an Argon atmosphere.

  • Reagents: Suspend 1,2,4-triazole (10 eq) in anhydrous acetonitrile (MeCN). Add

    
     (3 eq) dropwise at 0°C. Stir for 15 min.
    
  • Addition: Add triethylamine (TEA, 15 eq) slowly (exothermic). The solution will turn yellow/orange.

  • Substrate: Add 3',5'-Di-O-acetyl-2'-deoxyuridine (1 eq) dissolved in MeCN.

  • Reaction: Stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC (EtOAc/Hexane). The product (4-triazolyl derivative) is often fluorescent.

  • Workup: Quench with saturated

    
    , extract with DCM, dry over 
    
    
    
    , and concentrate. Crucial: Do not expose to strong acid or heat, as the triazole is labile.

Step 2: Amine Displacement & Deprotection

  • Displacement: Dissolve the crude triazolyl intermediate in 1,4-dioxane.

  • Nucleophile: Add aqueous Ethylamine (70% soln, excess, ~10 eq).

  • Conditions: Stir at RT for 4–12 hours. The ethylamine acts as both the nucleophile (displacing triazole) and the base (cleaving acetyl esters).

  • Purification: Evaporate solvents under reduced pressure. Purify via Reverse-Phase HPLC (C18 column) using a gradient of Water/Acetonitrile (0%

    
     20% MeCN).
    
  • Yield: Expect 60–80% overall yield.

Visualization of Synthesis Workflow

SynthesisRoute cluster_0 Mechanism: Nucleophilic Aromatic Substitution (SNAr) dU 3',5'-Di-O-acetyl-dU Act Activation (POCl3 / Triazole) dU->Act Substrate Triazolyl 4-Triazolyl-dU (Activated Intermediate) Act->Triazolyl C4 Substitution Product N4-Ethyl-2'-deoxycytidine (Final Product) Triazolyl->Product Displacement & Deprotection EtNH2 Ethylamine (Nucleophile) EtNH2->Product Attack at C4

Figure 1: The "Convertible Nucleoside" pathway transforms a Uridine derivative into N4-Ethyl-Cytidine via a reactive triazolyl intermediate.[3][4]

Biological Mechanism: Mutagenicity & Repair[8][9]

The Acetaldehyde Connection

N4-Et-dC is a biomarker for alcohol-induced DNA damage.[5][6]

  • Metabolism: Ethanol

    
     Acetaldehyde.
    
  • Adduct Formation: Acetaldehyde is an electrophile. While it preferentially attacks the N2 of Guanine (forming N2-ethyl-dG), it also attacks the exocyclic N4 of Cytosine.

  • Stability: Unlike Schiff base adducts, the N4-ethyl adduct is relatively stable and persists during replication if not repaired.

Mutagenic Mechanism (Wobble & Tautomerism)

The ethyl group at N4 interferes with the canonical donor-acceptor-donor hydrogen bonding pattern of Cytosine.

  • Replication Stall: High-fidelity polymerases (e.g., Pol

    
    , Pol 
    
    
    
    ) often stall at N4-Et-dC due to steric hindrance in the minor groove.
  • Translesion Synthesis (TLS): Error-prone polymerases (e.g., Pol

    
    , Pol 
    
    
    
    ) bypass the lesion.
  • The Error: The N4-Et-dC can adopt the imino tautomer, which base-pairs with Adenine instead of Guanine.

  • Result: A

    
     transition mutation in the next replication cycle.
    
Pathway Diagram

Mutagenesis Alcohol Ethanol Consumption Aldehyde Acetaldehyde (Metabolite) Alcohol->Aldehyde ADH/CYP2E1 Adduct N4-Ethyl-dC Adduct Aldehyde->Adduct Alkylation DNA Genomic DNA (dC Residue) DNA->Adduct Fork Replication Fork Arrives Adduct->Fork HiFi Hi-Fi Polymerase (Stalls) Fork->HiFi Steric Clash TLS TLS Polymerase (Bypass) HiFi->TLS Polymerase Switch PairG Pairs with G (Correct) TLS->PairG Anti-tautomer PairA Pairs with A (Mutagenic) TLS->PairA Imino-tautomer Result1 No Mutation PairG->Result1 Result2 C -> T Transition PairA->Result2

Figure 2: Pathway from ethanol exposure to specific C


T genetic mutations via N4-Et-dC tautomerization.

Analytical Characterization

To validate the synthesis of N4-Et-dC, the following spectral signatures are diagnostic:

1H-NMR (DMSO-d6)
  • Ethyl Group: Look for a triplet at

    
     ~1.1 ppm (
    
    
    
    ) and a quartet (or multiplet) at
    
    
    ~3.3–3.4 ppm (
    
    
    ). The
    
    
    signal often broadens due to restricted rotation around the C4-N4 bond.
  • Base Protons: The H5 and H6 doublet signals of the pyrimidine ring will shift slightly upfield compared to unmodified dC due to the electron-donating alkyl group.

  • Exchangeable Protons: The N4-H proton appears as a broad singlet (often split or broadened by the ethyl coupling) around

    
     7.8–8.2 ppm.
    
Mass Spectrometry (ESI-MS)
  • Parent Ion:

    
     m/z.
    
  • Fragmentation: In MS/MS, the cleavage of the glycosidic bond is the primary event.

    • Loss of deoxyribose (-116 Da).

    • Diagnostic base fragment (N4-ethylcytosine): ~140.08 m/z .

References

  • Synthesis of N4-modified Pyrimidines

    • Kiviniemi, A., et al. (2010). "Synthesis of N4-modified 2'-deoxycytidine-5'-triphosphates." Nucleic Acids Research. Link (Demonstrates the convertible triazole method).

  • Acetaldehyde Adducts & Biology

    • Wang, M., et al. (2000). "DNA adducts from acetaldehyde: implications for alcohol-related carcinogenesis." Chemical Research in Toxicology. Link

  • Tautomerism and Mutagenicity

    • Baskerville-Abraham, I.M., et al. (2020). "Bypass of N4-ethyl-2'-deoxycytidine by human DNA polymerases." Journal of Biological Chemistry. Link

  • Convertible Nucleoside Strategy

    • MacMillan, A.M., & Verdine, G.L. (1991). "Synthesis of functionally tethered oligodeoxynucleotides by the convertible nucleoside approach." Journal of Organic Chemistry. Link

  • General Properties of Alkylated Cytidines

    • Kulikowski, T., et al. (1980). "Structure and tautomerism of N4-alkylcytosines." Acta Biochimica Polonica. Link

Disclaimer: This guide is for research purposes only. Handling of modified nucleosides and alkylating agents requires adherence to standard chemical safety protocols (GLP).

Sources

Foundational

Mechanistic Pathology and Repair of N4-Ethylated Cytidine Adducts

Executive Summary -ethyl-2'-deoxycytidine ( -Et-dC) represents a specific class of alkylation damage often overshadowed by its more prevalent counterparts ( -methylguanine or -methylguanine). However, its unique structur...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary


-ethyl-2'-deoxycytidine (

-Et-dC) represents a specific class of alkylation damage often overshadowed by its more prevalent counterparts (

-methylguanine or

-methylguanine). However, its unique structural position at the Watson-Crick interface renders it a potent disruptor of genomic fidelity. This guide dissects the chemical etiology, mutagenic potential, and enzymatic repair of

-Et-dC, providing a validated analytical workflow for its quantification in biological matrices.

Key Technical Insight: Unlike


-acetylcytidine (ac4C), which is a regulated epitranscriptomic mark, 

-ethylcytidine is primarily an exogenously induced lesion (e.g., via tobacco smoke or ethyl methanesulfonate) that requires direct reversal repair mechanisms (ALKBH2/3) to prevent G

A transition mutations.

Chemical Etiology and Structural Dynamics[1]

Formation Chemistry

-Et-dC is formed via the nucleophilic attack of the exocyclic amino group of cytosine on ethylating agents. While the 

position is more nucleophilic, the

position becomes a target under specific physiological conditions or exposure to strong alkylators like Ethyl Methanesulfonate (EMS) and acetaldehyde (a metabolite of ethanol and tobacco smoke).
Rotameric Interference

The biological impact of


-Et-dC is dictated by its rotameric conformation around the C4-N4 bond.
  • Anti-conformation: The ethyl group projects into the major groove. This allows the modified cytosine to maintain partial Watson-Crick hydrogen bonding with Guanine, though with altered geometry (wobble pairing).

  • Syn-conformation: The ethyl group interferes directly with the Watson-Crick face, sterically hindering the formation of the central hydrogen bond with Guanine. This conformation promotes polymerase stalling or misincorporation of Thymine.

ParameterNative dC

-Ethyl-dC
Consequence
H-Bond Donors (N4) 21Loss of one H-bond donor at the pairing interface.
Steric Bulk LowHighMajor groove projection or interface steric clash.
Polymerase Bypass High FidelityLow FidelityPromotes Translesion Synthesis (TLS) polymerase recruitment.

Mutagenic Potential and Replication Stress

The presence of


-Et-dC presents a "fork in the road" for DNA replication machinery. High-fidelity polymerases (e.g., Pol 

, Pol

) often stall at the lesion due to the distorted minor groove geometry.
The Mutagenic Mechanism

When bypass occurs (often recruited by Pol


 or Pol 

), the reduced hydrogen bonding capacity often leads to the misincorporation of deoxythymidine (dT) instead of deoxyguanosine (dG).
  • Replication Round 1:

    
    -Et-dC pairs with T.
    
  • Replication Round 2: The T templates an A.

  • Result: A G:C

    
     A:T transition mutation .
    

This mechanism is distinct from


-alkylguanine lesions, which typically induce G:C 

A:T transitions via a different steric mechanism.

Enzymatic Repair: The ALKBH Pathway[2]

The primary defense against


-Et-dC is Direct Reversal Repair , specifically mediated by the AlkB family of dioxygenases (ALKBH2 and ALKBH3 in humans). Unlike Base Excision Repair (BER), which requires glycosylase excision, ALKBH enzymes chemically revert the base to its native state without breaking the phosphodiester backbone.
Mechanism of Oxidative Dealkylation

The ALKBH2 enzyme utilizes a non-heme Iron (Fe


) center and 

-ketoglutarate (

-KG) as a cofactor.
  • Substrate Binding: ALKBH2 flips the damaged base out of the double helix into its active site.

  • Oxidation: The enzyme hydroxylates the ethyl group at the

    
    -carbon (adjacent to the nitrogen).
    
  • Decomposition: The resulting hemiaminal intermediate is unstable and spontaneously decomposes, releasing acetaldehyde and restoring the native cytosine .

Pathway Visualization

ALKBH_Repair_Mechanism Damage DNA containing N4-Ethyl-dC Complex ALKBH2-DNA Complex Damage->Complex Base Flipping Reaction Oxidative Hydroxylation Complex->Reaction Intermediate Unstable Hemiaminal Reaction->Intermediate Hydroxylation Release Release of Acetaldehyde Intermediate->Release Spontaneous Repaired Restored Native Cytosine Intermediate->Repaired Cofactors Cofactors: Fe(II) + u03B1-KG + O2 Cofactors->Reaction

Figure 1: The oxidative dealkylation mechanism employed by ALKBH2 to repair N4-ethylcytidine. Note the requirement for molecular oxygen and alpha-ketoglutarate.

Analytical Workflow: LC-MS/MS Quantification

To study the biological role of


-Et-dC, precise quantification is required. The following protocol is self-validating through the use of stable isotope dilution.
Protocol Prerequisites
  • Internal Standard (IS):

    
    -deoxycytidine or synthesized 
    
    
    
    -N4-ethyl-dC (Critical for normalization).
  • Enzymes: DNA Degradase Plus (Zymo) or a cocktail of DNase I, Phosphodiesterase I, and Alkaline Phosphatase.

Step-by-Step Methodology
  • Genomic DNA Isolation: Extract DNA using a high-purity kit (e.g., phenol-chloroform or silica column). Crucial: Add antioxidant (Desferrioxamine) to prevent artifactual oxidation during lysis.

  • Enzymatic Hydrolysis:

    • Mix 5-10

      
      g of DNA with hydrolysis buffer (10 mM Tris-HCl, pH 7.9, 1 mM MgCl
      
      
      
      ).
    • Add Internal Standard (IS) spike before digestion to account for matrix effects.

    • Incubate with enzyme cocktail at 37°C for 3-6 hours.

  • Sample Clean-up (SPE):

    • Use an Oasis HLB or equivalent solid-phase extraction cartridge.

    • Condition: Methanol

      
       Water.[1]
      
    • Load sample.[2][1][3][4] Wash with 5% Methanol (removes salts).

    • Elute nucleosides with 30% Acetonitrile.

  • LC-MS/MS Analysis:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

    • Mobile Phase: A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Acetonitrile.

    • Ionization: ESI Positive Mode.

MRM Transitions (Targeted)
AnalytePrecursor Ion (

)
Product Ion (

)
Collision Energy (eV)
dC (Native) 228.1112.110

-Ethyl-dC
256.1140.115

-dC (IS)
231.1115.110

Note: The mass shift of +28 Da corresponds to the ethyl group. The product ion shift corresponds to the modified base fragment.

Emerging Biological Implications

Biomarker for Tobacco Exposure

Since acetaldehyde is a major constituent of tobacco smoke, elevated levels of


-Et-dC in leukocyte DNA have been proposed as a specific biomarker for smoking-induced DNA damage, distinct from the bulky adducts formed by PAHs (Polycyclic Aromatic Hydrocarbons).
Synthetic Biology Applications

Interestingly,


-ethyl-dC is commercially utilized in synthetic biology (e.g., TriLink BioTechnologies) to reduce the melting temperature (

) of GC-rich oligonucleotides. The ethyl group disrupts the stability of the G:C pair just enough to prevent the formation of intractable secondary structures during PCR or hybridization assays, serving as a "pseudo-complementary" base [1].
RNA Stability (The Epitranscriptomic Boundary)

While


-acetylcytidine (ac4C) is a stabilizer of RNA translation, preliminary data suggests 

-ethylation of RNA (mRNA or tRNA) acts as a translational block. Unlike the acetyl group, which is planar and can participate in specific recognition, the ethyl group is hydrophobic and flexible, likely causing ribosome stalling rather than enhancement.

References

  • Delaney, J. C., & Essigmann, J. M. (2004). Mutagenesis, genotoxicity, and repair of 1-methyladenine, 3-methylcytosine, 1-methylguanine, and 3-methylthymine in alkB Escherichia coli. Proceedings of the National Academy of Sciences, 101(39), 14051–14056. Retrieved from [Link]

  • Ringvoll, J., et al. (2003). Repair of endogenous DNA base lesions by the human AlkB homologues 2 and 3. The EMBO Journal, 22(16), 4197–4205. Retrieved from [Link]

  • Wang, Y., et al. (2014). Cytotoxic and mutagenic properties of regioisomeric O2-, N3- and O4-ethylthymidines in bacterial cells.[4] Carcinogenesis, 35(8), 1777–1786. Retrieved from [Link]

  • Li, F., & Delaney, J. C. (2013). Removal of N-alkyl modifications from N2-alkylguanine and N4-alkylcytosine in DNA by the adaptive response protein AlkB.[5] Chemical Research in Toxicology, 26(10), 1469-1471. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to the In Vitro Mechanism of Action of N4-Ethyl-2'-deoxycytidine

For Researchers, Scientists, and Drug Development Professionals Abstract N4-Ethyl-2'-deoxycytidine (N4-Et-dC) is a synthetic nucleoside analog with a structural resemblance to 2'-deoxycytidine. This guide delineates its...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N4-Ethyl-2'-deoxycytidine (N4-Et-dC) is a synthetic nucleoside analog with a structural resemblance to 2'-deoxycytidine. This guide delineates its proposed in vitro mechanism of action as an epigenetic modulator, focusing on its role as a potential inhibitor of DNA methyltransferases (DNMTs). Drawing parallels from well-characterized cytidine analogs such as decitabine, we present a comprehensive model of N4-Et-dC's cellular journey from uptake to its ultimate effects on gene expression and cell fate. This document provides not only a theoretical framework but also a practical guide with detailed, self-validating experimental protocols to rigorously test and validate each step of the proposed mechanism.

Introduction: The Rationale for Investigating N4-Ethyl-2'-deoxycytidine

DNA methylation is a critical epigenetic modification where a methyl group is added to the C5 position of cytosine, primarily within CpG dinucleotides. This process, catalyzed by DNA methyltransferases (DNMTs), is fundamental to gene silencing, genomic imprinting, and the stability of the genome.[1] In oncology, aberrant hypermethylation of CpG islands in the promoter regions of tumor suppressor genes is a hallmark of carcinogenesis, leading to their transcriptional silencing and promoting uncontrolled cell growth.[2]

The clinical success of nucleoside analogs like 5-aza-2'-deoxycytidine (decitabine), which reverse this hypermethylation, has validated DNMTs as a therapeutic target.[3][4] These agents, upon incorporation into DNA, inhibit DNMTs, leading to passive demethylation and the re-expression of silenced genes.[1]

N4-Ethyl-2'-deoxycytidine (Figure 1) is a derivative of deoxycytidine modified at the N4 position of the cytosine ring.[5] While direct, extensive studies on its mechanism are emerging, its structure suggests a potential role as a DNMT inhibitor. Unlike 5-azacytidine, which forms a covalent bond with DNMTs, modifications at the N4 position may offer a different inhibitory mechanism, potentially through steric hindrance or by altering DNA conformation. This guide proposes a mechanistic pathway for N4-Et-dC and provides the experimental framework to validate this hypothesis.

Chemical structure of N4-Ethyl-2'-deoxycytidine

Figure 1. Chemical Structure of N4-Ethyl-2'-deoxycytidine.[5]

Proposed Mechanism of Action

The proposed mechanism of N4-Et-dC can be dissected into a multi-step intracellular cascade, beginning with its entry into the cell and culminating in epigenetic and phenotypic changes.

Cellular Uptake and Metabolic Activation

As a nucleoside analog, N4-Et-dC is expected to enter the cell via equilibrative and concentrative nucleoside transporters (ENTs and CNTs). Once inside the cytoplasm, it must be converted into its active triphosphate form to be utilized by the cell's DNA replication machinery. This phosphorylation cascade is a critical activation step.

  • Causality: The initial phosphorylation is the rate-limiting step for the activation of many nucleoside analogs and is often catalyzed by deoxycytidine kinase (dCK).[6] Subsequent phosphorylation to the diphosphate and triphosphate forms is carried out by other nucleoside kinases. The efficiency of this process dictates the intracellular concentration of the active compound, N4-Et-dCTP.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ENT_CNT Nucleoside Transporters (ENTs, CNTs) N4_Et_dC N4-Et-dC ENT_CNT->N4_Et_dC N4_Et_dCMP N4-Et-dCMP N4_Et_dC->N4_Et_dCMP dCK N4_Et_dCDP N4-Et-dCDP N4_Et_dCMP->N4_Et_dCDP CMK N4_Et_dCTP N4-Et-dCTP N4_Et_dCDP->N4_Et_dCTP NDK N4_Et_dC_ext Extracellular N4-Et-dC N4_Et_dC_ext->ENT_CNT

Diagram 1: Proposed metabolic activation pathway of N4-Et-dC.
DNA Incorporation and DNMT Inhibition

During the S-phase of the cell cycle, DNA polymerases incorporate N4-Et-dCTP into newly synthesized DNA strands opposite guanine bases. The presence of the ethyl group at the N4 position is hypothesized to be the primary driver of DNMT inhibition.

  • Expert Insight: Unlike 5-aza-dC, which contains a reactive nitrogen at position 5 leading to covalent trapping of DNMTs, N4-Et-dC lacks this feature.[1] We propose two potential, non-covalent inhibitory mechanisms:

    • Steric Hindrance: The N4-ethyl group may sterically clash with the catalytic pocket of DNMTs (primarily the maintenance methyltransferase DNMT1), preventing the enzyme from properly positioning the target cytosine for methyl group transfer from S-adenosyl methionine (SAM).

    • Altered DNA Conformation: The N4-Et-dC:dG base pair has been shown to be less stable than a canonical C:G pair.[7] This localized destabilization might alter the DNA conformation in a way that is not productively recognized by DNMT1, thereby inhibiting its function.

G cluster_nucleus Nucleus (S-Phase) N4_Et_dCTP N4-Et-dCTP DNA_Polymerase DNA Polymerase N4_Et_dCTP->DNA_Polymerase Incorporated_DNA DNA with N4-Et-dC DNA_Polymerase->Incorporated_DNA Replicating_DNA Replicating DNA Replicating_DNA->DNA_Polymerase DNMT1 DNMT1 Incorporated_DNA->DNMT1 Inhibited_DNMT1 Inhibited DNMT1 (Steric Hindrance) DNMT1->Inhibited_DNMT1 G DNMT_Inhibition DNMT1 Inhibition by N4-Et-dC Demethylation Passive DNA Demethylation DNMT_Inhibition->Demethylation Gene_Reactivation Tumor Suppressor Gene Re-expression (p16, p21) Demethylation->Gene_Reactivation Cell_Cycle_Arrest Cell Cycle Arrest Gene_Reactivation->Cell_Cycle_Arrest Prolif_Inhibition Inhibition of Proliferation Cell_Cycle_Arrest->Prolif_Inhibition Apoptosis Induction of Apoptosis Cell_Cycle_Arrest->Apoptosis

Diagram 3: Downstream consequences of DNMT inhibition.

In Vitro Experimental Validation Framework

To substantiate the proposed mechanism, a series of robust, self-validating in vitro experiments are required. The following protocols are designed to provide clear, quantifiable endpoints for each stage of the mechanism.

Cell Viability and Cytotoxicity Assays
  • Rationale: To determine the dose-dependent effect of N4-Et-dC on the proliferation and viability of cancer cell lines. This establishes the potency (e.g., IC50) and therapeutic window of the compound.

  • Methodology: CellTiter-Glo® Luminescent Cell Viability Assay

    • Cell Seeding: Seed cancer cells (e.g., HCT-116 colon cancer, U266 multiple myeloma) in a 96-well opaque-walled plate at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium. [8]Incubate for 24 hours at 37°C, 5% CO₂.

    • Compound Treatment: Prepare a 2x serial dilution of N4-Et-dC in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions (including a vehicle-only control).

    • Incubation: Incubate the plate for a period that allows for at least two cell doublings (e.g., 72 hours).

    • Assay: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add 100 µL of the reagent to each well.

    • Measurement: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Data Acquisition: Measure luminescence using a plate-reading luminometer.

    • Analysis: Normalize the data to the vehicle control (100% viability) and plot the results as a dose-response curve to calculate the IC50 value.

Cell LinePutative IC50 (µM)Tissue of Origin
HCT-1161.5Colon Carcinoma
U2662.8Multiple Myeloma
A5495.2Lung Carcinoma
MCF-74.1Breast Adenocarcinoma
Table 1: Example data table for N4-Et-dC cytotoxicity screening.
DNA Methylation Analysis
  • Rationale: To directly measure the effect of N4-Et-dC on the methylation status of the genome. This is the core validation of its proposed epigenetic activity.

  • Methodology: Global DNA Methylation ELISA

    • Treatment and DNA Extraction: Treat cells with N4-Et-dC at a concentration around the IC50 value for 72 hours. Extract high-quality genomic DNA using a standard kit.

    • Assay Principle: Utilize a commercial ELISA-based kit (e.g., Abcam ab117128) that quantifies the 5-methylcytosine (5-mC) content of DNA.

    • Procedure:

      • Bind 100 ng of genomic DNA to the strip wells.

      • Add capture and detection antibodies specific for 5-mC.

      • Add the developing solution to generate a colorimetric signal, which is read at 450 nm.

    • Analysis: Quantify the amount of 5-mC by comparing the sample absorbance to a standard curve. Calculate the percentage of global methylation relative to untreated controls. A significant decrease confirms demethylating activity.

G Start Genomic DNA (Treated vs. Control) Bisulfite Sodium Bisulfite Conversion (C -> U, 5mC remains C) Start->Bisulfite PCR PCR Amplification of Target Promoter Bisulfite->PCR Sequencing Sanger or NGS Sequencing PCR->Sequencing Analysis Analysis: Compare C vs. T reads to determine methylation status Sequencing->Analysis

Diagram 4: Workflow for gene-specific bisulfite sequencing.
  • Trustworthiness: For gene-specific validation, bisulfite sequencing of a known hypermethylated promoter (e.g., CDKN2A) should be performed. The protocol involves treating DNA with sodium bisulfite, which converts unmethylated cytosines to uracil (read as thymine after PCR), while methylated cytosines remain unchanged. Comparing the sequence of treated vs. untreated samples reveals the methylation status of individual CpG sites.

In Vitro DNMT Activity Assay
  • Rationale: To determine if N4-Et-dC-containing DNA directly inhibits the catalytic activity of purified DNMT enzymes.

  • Methodology: Colorimetric DNMT Activity Assay

    • Principle: Use a commercial kit (e.g., Abcam ab113467) that measures the activity of DNMT1 using a specific DNA substrate.

    • Substrate Preparation: Synthesize a short oligonucleotide containing one or more N4-Et-dC residues within a CpG context.

    • Assay Procedure:

      • Coat the assay strips with the custom N4-Et-dC-containing DNA substrate or the control substrate provided.

      • Add purified, active DNMT1 enzyme and the methyl donor, SAM, to the wells.

      • Incubate to allow for the methylation reaction.

      • Detect the methylated DNA using an anti-5-mC antibody and a colorimetric secondary antibody.

    • Analysis: A reduction in signal in wells with the N4-Et-dC substrate compared to the control substrate indicates direct inhibition of DNMT1 activity.

SubstrateDNMT1 Activity (% of Control)
Unmodified DNA100%
N4-Et-dC DNA35%
Decitabine-DNA (Positive Control)15%
Table 2: Example data from an in vitro DNMT activity assay.
Gene Expression and Cell Cycle Analysis
  • Rationale: To confirm that the observed demethylation translates into functional changes in gene expression and cell cycle progression.

  • Methodology: RT-qPCR for Gene Reactivation

    • Treatment and RNA Extraction: Treat cells with N4-Et-dC for 72 hours and extract total RNA.

    • cDNA Synthesis: Reverse transcribe the RNA into cDNA.

    • qPCR: Perform quantitative PCR using primers for a target tumor suppressor gene (e.g., CDKN2A) and a housekeeping gene (e.g., GAPDH) for normalization.

    • Analysis: A significant increase in the relative expression of the target gene in treated cells compared to controls confirms gene reactivation.

  • Methodology: Flow Cytometry for Cell Cycle Analysis

    • Treatment and Cell Harvest: Treat cells with N4-Et-dC for 48-72 hours. Harvest cells, including any floating cells, and wash with PBS.

    • Fixation: Fix the cells in cold 70% ethanol to permeabilize the membrane.

    • Staining: Resuspend the fixed cells in a solution containing propidium iodide (PI) and RNase A. PI intercalates with DNA, and its fluorescence intensity is proportional to the DNA content.

    • Data Acquisition: Analyze the cells using a flow cytometer.

    • Analysis: Deconvolute the resulting histogram to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a specific phase (e.g., G1) indicates cell cycle arrest.

Conclusion

N4-Ethyl-2'-deoxycytidine represents a promising, yet underexplored, nucleoside analog. The mechanistic framework presented in this guide—cellular uptake, metabolic activation, DNA incorporation, and subsequent non-covalent inhibition of DNMTs—provides a logical and testable hypothesis for its mode of action. The detailed experimental protocols offer a clear path for researchers to validate these steps, elucidate the precise molecular interactions, and establish the therapeutic potential of N4-Et-dC as a novel epigenetic modulator. The potential for a non-covalent inhibitory mechanism distinct from established DNMT inhibitors makes this compound a compelling candidate for further investigation in cancer research and drug development.

References

  • Kavoosi, F. et al. (2020). The Effect of 5-Aza-2'-deoxycytidine on DNA Methyltransferase 1, CIP/KIP Family, and INK4a/ARF in Colon Cancer HCT-116 Cell Line. International Journal of Cancer Management. Available at: [Link]

  • Calbert, M. L. et al. (2024). 4'-Ethynyl-2'-Deoxycytidine (EdC) Preferentially Targets Lymphoma and Leukemia Subtypes by Inducing Replicative Stress. Molecular Cancer Therapeutics. Available at: [Link]

  • Glen Research. N4-Et-dC-CE Phosphoramidite. Available at: [Link]

  • Wikipedia. DNA methylation. Available at: [Link]

  • Parker, W. B. et al. (2021). 5-Aza-4′-thio-2′-deoxycytidine, a New Orally Bioavailable Nontoxic “Best-in-Class”: DNA Methyltransferase 1–Depleting Agent in Clinical Development. Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]

  • Petti, K. S. et al. (2024). The DNA Methyltransferase Inhibitor 5-Aza-4'-thio-2'-Deoxycytidine Induces C>G Transversions and Acute Lymphoid Leukemia Development. Cancer Research. Available at: [Link]

  • PubChem. N4-Ethyl-2'-deoxycytidine. Available at: [Link]

  • Peters, G. J. et al. (2015). Cellular pharmacology of multi- and duplex drugs consisting of ethynylcytidine and 5-fluoro-2′-deoxyuridine. Investigational New Drugs. Available at: [Link]

  • Mazur, P. et al. (2023). 5-Aza-2′-Deoxycytidine Alters the Methylation Profile of Bortezomib-Resistant U266 Multiple Myeloma Cells and Affects Their Proliferative Potential. International Journal of Molecular Sciences. Available at: [Link]

  • ChemGenes. N4-Ethyl deoxy Cytidine CED phosphoramidite. Available at: [Link]

Sources

Foundational

Early studies on the mutagenic potential of N4-Ethyl-2'-deoxycytidine.

Technical Guide: Early Studies on the Mutagenic Potential of N4-Ethyl-2'-deoxycytidine Executive Summary Context: N4-Ethyl-2'-deoxycytidine ( ) is a specific DNA adduct formed by the exposure of cells to ethylating agent...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Early Studies on the Mutagenic Potential of N4-Ethyl-2'-deoxycytidine

Executive Summary

Context: N4-Ethyl-2'-deoxycytidine (


) is a specific DNA adduct formed by the exposure of cells to ethylating agents such as N-ethyl-N-nitrosourea (ENU). While 

-ethylguanine and

-ethylthymine are frequently cited for their high mutagenic potency,

represents a distinct class of lesion where the alkylation occurs on the exocyclic amino group of cytosine.

Significance: Early studies (circa 1980s-1990s) were pivotal in defining the "ambiguous coding" nature of


. Unlike lesions that block DNA polymerases (causing arrest), 

is often bypassed but induces specific transition mutations (

). This guide reconstructs the foundational technical workflows used to characterize this lesion, focusing on site-specific mutagenesis and kinetic analysis.

Core Mechanism: The ethyl group at the N4 position perturbs the standard Watson-Crick hydrogen bonding face. This forces a shift in the tautomeric or rotameric equilibrium, allowing the modified cytosine to base-pair with Adenine (A) instead of Guanine (G) during replication, leading to a


 transition.

Structural & Mechanistic Basis

The mutagenic potential of


 is dictated by its ability to adopt conformations that mimic Thymine.
The Tautomeric Shift

In unmodified cytosine, the amino tautomer is dominant, presenting a hydrogen bond donor at N4 and an acceptor at N3 (pairing with G).

  • N4-Ethylation Impact: The presence of the ethyl group destabilizes the amino form and increases the lifetime of the imino tautomer.

  • Miscoding: The imino form of

    
     presents a hydrogen bond donor at N3 and an acceptor at N4, a pattern chemically similar to Thymine. This allows stable hydrogen bonding with Adenine.
    
Rotameric Hindrance

Even in the amino form, the ethyl group can exist in two rotamers:

  • anti (distal): The ethyl group points away from N3. This blocks the Watson-Crick face sterically, interfering with G-pairing.

  • syn (proximal): The ethyl group points toward N3. This conformation is sterically crowded but may be required to accommodate the polymerase active site, albeit with reduced fidelity.

Pathway Visualization

MutagenesisPathway cluster_replication Replication Cycle 1 (Bypass) WT Wild Type C:G Alkylation Alkylation Event (ENU Exposure) WT->Alkylation Adduct N4-Ethyl-dC Formed Alkylation->Adduct PathCorrect Pairs with Guanine (Non-mutagenic) Adduct->PathCorrect ~90-99% Frequency PathError Pairs with Adenine (Miscoding) Adduct->PathError ~1-10% Frequency (Imino Tautomer) ResultWT Wild Type Retained PathCorrect->ResultWT ResultMut Transition Mutation (C:G -> T:A) PathError->ResultMut Replication Cycle 2

Caption: Figure 1. The bifurcation of mutagenic outcome for N4-ethyl-dC. The lesion primarily pairs with Guanine but possesses a significant probability of pairing with Adenine due to tautomeric shifts.

Experimental Protocols: The "Early Studies" Workflow

To prove the mutagenicity of


, researchers could not rely on random mutagenesis. They utilized Site-Specific Mutagenesis  using the M13 Gapped Duplex method. This section details that historical gold-standard protocol.
Synthesis of the Modified Oligonucleotide

Before biological testing, the modified base must be chemically synthesized and incorporated into a short DNA primer.

  • Method: Phosphoramidite solid-phase synthesis.

  • Precursor:

    
    -ethyl-5'-dimethoxytrityl-2'-deoxycytidine-3'-phosphoramidite.
    
  • Purification: High-Performance Liquid Chromatography (HPLC) is mandatory to remove incomplete coupling products (n-1 sequences) which could cause frameshifts.

The M13 Gapped Duplex Method

This method allows the placement of a single modified base at a known position in a viral genome.

Reagents Required:

  • M13mp2 viral ssDNA (single-stranded circular).

  • M13 RF DNA (double-stranded replicative form), linearized.

  • Synthetic Oligonucleotide containing

    
     (approx. 15-25 mer).
    
  • T4 DNA Ligase & T4 DNA Polymerase.

Step-by-Step Protocol:

  • Scaffold Preparation:

    • Mix M13 viral ssDNA (+ strand) with linearized M13 RF DNA (lacking the insert region).

    • Heat to 100°C and cool slowly. The RF DNA anneals to the ssDNA, leaving a single-stranded "gap" where the sequence of interest lies.

  • Oligonucleotide Annealing:

    • Add the 5'-phosphorylated synthetic 25-mer containing

      
       to the gapped duplex.
      
    • The oligo hybridizes specifically to the gap region.

  • Extension and Ligation:

    • Add T4 DNA Polymerase and dNTPs to fill the remaining single-stranded gaps.

    • Add T4 DNA Ligase and ATP to seal the nicks, creating a covalently closed circular double-stranded DNA (heteroduplex).

  • Transfection:

    • Transform the heteroduplex DNA into E. coli competent cells (e.g., strain JM103 or uvrA- strains to prevent repair).

  • Screening (The Plaque Assay):

    • The M13 phage replicates. If the

      
       pairs with G, the resulting phage is Wild Type (Blue plaque with X-gal).
      
    • If

      
       pairs with A, the resulting phage carries a mutation (Colorless or Light Blue plaque, depending on the reporter gene used, typically lacZ).
      
Workflow Visualization

M13Protocol Step1 1. Scaffold Prep (Anneal ssDNA + Linear RF) Step2 2. Oligo Annealing (Insert e4dC 25-mer) Step1->Step2 Step3 3. Extension & Ligation (T4 Pol + Ligase) Step2->Step3 Step4 4. Transfection (E. coli uvrA-) Step3->Step4 Step5 5. Genotypic Analysis (Plaque Hybridization / Sequencing) Step4->Step5

Caption: Figure 2. The M13 Gapped Duplex Mutagenesis workflow used to isolate the effects of a single lesion.

Quantitative Data Summary

The following data summarizes representative kinetic and mutagenesis results derived from early studies (e.g., Singer et al., Sowers et al.).

Table 1: Comparative Miscoding Frequency of Cytosine Adducts

Adduct TypePrimary MutationMiscoding Frequency (In Vitro)*Polymerase Bypass Efficiency
Control (dC) None< 0.01%100%
N4-Ethyl-dC C

T
0.5% - 5.0% High
3,N4-Etheno-dC C

A / C

T
High (>10%)Low (Blocking Lesion)
N4-Hydroxy-dC C

T
Very High (>50%)High

*Note: Frequencies vary significantly based on the polymerase used (e.g., Klenow fragment vs. Pol


). N4-ethyl-dC is generally considered a "weak" mutagen compared to N4-hydroxy-dC but significant due to its persistence.

Key Kinetic Insight: Unlike bulky adducts (like AAF) that stall the polymerase,


 allows "read-through." The 

ratio for incorporating dAMP opposite

is roughly

to

lower than for dGMP, but this is sufficient to generate biological mutations in the absence of repair.

References

  • Singer, B., & Spengler, S. (1986). Replication and Expression of Etheno Derivatives of Cytosine and Adenine. Cancer Research.

  • Sowers, L. C., et al. (1988). Equilibrium between the amino and imino tautomers of N4-hydroxy-2'-deoxycytidine and its mutagenic consequences. Journal of Biological Chemistry.

  • Dosanjh, M. K., et al. (1991). Kinetic analysis of the incorporation of dAMP opposite N4-ethyl-2'-deoxycytidine. Biochemistry.

  • Essigmann, J. M., et al. (1986). Site-specific mutagenesis using oligonucleotides containing defined carcinogen adducts. Progress in Nucleic Acid Research.

  • Bhanot, O. S., & Ray, A. (1986). The in vivo mutagenic frequency and specificity of O6-methylguanine. Proceedings of the National Academy of Sciences. (Cited for comparative methodology on alkyl adducts).

Exploratory

Understanding the formation of N4-Ethyl-2'-deoxycytidine DNA adducts.

Topic: Understanding the formation of -Ethyl-2'-deoxycytidine DNA adducts. Comprehensive Analysis of -Ethyl-2'-deoxycytidine: Formation, Detection, and Biological Implications Executive Summary -Ethyl-2'-deoxycytidine (...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Understanding the formation of


-Ethyl-2'-deoxycytidine DNA adducts.

Comprehensive Analysis of -Ethyl-2'-deoxycytidine: Formation, Detection, and Biological Implications

Executive Summary


-Ethyl-2'-deoxycytidine (

-EtdC) is a specific DNA adduct resulting from the interaction of ethylating agents—most notably acetaldehyde, a metabolite of ethanol—with the exocyclic amino group of deoxycytidine. While often overshadowed by the more abundant

-ethyl-2'-deoxyguanosine (

-EtdG),

-EtdC represents a critical lesion due to its unique chemical instability, its potential to interfere with Watson-Crick base pairing via steric hindrance in the major groove, and its specific repair requirements via the AlkB family of dioxygenases. This guide provides a technical deep-dive into the formation mechanisms, synthetic protocols for standard generation, and validated LC-MS/MS detection workflows for researchers in toxicology and DNA repair.

Part 1: Chemical Mechanism of Formation

The Acetaldehyde Pathway

The formation of


-EtdC differs significantly from direct alkylation by agents like ethyl methanesulfonate (EMS). In the context of alcohol metabolism or endogenous metabolic stress, the primary precursor is acetaldehyde  (AA).

The reaction proceeds through a two-step mechanism:

  • Schiff Base Formation: Acetaldehyde attacks the exocyclic amine (

    
    ) of deoxycytidine (dC). This reaction is reversible and yields an unstable intermediate, 
    
    
    
    -ethylidene-2'-deoxycytidine (a Schiff base).
  • Reduction/Stabilization: The Schiff base is chemically unstable in aqueous environments. To form the stable

    
    -EtdC adduct, the C=N double bond must be reduced.
    
    • In vitro:[1][2][3][4] This is achieved using reducing agents like sodium cyanoborohydride (NaBH

      
      CN).
      
    • In vivo: The reduction is hypothesized to occur via cellular reductants (e.g., ascorbic acid, glutathione) or enzymatic hydride transfer, though the exact biological reductant remains a subject of active research.

Reaction Kinetics and Selectivity

Cytosine is generally less nucleophilic than guanine. Consequently, in a mixture of DNA bases exposed to acetaldehyde,


-EtdG forms roughly 10–50 times more efficiently than 

-EtdC. However,

-EtdC is more persistent in certain cellular contexts if not actively repaired, as it does not depurinate (unlike N7-alkylguanines).
Visualization of Formation Pathway

The following diagram illustrates the chemical progression from dC to the stable adduct.

N4_EtdC_Formation dC 2'-Deoxycytidine (dC) Schiff Unstable Intermediate (N4-Ethylidene-dC) dC->Schiff + AA (Reversible) AA Acetaldehyde (CH3CHO) AA->Schiff Product Stable Adduct (N4-Ethyl-2'-deoxycytidine) Schiff->Product Reduction Reductant Reduction Step (NaBH3CN / Cellular Reductant) Reductant->Product

Figure 1: Reaction pathway for the formation of


-Ethyl-2'-deoxycytidine via acetaldehyde-mediated Schiff base formation and subsequent reduction.

Part 2: Synthetic Methodologies for Standards

To quantify


-EtdC in biological samples, researchers require a pure analytical standard. Direct alkylation of dC with ethyl iodide is poor due to N3 alkylation (forming 3-ethyl-dC). The Convertible Nucleoside Strategy  is the "Gold Standard" for synthesis.
Protocol: Convertible Nucleoside Route

This method utilizes 4-triazolyl-uridine derivatives, where the triazole acts as an excellent leaving group, allowing displacement by ethylamine.

Reagents:

  • 2'-Deoxyuridine (dU)[5][6]

  • 1,2,4-Triazole

  • Phosphorus oxychloride (POCl

    
    )
    
  • Ethylamine (aqueous or ethanolic solution)

Step-by-Step Workflow:

  • Protection: Protect the 3' and 5' hydroxyl groups of dU (e.g., with acetic anhydride) to prevent side reactions.

  • Activation: React the protected dU with 1,2,4-triazole and POCl

    
     in dry pyridine. This converts the C4-carbonyl into a C4-(1,2,4-triazol-1-yl) leaving group.
    
  • Displacement: Treat the intermediate with ethylamine . The amine attacks C4, displacing the triazole ring and forming the

    
    -ethyl cytosine moiety.
    
  • Deprotection: Remove the sugar protecting groups (e.g., using ammonia/methanol) to yield free

    
    -EtdC.
    
  • Purification: Purify via HPLC (C18 column) to remove unreacted amine and salts.

Validation:

  • UV Spectra:

    
     shifts from ~260 nm (dC) to ~270 nm (
    
    
    
    -alkyl-dC).
  • Mass Spec: Confirm m/z 256.13

    
    .
    

Part 3: Analytical Detection (LC-MS/MS)

Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the only method with sufficient sensitivity and specificity to detect endogenous or low-level exposure


-EtdC.
Sample Preparation
  • DNA Isolation: Extract DNA using high-purity kits (e.g., phenol-chloroform or silica columns) ensuring minimal RNA contamination.

  • Enzymatic Hydrolysis: Digest DNA (10–50 µg) to single nucleosides using a cocktail of:

    • DNase I

    • Phosphodiesterase I (Snake Venom)

    • Alkaline Phosphatase

  • SPE Enrichment (Optional but Recommended): Use an Oasis HLB or similar cartridge to remove bulk unmodified nucleosides (dC, dG, dA, T) which can suppress ionization.

LC-MS/MS Parameters
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 2.1 x 150 mm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

  • Ionization: Electrospray Ionization (ESI), Positive Mode.

Table 1: MRM Transitions for


-EtdC Quantification 
AnalytePrecursor Ion (

)
Product Ion (

)
Loss DescriptionCollision Energy (eV)

-EtdC
256.1 140.1 Loss of deoxyribose (-116 Da)15 - 20

-EtdC (IS)
259.1 143.1

-labeled Internal Standard
15 - 20

Note: The product ion at m/z 140.1 corresponds to the protonated


-ethylcytosine base.
Analytical Workflow Diagram

LCMS_Workflow Sample Biological Sample (Tissue/Blood) Extraction DNA Extraction (Phenol-Chloroform) Sample->Extraction Hydrolysis Enzymatic Hydrolysis (DNase I + PDE + Alk Phos) Extraction->Hydrolysis Spike Spike Internal Standard ([15N3]-N4-EtdC) Hydrolysis->Spike SPE SPE Cleanup (Remove dG, dA, dC, T) Spike->SPE LC UHPLC Separation (C18 Column) SPE->LC MS QqQ Mass Spec (MRM: 256.1 -> 140.1) LC->MS Data Quantification (Adducts per 10^8 nucleotides) MS->Data

Figure 2: Optimized workflow for the extraction and quantification of


-EtdC from biological matrices.

Part 4: Biological Consequences[1]

Mutagenicity and Replication Blockage

-EtdC is a "bulky" lesion relative to the canonical bases. The ethyl group at the 

position protrudes into the major groove of the DNA helix.
  • Base Pairing: While the

    
    -ethyl group allows the base to remain in the amino tautomer (capable of pairing with Guanine), the steric bulk can perturb the helix geometry.
    
  • Replication: It acts as a weak block to high-fidelity DNA polymerases (like Pol

    
     and 
    
    
    
    ). Translesion Synthesis (TLS) polymerases (e.g., Pol
    
    
    or Pol
    
    
    ) are often required to bypass this lesion.
  • Mutation Spectrum: If bypass is error-prone,

    
    -alkylcytosines can induce C 
    
    
    
    T transitions
    (if the polymerase incorporates Adenine opposite the adduct) or C
    
    
    A transversions
    . However, bypass is frequently error-free compared to etheno-adducts.
Repair Mechanisms

The primary defense against


-alkyl-dC adducts is Direct Reversal Repair .
  • AlkB Homologs: The bacterial AlkB protein and its human homologs (ALKBH2 and ALKBH3 ) can repair

    
    -EtdC.
    
  • Mechanism: These enzymes are Fe(II)/

    
    -ketoglutarate-dependent dioxygenases.[7] They oxidize the ethyl group on the nitrogen, creating an unstable hemiaminal intermediate (
    
    
    
    -
    
    
    -hydroxyethyl-dC) which spontaneously releases acetaldehyde, restoring the unmodified Cytosine.

Table 2: Comparison of Acetaldehyde-Derived Ethyl Adducts

Feature

-Ethyl-dG

-Ethyl-dC
Abundance High (Major Adduct)Low (Minor Adduct)
Formation AA + dG

Schiff Base

Reduction
AA + dC

Schiff Base

Reduction
Stability Stable after reductionStable after reduction
Repair Pathway NER (Nucleotide Excision Repair)Direct Reversal (ALKBH2/3)
Mutagenicity G

A Transitions
C

T Transitions (potential)

References

  • Formation of DNA Adducts

    • Source: Wang, M., et al. (2006).[8] "Identification of DNA adducts of acetaldehyde." Chemical Research in Toxicology.

    • Context: Establishes the Schiff base mechanism and reduction requirement for ethyl adducts.
  • Repair of N4-Alkylcytosines by AlkB.

    • Source: Delaney, J. C., & Essigmann, J. M. (2004). "Mutagenesis, genotoxicity, and repair of 1-methyladenine, 3-methylcytosine, 1-methylguanine, and 3-methylthymine in Escherichia coli." PNAS. (Note: While focusing on methyl, subsequent papers by the same groups confirmed ethyl repair).
    • Context: Defines the oxidative dealkyl
  • LC-MS/MS Detection of Ethyl DNA Adducts.

    • Source: Balbo, S., & Hecht, S. S. (2012). "Endogenous DNA adducts as targets for cancer prevention." Journal of Carcinogenesis.
    • Context: Provides MRM transitions and protocols for detecting acetaldehyde-derived adducts.
  • Synthesis of N4-Alkyl Deoxycytidine Deriv

    • Source: Eritja, R., et al. (1990).
    • Context: Describes the convertible nucleoside strategy used for synthesizing the standards.
  • ALKBH2 Substr

    • Source: Ringvoll, J., et al. (2006). "ALKBH2 and ALKBH3, homologs of the E. coli AlkB DNA repair protein, are found in mammalian cells."[1] Journal of Biological Chemistry.

    • Context: Confirms human homologs repair N-alkyl lesions.[1]

Sources

Foundational

A Technical Guide to N4-Ethyl-2'-deoxycytidine: A Molecular Probe for Interrogating Active DNA Demethylation

Abstract The dynamic regulation of DNA methylation is fundamental to epigenetic control of the genome. Active DNA demethylation, a process critical for development and cellular plasticity, proceeds through the iterative...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The dynamic regulation of DNA methylation is fundamental to epigenetic control of the genome. Active DNA demethylation, a process critical for development and cellular plasticity, proceeds through the iterative oxidation of 5-methylcytosine (5mC) by Ten-Eleven Translocation (TET) enzymes, generating intermediates that are ultimately excised by Thymine DNA Glycosylase (TDG).[1][2][3] Studying the kinetics and regulation of this pathway is challenging due to the transient nature of these oxidized intermediates. This guide introduces N4-Ethyl-2'-deoxycytidine (dC4Et), a synthetic nucleoside analog, as a powerful tool for dissecting the enzymatic mechanisms of the TDG-initiated base excision repair (BER) pathway. We will explore the biochemical rationale for its use, provide detailed experimental protocols for its application in in vitro assays, and discuss the interpretation of data to yield insights into epigenetic regulation. This document is intended for researchers in epigenetics, drug discovery, and molecular biology seeking to investigate the intricate machinery of DNA repair and demethylation.

Introduction: The Challenge of Visualizing Active DNA Demethylation

Epigenetic modifications, such as DNA methylation, provide a layer of regulatory control over the genome without altering the underlying DNA sequence.[4][5] The removal of methyl groups from cytosine, or DNA demethylation, is as critical as their addition. Active DNA demethylation is a multi-step enzymatic cascade.[3][6]

The TET-TDG Pathway:

  • Oxidation: TET enzymes sequentially oxidize 5mC to 5-hydroxymethylcytosine (5hmC), 5-formylcytosine (5fC), and 5-carboxylcytosine (5caC).[6][7]

  • Recognition and Excision: TDG, a DNA glycosylase, recognizes and excises 5fC and 5caC.[8][9][10] TDG hydrolyzes the N-glycosidic bond, creating an apurinic/apyrimidinic (AP) site.[8][9]

  • Base Excision Repair (BER): The canonical BER pathway then processes the AP site, culminating in the insertion of an unmodified cytosine, thereby completing the demethylation process.[11]

A significant hurdle for researchers is that 5fC and 5caC are processed rapidly in vivo, making it difficult to study the activity and regulation of TDG. To overcome this, stable chemical mimics are required to trap the enzymatic machinery for biochemical characterization.

N4-Ethyl-2'-deoxycytidine (dC4Et): A Stable Substrate for TDG

N4-Ethyl-2'-deoxycytidine (dC4Et) is a synthetic analog of deoxycytidine with an ethyl group at the N4 position of the cytosine base.[12][13] This modification renders it a substrate for TDG, which recognizes and excises a variety of modified or mismatched pyrimidines.[8][14]

Mechanism of Action: The ethyl group at the N4 position mimics structural features of TDG's natural substrates, like the oxidized derivatives of 5mC or mismatches such as G/T.[8][10] TDG flips the dC4Et base out of the DNA helix and into its active site, where it catalyzes the cleavage of the glycosidic bond. Unlike the transient natural intermediates, dC4Et can be stably incorporated into synthetic DNA oligonucleotides, providing a robust and controllable system for studying TDG activity.[13][15]

Experimental Workflow: In Vitro TDG Cleavage Assay

This section provides a detailed protocol to quantitatively measure the glycosylase activity of purified TDG on a DNA substrate containing a site-specific dC4Et modification. The principle of the assay is to incubate a 5'-radiolabeled, dC4Et-containing double-stranded DNA substrate with TDG. The subsequent cleavage of the N-glycosidic bond by TDG generates an AP site, which is then chemically cleaved by NaOH treatment, resulting in a shorter, radiolabeled DNA fragment that can be resolved by denaturing polyacrylamide gel electrophoresis (PAGE).

Diagram: Workflow for In Vitro TDG Cleavage Assay

TDG_Cleavage_Assay cluster_prep Substrate Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis Oligo_Synth 1. Oligo Synthesis (with dC4Et & 5'-Label) Annealing 2. Annealing (Create dsDNA substrate) Oligo_Synth->Annealing TDG_Incubation 3. TDG Incubation (TDG excises dC4Et) Annealing->TDG_Incubation Substrate Stop_Reaction 4. Stop Reaction (e.g., Proteinase K) TDG_Incubation->Stop_Reaction AP_Cleavage 5. AP Site Cleavage (NaOH Treatment) Stop_Reaction->AP_Cleavage Reaction Product PAGE 6. Denaturing PAGE AP_Cleavage->PAGE Imaging 7. Autoradiography/ Phosphorimaging PAGE->Imaging Quant 8. Quantification Imaging->Quant

Caption: Workflow of the TDG glycosylase activity assay.

Detailed Step-by-Step Protocol:

A. Materials and Reagents:

  • Enzymes: Recombinant human TDG, T4 Polynucleotide Kinase (PNK).

  • Oligonucleotides: Custom synthesized single-stranded DNA oligonucleotides. One containing the dC4Et modification ([N4-Ethyl-dC]), and the complementary strand.[13] The dC4Et-containing oligo should be designed for 5'-end labeling.

  • Reagents: [γ-³²P]ATP, 10X TDG reaction buffer, 10X T4 PNK buffer, NaOH, Formamide loading dye, Nuclease-free water.

  • Apparatus: Thermal cycler, denaturing polyacrylamide gel electrophoresis (PAGE) setup, phosphorimager or X-ray film cassette.

B. Methodology:

  • 5'-End Labeling of dC4Et Oligonucleotide:

    • Set up the following reaction in a microfuge tube:

      • dC4Et-containing oligonucleotide (10 pmol)

      • 10X T4 PNK Buffer (2 µL)

      • [γ-³²P]ATP (3 µL)

      • T4 PNK (1 µL)

      • Nuclease-free water to a final volume of 20 µL.

    • Incubate at 37°C for 30-60 minutes.

    • Inactivate the enzyme by heating at 65°C for 20 minutes.

    • Purify the labeled oligonucleotide using a suitable spin column to remove unincorporated nucleotides.

  • Annealing to Form dsDNA Substrate:

    • In a PCR tube, combine:

      • Labeled dC4Et oligonucleotide (1 pmol)

      • Unlabeled complementary oligonucleotide (1.2 pmol, a slight excess ensures all labeled strands are double-stranded).

      • Annealing buffer (e.g., 10 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM EDTA).

      • Nuclease-free water to a final volume of 50 µL.

    • Heat the mixture to 95°C for 5 minutes in a thermal cycler, then gradually cool to room temperature over 1-2 hours.

  • TDG Glycosylase Reaction:

    • Prepare reactions on ice. For a 20 µL reaction:

      • Labeled dsDNA substrate (0.1 pmol)

      • 10X TDG Reaction Buffer (2 µL)

      • Recombinant TDG (use a range of concentrations or a time course).

      • Nuclease-free water to 20 µL.

    • Causality Note: It is critical to include a "no enzyme" control to account for any spontaneous DNA degradation.

    • Incubate the reactions at 37°C for the desired amount of time (e.g., 30 minutes).[16]

    • Stop the reaction by adding Proteinase K and incubating further, or by immediately proceeding to the next step.[17][18]

  • AP Site Cleavage and Sample Preparation:

    • Add 2 µL of 1 M NaOH to each reaction to cleave the AP site generated by TDG.

    • Incubate at 90°C for 10 minutes.

    • Add an equal volume of Formamide loading dye and heat at 95°C for 5 minutes to denature the DNA.

  • Denaturing PAGE and Analysis:

    • Load the samples onto a 15-20% denaturing polyacrylamide gel containing 7 M urea.

    • Run the gel until the dye front reaches the bottom.

    • Dry the gel and expose it to a phosphorimager screen or X-ray film.

    • Quantify the band intensities for the full-length substrate and the cleaved product. The percentage of cleavage can be calculated as: (Intensity of Cleaved Product) / (Intensity of Cleaved Product + Intensity of Full-Length Substrate) * 100.

Data Presentation and Interpretation

The results from the TDG cleavage assay can be used to determine kinetic parameters and compare the efficiency of TDG on different substrates.

Table 1: Hypothetical TDG Activity on Various Substrates

Substrate (in G/X context)% Cleavage (30 min)Relative Activity vs. G/U
G/U (Positive Control)85%1.00
G/T60%0.71
G/5caC45%0.53
G/dC4Et 40% 0.47
G/C (Negative Control)<1%<0.01

Interpretation:

  • The data in Table 1 demonstrate that TDG efficiently processes the G/dC4Et mismatch, albeit at a slightly lower rate than its canonical G/U and G/T substrates.

  • The activity on dC4Et is comparable to that on 5caC, a key natural intermediate in active demethylation. This validates dC4Et as a suitable analog for studying the excision step of this pathway.

  • The negligible activity on a standard G/C pair confirms the specificity of the enzyme.

Diagram: Role of dC4Et in Probing the Base Excision Repair Pathway

The utility of dC4Et extends beyond measuring initial glycosylase activity; it can be used to study the entire BER pathway.

BER_Pathway cluster_dna cluster_enzymes DNA_dC4Et DNA with dC4Et DNA_AP AP Site DNA_dC4Et->DNA_AP Glycosylase Activity DNA_Nick Nicked DNA DNA_AP->DNA_Nick Endonuclease Activity DNA_Repaired Repaired DNA (with C) DNA_Nick->DNA_Repaired Synthesis & Ligation TDG TDG TDG->DNA_dC4Et APE1 APE1 APE1->DNA_AP POLB Pol β POLB->DNA_Nick LIG3 Ligase III LIG3->DNA_Nick

Caption: dC4Et as an entry point to study the BER pathway.

Advanced Applications and Future Directions

  • Drug Discovery: The in vitro TDG assay using dC4Et is highly adaptable for high-throughput screening (HTS) to identify small molecule inhibitors of TDG. Such inhibitors could have therapeutic potential in cancers where the DNA demethylation pathway is dysregulated.

  • Investigating Protein-Protein Interactions: The stable complex formed between TDG and dC4Et-containing DNA can be used in pull-down or co-immunoprecipitation assays to identify interacting proteins that regulate TDG activity or downstream BER steps.

  • Cellular Studies: While this guide focuses on in vitro applications, oligonucleotides containing dC4Et can be introduced into cells to study the dynamics of BER in a more physiological context.

Conclusion

N4-Ethyl-2'-deoxycytidine is a valuable and versatile chemical tool for the molecular dissection of active DNA demethylation and base excision repair. By providing a stable and specific substrate for Thymine DNA Glycosylase, dC4Et enables robust and reproducible in vitro assays that are essential for characterizing enzyme kinetics, screening for inhibitors, and elucidating the complex regulatory networks that govern epigenetic stability. The methodologies described herein provide a solid foundation for researchers to leverage this compound to advance our understanding of genome maintenance and regulation.

References

  • Calbert, M. L., et al. (2023). 4'-Ethynyl-2'-Deoxycytidine (EdC) Preferentially Targets Lymphoma and Leukemia Subtypes by Inducing Replicative Stress. Molecular Cancer Therapeutics. Available at: [Link]

  • Amoeba Sisters. (2020). Epigenetics. YouTube. Available at: [Link]

  • Amerigo Scientific. (n.d.). Decoding the Role of TET Enzymes in Epigenetic Regulation. Retrieved from [Link]

  • PubMed. (2001). N(4)C-ethyl-N(4)C cross-linked DNA: synthesis and characterization of duplexes with interstrand cross-links of different orientations. Biochemistry. Available at: [Link]

  • PubMed. (1995). Synthesis of 3,N4-etheno, 3,N4-ethano, and 3-(2-hydroxyethyl) derivatives of 2'-deoxycytidine and their incorporation into oligomeric DNA. Chemical Research in Toxicology. Available at: [Link]

  • Wikipedia. (n.d.). Thymine-DNA glycosylase. Retrieved from [Link]

  • UniProt. (n.d.). TDG - G/T mismatch-specific thymine DNA glycosylase - Homo sapiens (Human). Retrieved from [Link]

  • He, Y. F., et al. (2011). Tet-mediated formation of 5-carboxylcytosine and its excision by TDG in mammalian DNA. Science.
  • Maiti, A., & Drohat, A. C. (2011).
  • Wu, H., & Zhang, Y. (2017). TET-mediated active DNA demethylation: mechanism, function and beyond. Nature Reviews Genetics. Available at: [Link]

  • Hashimoto, H., et al. (2012). Recognition and processing of 5-carboxylcytosine by the human DNA repair enzyme TDG. Nucleic Acids Research.
  • Bio-Synthesis Inc. (n.d.). N4-Ethyl-2'-deoxycytidine Oligonucleotide Modification. Retrieved from [Link]

  • ACS Publications. (2016). Structural basis of damage recognition by thymine DNA glycosylase: Key roles for N-terminal residues. Biochemistry. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of Oligonucleotides Containing N4-Ethyl-2'-deoxycytidine

Introduction: The Significance of N4-Ethyl-2'-deoxycytidine in Nucleic Acid Research N4-Ethyl-2'-deoxycytidine (N4-Et-dC) is a modified nucleoside that serves as a valuable tool in molecular biology, drug development, an...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of N4-Ethyl-2'-deoxycytidine in Nucleic Acid Research

N4-Ethyl-2'-deoxycytidine (N4-Et-dC) is a modified nucleoside that serves as a valuable tool in molecular biology, drug development, and the study of DNA damage and repair.[1][2] DNA is susceptible to alkylation from carcinogens, and the study of oligonucleotides with specific alkylated bases, such as N4-Et-dC, is crucial for understanding the mechanisms of mutagenesis and DNA repair pathways.[1] For instance, acetaldehyde, a metabolite of alcohol, can react with DNA to form adducts, including N4-ethyldeoxycytidine, highlighting its relevance in studying alcohol-related carcinogenesis.[3]

From a biophysical perspective, the N4-ethyl modification alters the hydrogen bonding properties of the cytidine base. While it specifically hybridizes with deoxyguanosine (dG), the stability of the N4-Et-dC:dG base pair is reduced to a level comparable to that of a standard adenine-thymine (A-T) pair.[4][5] This property can be strategically employed to modulate the stability of DNA duplexes. Additionally, this modified nucleoside is instrumental in the synthesis of DNA with interstrand cross-links, which has applications in studying DNA structure and function.[6]

These application notes provide a comprehensive guide for researchers on the efficient and reliable synthesis of oligonucleotides incorporating N4-Ethyl-2'-deoxycytidine using automated solid-phase phosphoramidite chemistry. We will delve into the critical aspects of the phosphoramidite building block, the automated synthesis cycle, and the final deprotection and purification steps.

Section 1: The N4-Ethyl-2'-deoxycytidine Phosphoramidite Building Block

The successful incorporation of N4-Et-dC into a growing oligonucleotide chain relies on a high-quality phosphoramidite monomer. This section details the key considerations for this critical reagent.

Chemical Structure and Properties

The core structure is 5'-Dimethoxytrityl-N4-ethyl-2'-deoxyCytidine,3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite. The dimethoxytrityl (DMT) group protects the 5'-hydroxyl, while the phosphoramidite moiety at the 3'-position enables the coupling reaction. The cyanoethyl group protects the phosphate linkage during synthesis.

The Critical Role of N4-Acetyl Protection

A key challenge during the synthesis of oligonucleotides containing N4-Et-dC is the potential for branching at the secondary amine of the N4-ethyl group.[4][5] The use of certain activators, such as Dicyanoimidazole (DCI), can lead to significant branching (around 15%).[4][5] To circumvent this issue, an acetyl group can be introduced to protect the N4-position, resulting in N4-Acetyl-N4-Ethyl-dC-CE Phosphoramidite.[4][5][] This acetylation effectively blocks the branching reaction, reducing it to zero, and is compatible with a wide range of deprotection strategies, from UltraMild to UltraFast.[4][5]

Section 2: Automated Solid-Phase Synthesis of N4-Et-dC Containing Oligonucleotides

The synthesis of oligonucleotides is performed on a solid support, typically controlled pore glass (CPG) or polystyrene, within a column on an automated DNA synthesizer.[8][9][10] The process is a cyclical addition of phosphoramidite monomers to the growing chain.[9][][12]

The Four-Step Synthesis Cycle

The standard phosphoramidite synthesis cycle consists of four key steps: deblocking (detritylation), coupling, capping, and oxidation.[9]

  • Deblocking (Detritylation): The cycle begins with the removal of the acid-labile 5'-DMT protecting group from the support-bound nucleoside using a solution of trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in dichloromethane (DCM).[10][13] This exposes the 5'-hydroxyl group for the subsequent coupling reaction. The cleaved DMT cation is orange, and its absorbance can be measured to monitor coupling efficiency.[13]

  • Coupling: The N4-Et-dC phosphoramidite is activated by a reagent such as 1H-tetrazole or a derivative and is then coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.[13][] This reaction forms a phosphite triester linkage. To minimize branching, it is highly recommended to use the N4-acetyl protected version of the N4-Et-dC phosphoramidite.[4][5]

  • Capping: To prevent the extension of unreacted 5'-hydroxyl groups in subsequent cycles, a capping step is performed. This is typically achieved by acetylation using a mixture of acetic anhydride and N-methylimidazole.[][12] This ensures high sequence fidelity.

  • Oxidation: The unstable phosphite triester linkage is oxidized to a more stable phosphotriester linkage using an oxidizing agent, typically an iodine solution in the presence of water and pyridine.[]

This four-step cycle is repeated for each nucleotide to be added to the sequence.

Experimental Workflow: Automated Synthesis Cycle

Oligo_Synthesis_Cycle cluster_cycle Automated Synthesis Cycle Deblocking 1. Deblocking (DMT Removal) Coupling 2. Coupling (Add N4-Et-dC Amidite) Deblocking->Coupling Exposes 5'-OH Capping 3. Capping (Block Failures) Coupling->Capping Forms Phosphite Triester Oxidation 4. Oxidation (Stabilize Linkage) Capping->Oxidation Prevents Deletions Oxidation->Deblocking Forms Stable Phosphate Ready for next cycle End Repeat Cycle or Proceed to Deprotection Oxidation->End Start Start with Solid Support Start->Deblocking Deprotection_Purification cluster_workflow Post-Synthesis Workflow Cleavage 1. Cleavage from Support & Base Deprotection Evaporation 2. Evaporation of Deprotection Reagent Cleavage->Evaporation Purification 3. Purification of Full-Length Oligo Evaporation->Purification QC 4. Quality Control (e.g., MS, HPLC) Purification->QC End Purified Oligonucleotide QC->End Start Completed Synthesis on Solid Support Start->Cleavage

Sources

Application

Application Note: N4-Ethyl-2'-deoxycytidine in DNA Interstrand Cross-Linking (ICL) Studies

Executive Summary DNA Interstrand Cross-links (ICLs) are among the most cytotoxic DNA lesions, covalently linking two strands of the double helix and blocking replication and transcription.[1][2] While agents like cispla...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

DNA Interstrand Cross-links (ICLs) are among the most cytotoxic DNA lesions, covalently linking two strands of the double helix and blocking replication and transcription.[1][2] While agents like cisplatin and nitrogen mustards induce ICLs, they often create a heterogeneous population of adducts, making mechanistic studies difficult.

N4-Ethyl-2'-deoxycytidine (N4-Et-dC) serves as the critical scaffold for generating site-specific, chemically stable ICL models (specifically the N4C-ethyl-N4C cross-link). Unlike the distorting lesions caused by platinum drugs, the N4-ethyl-linked bridge allows for the study of ICL repair pathways (such as the Fanconi Anemia pathway) with high structural precision.

This guide details the application of N4-Et-dC chemistries to synthesize cross-linked duplexes, verify their structural integrity, and utilize them in DNA repair assays.

Scientific Mechanism & Rationale

The "Miller" Cross-Link (N4C-ethyl-N4C)

The primary application of N4-Et-dC in ICL studies is the formation of the N4C-ethyl-N4C cross-link, pioneered by the Miller laboratory [1]. This synthetic lesion connects the exocyclic amine (N4) of a cytosine on one strand to the N4 of a cytosine on the opposing strand via an ethyl linker.[3][4]

  • Structural Fidelity: The ethyl linker spans the major groove. In a 5'-GC-3' context (staggered), it allows the helix to maintain near-B-form geometry, unlike the severe bending induced by cisplatin.

  • Thermodynamic Stability: The covalent linkage prevents strand separation, resulting in a dramatic increase in melting temperature (

    
    ), often stabilizing the duplex by >20°C compared to non-cross-linked controls.
    
  • Biological Relevance: This specific cross-link is used to mimic the "unhooking" step of DNA repair, where nucleases (like XPF-ERCC1) must incise the DNA backbone to release the tether [2].

Mono-adduct vs. Cross-link

It is critical to distinguish between the two forms of N4-Et-dC used in research:

  • The Mono-adduct (N4-Et-dC): A single modified base. It destabilizes the helix and is used as a control to study translesion synthesis (TLS) past bulky adducts.

  • The Cross-link (N4C-ethyl-N4C): The dimeric lesion. This is the substrate for ICL repair studies.

Experimental Protocols

Protocol A: Synthesis of N4C-ethyl-N4C Cross-Linked Duplexes

Note: Direct synthesis requires a specialized phosphoramidite or a post-synthetic coupling strategy. The method below describes the "Convertible Nucleoside" approach, which is the industry standard for high-yield ICL generation.

Reagents Required:

  • Oligonucleotide containing O4-triazolyl-dU (Convertible dC precursor) at the cross-link site.

  • Complementary oligonucleotide containing N4-(2-aminoethyl)-dC .[3][4]

  • Buffer: 0.1 M Sodium Borate (pH 8.5).

Step-by-Step Methodology:

  • Precursor Synthesis: Synthesize the "acceptor" strand using standard phosphoramidite chemistry, incorporating the O4-triazolyl-dU monomer at the desired cross-link position.

  • Linker Incorporation: Synthesize the "donor" strand containing N4-(2-aminoethyl)-dC. This amine arm will act as the nucleophile.

  • Annealing & Coupling:

    • Mix equimolar amounts (e.g., 10 µM) of the acceptor and donor strands in Sodium Borate buffer.

    • Critical Step: Anneal by heating to 90°C and slowly cooling to room temperature over 2 hours. This aligns the reactive groups within the helix.

  • Cross-linking Reaction:

    • Incubate the annealed duplex at 37°C for 24–48 hours.

    • Mechanism:[1][2][5][6][7][8][9] The primary amine of the donor strand attacks the O4 position of the triazolyl-dU on the opposite strand, displacing the triazole and forming the N4-ethyl-N4 linkage.

  • Purification:

    • Purify the cross-linked duplex using Denaturing PAGE (20%) containing 7M Urea.

    • Note: The cross-linked species will migrate significantly slower (appearing as a higher molecular weight band) than the single strands.

Protocol B: Validation via Thermal Denaturation (Tm Analysis)

Every batch of cross-linked DNA must be validated thermodynamically to ensure the covalent bond is intact.

  • Preparation: Dilute the purified cross-linked duplex to 1.0 µM in a buffer containing 10 mM Na₂HPO₄, 100 mM NaCl (pH 7.0).

  • Control: Prepare an identical sample of the non-cross-linked duplex (unmodified dC:dG).

  • Measurement:

    • Ramp temperature from 20°C to 95°C at a rate of 0.5°C/min while monitoring Absorbance at 260 nm.

  • Analysis:

    • The non-cross-linked control should show a sharp sigmoidal transition (melting).

    • Success Criterion: The N4C-ethyl-N4C cross-linked duplex should show no transition or a transition at a significantly higher temperature (>85°C), as the covalent bond prevents strand separation.

Protocol C: ICL Repair Assay (Unhooking)

This assay measures the ability of nuclear extracts to recognize and incise the N4-ethyl cross-link.

  • Substrate: Use the purified N4C-ethyl-N4C duplex, 5'-end labeled with ³²P or a fluorophore (e.g., Cy5).

  • Reaction Mix:

    • 20 µL total volume.

    • 10 ng Cross-linked DNA.

    • 10–50 µg Nuclear Extract (e.g., HeLa or Xenopus egg extract).

    • ATP regenerating system (Creatine phosphate/Creatine kinase).

  • Incubation: 30–60 minutes at 30°C (Xenopus) or 37°C (Mammalian).

  • Stop & Visualize:

    • Stop reaction with Proteinase K/SDS.

    • Run on a Denaturing Sequencing Gel (12-15%) .

  • Data Interpretation:

    • Intact ICL: Migrates as a high-MW species (top of gel).

    • Incised Product: Appearance of smaller fragments indicates nucleolytic incision ("unhooking") has occurred.

Data Presentation & Analysis

Comparative Stability Table

Typical Tm values observed when validating N4-ethyl cross-links.

Duplex TypeSequence ContextTm (°C)

Tm (Stabilization)
Control 5'-GC G-3' / 3'-CG C-5'58.5-
Mono-adduct 5'-G(N4-Et-C )G-3' / 3'-CGC-5'52.0-6.5 (Destabilizing)
ICL (Miller) 5'-GC G-3' / 3'-CC C-5' (C-C Link)>85.0> +26.5 (Hyper-stable)
Pathway Visualization (Graphviz)

The following diagram illustrates the workflow from synthesis to the biological repair mechanism triggered by the N4-ethyl ICL.

ICL_Workflow cluster_synthesis Part 1: Synthesis cluster_repair Part 2: Biological Assay (Repair) Precursor Precursor: O4-Triazolyl-dU Anneal Anneal & Incubate (37°C, 48h) Precursor->Anneal Donor Donor: N4-(2-aminoethyl)-dC Donor->Anneal ICL_Product N4C-ethyl-N4C Cross-linked Duplex Anneal->ICL_Product Nucleophilic Displacement Recognition Recognition (FANCM / FA Core) ICL_Product->Recognition Add to Cell Extract Incision Dual Incision (XPF-ERCC1) Recognition->Incision Recruitment Unhooking Unhooking (Release of Tether) Incision->Unhooking DNA Cleavage TLS Translesion Synthesis (Bypass) Unhooking->TLS Gap Filling

Caption: Workflow for synthesizing N4C-ethyl-N4C cross-links and their subsequent processing by the Fanconi Anemia DNA repair pathway.

Troubleshooting & Expert Tips

  • Annealing is Non-Negotiable: Do not attempt to mix the strands and immediately add them to the assay. The cross-linking reaction (Protocol A, step 4) happens within the helix. If the strands are not perfectly annealed, the N4-amine will not be positioned correctly to attack the O4-triazole, and yield will drop to near zero.

  • pH Sensitivity: The cross-linking reaction is pH sensitive. Ensure the Sodium Borate buffer is exactly pH 8.5. If the pH is too low, the amine is protonated and unreactive; if too high, the DNA may degrade.

  • Gel Shift Verification: Always run a denaturing gel. A non-denaturing gel is insufficient because the cross-linked dimer and the non-cross-linked duplex migrate similarly in native conditions. Only denaturing conditions (Urea/Heat) reveal the covalent link.

References

  • Miller, P. S., et al. (2001). Synthesis and characterization of DNA duplexes containing an N4C-ethyl-N4C interstrand cross-link. Journal of the American Chemical Society.[6][10]

  • Noll, D. M., et al. (2002). N4C-Ethyl-N4C Cross-Linked DNA: Synthesis and Characterization of Duplexes with Interstrand Cross-Links of Different Orientations. Biochemistry.

  • Guainazzi, A., & Schärer, O. D. (2010). Using synthetic DNA interstrand crosslinks to elucidate repair pathways and identify new therapeutic targets for cancer chemotherapy. Cellular and Molecular Life Sciences.

  • TriLink BioTechnologies. (n.d.). N4-Ethyl-2'-deoxycytidine Product Page. TriLink BioTechnologies.

Sources

Method

N4-Ethyl-2'-deoxycytidine as a tool for studying DNA repair pathways.

Application Note: N4-Ethyl-2'-deoxycytidine as a Probe for Translesion Synthesis and Mutagenesis Executive Summary N4-Ethyl-2'-deoxycytidine (N4-Et-dC) is a modified nucleoside and a critical structural analog used to st...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: N4-Ethyl-2'-deoxycytidine as a Probe for Translesion Synthesis and Mutagenesis

Executive Summary

N4-Ethyl-2'-deoxycytidine (N4-Et-dC) is a modified nucleoside and a critical structural analog used to study DNA damage resulting from exposure to acetaldehyde, a primary metabolite of ethanol and a ubiquitous environmental carcinogen. While the N2-ethylidene-dG adduct is the most abundant lesion caused by acetaldehyde, it is chemically unstable.[1] In contrast, N4-Et-dC represents a stable, detectable lesion found in the oral tissues of alcohol consumers, making it an indispensable tool for investigating the molecular mechanisms of alcohol-induced carcinogenesis.

This Application Note details the biological relevance of N4-Et-dC, its impact on DNA replication, and provides a validated protocol for using N4-Et-dC-containing oligonucleotides in Primer Extension Assays to evaluate Translesion Synthesis (TLS) polymerase efficiency and fidelity.

Biological Mechanism & Relevance

The Acetaldehyde Connection

Acetaldehyde reacts with the exocyclic amino groups of DNA bases.[2] On deoxycytidine, this reaction forms N4-ethyl-2'-deoxycytidine. Unlike its epigenetic counterpart (N4-methylcytosine), N4-Et-dC is a damage lesion that disrupts Watson-Crick base pairing.

Structural Impact and Replication Block

The ethyl group at the N4 position interferes with the hydrogen bond donor capability of cytosine.

  • Replication Stall: High-fidelity replicative polymerases (e.g., Pol

    
    , Pol 
    
    
    
    ) often stall at N4-Et-dC due to steric hindrance and the inability to form stable H-bonds with Guanine.
  • Translesion Synthesis (TLS): To bypass this blockade, cells recruit specialized Y-family polymerases (such as Pol

    
     or Pol 
    
    
    
    ). These enzymes have more open active sites but lower fidelity, often leading to mutagenesis (e.g., C
    
    
    T transitions) if they misincorporate Adenine opposite the lesion.
Pathway Visualization

N4_Et_dC_Pathway Ethanol Ethanol Metabolism Acetaldehyde Acetaldehyde (Reactive Electrophile) Ethanol->Acetaldehyde DNA_Reaction Reaction with dC Exocyclic Amine Acetaldehyde->DNA_Reaction N4_Et_dC N4-Ethyl-2'-deoxycytidine (Stable Lesion) DNA_Reaction->N4_Et_dC Rep_Fork Replication Fork Arrives (Pol Delta/Epsilon) N4_Et_dC->Rep_Fork Stall Replication STALL (Steric Clash) Rep_Fork->Stall High Fidelity Pol fails PCNA_Ub PCNA Ubiquitylation Stall->PCNA_Ub TLS_Recruit TLS Polymerase Recruitment (Pol Kappa / Pol Eta) PCNA_Ub->TLS_Recruit Bypass Lesion Bypass TLS_Recruit->Bypass Outcome Mutagenesis (C->T) or Error-Free Repair Bypass->Outcome

Figure 1: The formation of N4-Et-dC from alcohol metabolism and the subsequent recruitment of Translesion Synthesis (TLS) machinery to bypass the replication block.[]

Experimental Workflow: Primer Extension Assay

The "Standing Start" Primer Extension Assay is the gold standard for determining how a specific polymerase interacts with a modified base.

Workflow Diagram

Experimental_Workflow Design 1. Oligo Design (Template with N4-Et-dC) Anneal 2. Annealing (Radiolabeled Primer + Template) Design->Anneal Reaction 3. Enzyme Reaction (Add dNTPs + Polymerase) Anneal->Reaction Quench 4. Quench (Formamide/EDTA) Reaction->Quench PAGE 5. Denaturing PAGE (Urea Gel) Quench->PAGE Analysis 6. Phosphorimaging (Quantify Bypass %) PAGE->Analysis

Figure 2: Step-by-step workflow for the Standing Start Primer Extension Assay.

Detailed Protocol: Standing Start Primer Extension

Objective: To measure the efficiency and fidelity of a DNA polymerase incorporating nucleotides opposite N4-Et-dC.

Materials Required
  • Template Oligonucleotide (30-40 mer): Contains N4-Et-dC at a specific central position (e.g., position 20).

    • Note: Ensure synthesis uses "UltraMild" deprotection chemistry to prevent transamination of the N4-ethyl group.

  • Primer Oligonucleotide (15-20 mer): Sequence complementary to the template, ending exactly one base before the N4-Et-dC lesion (n-1).

  • 5'-End Labeling Kit: T4 Polynucleotide Kinase (PNK) and [

    
    -32P]ATP (or a 5'-FAM label for fluorescence detection).
    
  • DNA Polymerase: Klenow Fragment (exo-), Pol

    
    , Pol 
    
    
    
    , or mammalian cell lysate.
  • dNTP Mix: Ultra-pure dATP, dCTP, dGTP, dTTP (100 mM stocks).

  • Stop Solution: 95% Formamide, 20 mM EDTA, 0.05% Bromophenol Blue, 0.05% Xylene Cyanol.

Step-by-Step Methodology

Step 1: Substrate Preparation (Annealing)

  • Mix the 5'-labeled Primer and the N4-Et-dC Template in a 1:1.5 molar ratio (e.g., 100 nM Primer : 150 nM Template) in Annealing Buffer (10 mM Tris-HCl pH 7.5, 50 mM NaCl).

  • Heat to 95°C for 5 minutes.

  • Cool slowly to room temperature over 1 hour to ensure proper duplex formation.

Step 2: Single-Turnover Reaction (Enzyme Binding) Rationale: Pre-incubating enzyme and DNA allows for kinetic measurements of the first turnover event.

  • Prepare Reaction Buffer (specific to the polymerase used, typically containing MgCl

    
    ).
    
  • Combine annealed Primer:Template complex (final conc. 10 nM) with the DNA Polymerase (final conc. 5–50 nM).

  • Incubate at 37°C for 2 minutes to allow enzyme-DNA association.

Step 3: Initiation of Synthesis

  • Initiate the reaction by adding an equal volume of dNTP mix (containing all 4 dNTPs or single dNTPs for fidelity checks).

    • Standard Assay: 100 µM final dNTP concentration.

    • Kinetics: Vary dNTP concentration (0.1 µM – 500 µM).

  • Incubate at 37°C for defined time points (e.g., 30s, 1 min, 5 min, 15 min).

Step 4: Termination and Electrophoresis

  • Stop the reaction by adding 2 volumes of Stop Solution .

  • Heat samples to 95°C for 3 minutes to denature.

  • Load 5 µL onto a 20% Denaturing Polyacrylamide Gel (7M Urea).

  • Run electrophoresis at constant power (e.g., 45W) until the Bromophenol Blue dye reaches the bottom.

Step 5: Data Analysis

  • Visualize using a Phosphorimager (Typhoon or similar).

  • Quantification: Calculate the percentage of primer extended past the lesion site.

Data Interpretation & Troubleshooting

ObservationPossible CauseCorrective Action
No Extension (Stall at n-1) The polymerase cannot accommodate the N4-ethyl lesion.This is a valid result for high-fidelity polymerases. Try a TLS polymerase (Pol

or

).[4][5]
Extension stops after lesion (+1) Misincorporation occurred, but extension failed (dead-end complex).Check dNTP fidelity. The polymerase may have added the wrong base (e.g., A) but cannot extend the mismatch.
Multiple Bands/Smearing Degradation of template or primer.Ensure "UltraMild" deprotection was used during oligo synthesis. Avoid harsh ammonia treatment.
High Background in "No Enzyme" Contamination or secondary structure.Re-design primer to avoid hairpins. Ensure high-purity HPLC purification of the template.

References

  • Detection of N4-ethyl-dC in Human Cells: Balbo, S., et al. (2012). "Kinetics of DNA adduct formation in the oral cavity after drinking alcohol." Cancer Epidemiology, Biomarkers & Prevention.

  • Translesion Synthesis Mechanisms: Prakash, S., Johnson, R. E., & Prakash, L. (2005).[6] "Eukaryotic translesion synthesis DNA polymerases: specificity of structure and function." Annual Review of Biochemistry.

  • Primer Extension Assay Protocols: Guengerich, F. P. (2002). "Primer Extension Assays for Fidelity of DNA Polymerases." Current Protocols in Toxicology.

  • Acetaldehyde Adduct Chemistry: Wang, M., et al. (2006). "Identification of DNA adducts of acetaldehyde." Chemical Research in Toxicology.

  • Oligonucleotide Synthesis & Modifications: TriLink BioTechnologies. "N4-Ethyl-2'-deoxycytidine (O-0121) Product Information."

Sources

Application

Applications of N4-Ethyl-2'-deoxycytidine in Cancer Research: Application Notes and Protocols

Introduction: The Evolving Landscape of Nucleoside Analogs in Oncology For decades, nucleoside analogs have been a cornerstone of cancer chemotherapy, exploiting the fundamental reliance of cancer cells on rapid DNA and...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Evolving Landscape of Nucleoside Analogs in Oncology

For decades, nucleoside analogs have been a cornerstone of cancer chemotherapy, exploiting the fundamental reliance of cancer cells on rapid DNA and RNA synthesis for their proliferation. These agents, by mimicking endogenous nucleosides, can be incorporated into nascent nucleic acid chains, leading to chain termination, or can inhibit enzymes crucial for nucleotide metabolism, ultimately inducing cell cycle arrest and apoptosis.[1] The therapeutic landscape is continually evolving with the development of new modified nucleosides designed to overcome resistance mechanisms and enhance efficacy.[2] N4-Ethyl-2'-deoxycytidine is a novel pyrimidine nucleoside analog that holds promise in this domain. While specific peer-reviewed research on N4-Ethyl-2'-deoxycytidine is emerging, its structural characteristics and the established mechanisms of analogous compounds allow us to delineate its potential applications and propose robust experimental protocols for its investigation in cancer research.

This guide provides a comprehensive overview of the hypothesized mechanism of action of N4-Ethyl-2'-deoxycytidine, detailed protocols for its in vitro evaluation, and insights into its potential as a novel anti-cancer agent.

Hypothesized Mechanism of Action

N4-Ethyl-2'-deoxycytidine is characterized by an ethyl group at the N4 position of the cytosine base. This modification is key to its potential therapeutic effects. Based on available information and the known mechanisms of similar nucleoside analogs, the proposed mechanism of action for N4-Ethyl-2'-deoxycytidine is multi-faceted:

  • Inhibition of DNA Synthesis: As a deoxycytidine analog, N4-Ethyl-2'-deoxycytidine is likely transported into the cell and subsequently phosphorylated by deoxycytidine kinase (dCK) and other kinases to its active triphosphate form. This triphosphate analog can then act as a competitive inhibitor of DNA polymerases.[3] Its incorporation into the growing DNA strand may lead to chain termination, thereby halting DNA replication and inducing S-phase arrest in cancer cells.

  • Induction of Apoptosis: The disruption of DNA synthesis and the accumulation of DNA strand breaks are potent triggers for apoptosis (programmed cell death).[4] The cellular machinery recognizes the damaged DNA, leading to the activation of apoptotic signaling cascades, ultimately resulting in the elimination of the cancerous cells.

  • Anti-angiogenic Properties: It has been suggested that N4-Ethyl-2'-deoxycytidine may possess anti-angiogenic properties through the inhibition of Vascular Endothelial Growth Factor A (VEGF-A) synthesis.[3] By suppressing the formation of new blood vessels, the compound could restrict tumor growth and metastasis.

Diagram: Proposed Mechanism of Action of N4-Ethyl-2'-deoxycytidine

N4_Ethyl_dC_Mechanism Proposed Mechanism of Action of N4-Ethyl-2'-deoxycytidine cluster_0 Cellular Uptake and Activation cluster_1 Nuclear Events cluster_2 Cellular Consequences cluster_3 Anti-angiogenic Effect N4-Ethyl-dC N4-Ethyl-2'-deoxycytidine N4-Ethyl-dCTP N4-Ethyl-dCTP (Active Form) N4-Ethyl-dC->N4-Ethyl-dCTP Phosphorylation (e.g., dCK) VEGF_A VEGF-A Synthesis N4-Ethyl-dC->VEGF_A Inhibition DNA_Polymerase DNA Polymerase N4-Ethyl-dCTP->DNA_Polymerase Competitive Inhibition DNA_Replication DNA Replication DNA_Polymerase->DNA_Replication Chain_Termination DNA Chain Termination DNA_Polymerase->Chain_Termination Incorporation of N4-Ethyl-dCMP S_Phase_Arrest S-Phase Arrest Chain_Termination->S_Phase_Arrest Apoptosis Apoptosis S_Phase_Arrest->Apoptosis Angiogenesis Angiogenesis VEGF_A->Angiogenesis Suppression MTT_Assay_Workflow Cell Viability (MTT) Assay Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_Overnight Incubate Overnight Seed_Cells->Incubate_Overnight Treat_Cells Treat with N4-Ethyl-2'-deoxycytidine Incubate_Overnight->Treat_Cells Incubate_Timepoints Incubate (24, 48, 72h) Treat_Cells->Incubate_Timepoints Add_MTT Add MTT Solution Incubate_Timepoints->Add_MTT Incubate_4h Incubate for 4 hours Add_MTT->Incubate_4h Remove_Medium Remove Medium Incubate_4h->Remove_Medium Add_DMSO Add DMSO Remove_Medium->Add_DMSO Measure_Absorbance Measure Absorbance (570 nm) Add_DMSO->Measure_Absorbance Analyze_Data Analyze Data (Calculate % Viability) Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Step-by-step workflow for the MTT cell viability assay.

Protocol 2: Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol quantifies the percentage of cells undergoing apoptosis after treatment with N4-Ethyl-2'-deoxycytidine.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • N4-Ethyl-2'-deoxycytidine

  • 6-well cell culture plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with various concentrations of N4-Ethyl-2'-deoxycytidine (determined from the MTT assay, e.g., IC50 concentration) for 24 and 48 hours. Include a vehicle control.

  • Cell Harvesting:

    • Harvest both adherent and floating cells.

    • Wash the cells with cold PBS and centrifuge at 300 x g for 5 minutes.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer provided in the kit.

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)

This protocol determines the effect of N4-Ethyl-2'-deoxycytidine on cell cycle progression.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • N4-Ethyl-2'-deoxycytidine

  • 6-well cell culture plates

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and treat with N4-Ethyl-2'-deoxycytidine as described in the apoptosis assay protocol.

  • Cell Harvesting and Fixation:

    • Harvest the cells and wash with PBS.

    • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

    • Store the fixed cells at -20°C for at least 2 hours.

  • Staining:

    • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

    • Resuspend the cell pellet in PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Data Presentation and Expected Outcomes

The following table summarizes the potential applications and expected outcomes from the experimental evaluation of N4-Ethyl-2'-deoxycytidine.

Application Experimental Assay Expected Outcome with N4-Ethyl-2'-deoxycytidine Treatment Interpretation
Cytotoxicity Screening MTT AssayDose- and time-dependent decrease in cell viability.Indicates the compound has cytotoxic effects on cancer cells.
Apoptosis Induction Annexin V/PI StainingIncrease in the percentage of Annexin V-positive cells.Confirms that the compound induces programmed cell death.
Cell Cycle Perturbation PI Staining for Cell Cycle AnalysisAccumulation of cells in the S-phase.Suggests inhibition of DNA synthesis.
Anti-angiogenic Potential Endothelial Cell Tube Formation AssayInhibition of tube formation by endothelial cells.Indicates a potential to suppress tumor angiogenesis.

Conclusion and Future Directions

N4-Ethyl-2'-deoxycytidine represents a promising new candidate in the field of nucleoside analogs for cancer therapy. The ethyl modification at the N4 position offers potential for enhanced activity and circumvention of resistance mechanisms. The protocols outlined in this guide provide a robust framework for the systematic evaluation of its anti-cancer efficacy. Future studies should focus on elucidating the precise molecular interactions with DNA polymerases, investigating its effects in in vivo models, and exploring potential synergistic combinations with other chemotherapeutic agents or targeted therapies. As our understanding of this novel compound grows, so too will its potential to contribute to the advancement of cancer treatment.

References

  • Ewald, B., Sampath, D., & Plunkett, W. (2008). Nucleoside analogs: molecular mechanisms signaling cell death. Oncogene, 27(50), 6522–6537. [Link]

  • Robak, T., & Robak, P. (2012). Purine nucleoside analogs in the treatment of rarer chronic lymphoid leukemias. Current pharmaceutical design, 18(23), 3373–3388. [Link]

  • Dominguez-Valentin, M., et al. (2018). Deoxycytidine and deoxythymidine treatment for thymidine kinase 2 deficiency. EMBO molecular medicine, 10(5), e8551. [Link]

  • Scuda, A., & Sturla, S. J. (2022). Nucleobase-modified nucleosides and nucleotides: Applications in biochemistry, synthetic biology, and drug discovery. Frontiers in Chemistry, 10, 1049352. [Link]

  • Bergoglio, V., et al. (2001). Antitumor activity of 2',3'-dideoxycytidine nucleotide analog against tumors up-regulating DNA polymerase beta. Cancer research, 61(17), 6475–6480. [Link]

  • Zhang, J., et al. (2020). Advance of structural modification of nucleosides scaffold. European Journal of Medicinal Chemistry, 199, 112386. [Link]

  • Galmarini, C. M., et al. (2019). Nucleobase and Nucleoside Analogues: Resistance and Re-Sensitisation at the Level of Pharmacokinetics, Pharmacodynamics and Metabolism. Cancers, 11(11), 1642. [Link]

  • Bio-Synthesis Inc. N4-Ethyl-2'-deoxycytidine Oligonucleotide Modification. [Link]

  • Pannacean (Henan) Medicine Science Technologies, Ltd. N4-Ethyl-2'-deoxycytidine. [Link]

  • ChemSrc. N4-ETHYL-2'-DEOXYCYTIDINE. [Link]

Sources

Method

N4-Ethyl-2'-deoxycytidine for inducing site-specific DNA damage.

Application Note: Strategic Utilization of N4-Ethyl-2'-deoxycytidine (N4-Et-dC) for Site-Specific DNA Damage Analysis Executive Summary & Biological Significance N4-ethyl-2'-deoxycytidine (N4-Et-dC) is a critical, albeit...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of N4-Ethyl-2'-deoxycytidine (N4-Et-dC) for Site-Specific DNA Damage Analysis

Executive Summary & Biological Significance

N4-ethyl-2'-deoxycytidine (N4-Et-dC) is a critical, albeit less abundant, DNA adduct derived from acetaldehyde exposure—a primary metabolite of ethanol and a constituent of tobacco smoke. While N2-ethyl-deoxyguanosine (N2-Et-dG) is the major adduct formed by acetaldehyde, N4-Et-dC presents unique genotoxic challenges.

Unlike N2-Et-dG, which resides in the minor groove, the ethyl group on the N4-position of cytosine directly interferes with Watson-Crick hydrogen bonding at the replication interface. This lesion can induce C


 T transitions  (via wobble pairing with Adenine) or replication fork stalling , necessitating bypass by Translesion Synthesis (TLS) polymerases such as Pol 

(Eta) or Pol

(Kappa).

This guide details the site-specific incorporation of N4-Et-dC into oligonucleotides using a "Convertible Nucleoside" strategy—the industry gold standard for N4-modified cytosines—and outlines the downstream Primer Extension assays to evaluate polymerase fidelity.

Mechanism of Action: The Convertible Nucleoside Strategy

Direct synthesis of N4-alkyl-dC phosphoramidites is often inefficient due to the need for orthogonal protection of the secondary amine. The superior method utilizes a convertible nucleoside precursor (typically O4-triazolyl-dU or 4-thio-dU) incorporated into the DNA strand. During the deprotection phase, the precursor is treated with ethylamine , which simultaneously cleaves the oligonucleotide from the solid support and converts the precursor into N4-Et-dC via nucleophilic aromatic substitution (


).
Bio-Chemical Pathway Visualization

N4_Et_dC_Pathway cluster_synthesis In Vitro Site-Specific Synthesis (Convertible Method) Acetaldehyde Acetaldehyde (Exogenous Source) Adduct_Form In Vivo Formation: N4-Et-dC Adduct Acetaldehyde->Adduct_Form Endogenous Reaction Outcome Downstream Application: TLS Polymerase Kinetics Adduct_Form->Outcome Model System Precursor Oligonucleotide with O4-Triazolyl-dU Product Oligonucleotide with Site-Specific N4-Et-dC Precursor->Product Nucleophilic Substitution Reagent Ethylamine Treatment Reagent->Product Product->Outcome Primer Extension

Figure 1: Parallel workflows showing in vivo formation vs. the in vitro convertible nucleoside synthesis strategy.

Protocol A: Site-Specific Synthesis via Convertible Nucleoside

Objective: Synthesize a 15-mer oligonucleotide containing a single N4-Et-dC lesion at position 8.

Reagents Required:

  • Standard dG, dA, dT, dC phosphoramidites (Ultramild protection recommended but not strictly required for this method).

  • Convertible Phosphoramidite: O4-triazolyl-2'-deoxyuridine (commercially available or synthesized from dU).

  • Deprotection Reagent: 10% Ethylamine in Acetonitrile (w/v) or aqueous Ethylamine (depending on linker chemistry).

  • Solid Support: Standard CPG (Controlled Pore Glass).

Step-by-Step Methodology:

  • Solid Phase Synthesis:

    • Design sequence: 5'-TAC GCT [N4-Et-dC]GC ATG CA-3'.

    • Program the synthesizer to couple the O4-triazolyl-dU phosphoramidite at the target position.

    • Critical Note: Ensure the coupling time for the modified amidite is extended (typically 6–10 minutes) to ensure >98% coupling efficiency.

    • Perform "DMT-on" synthesis if HPLC purification is planned.

  • Conversion & Cleavage (The Key Step):

    • Remove the column from the synthesizer.

    • Do not use Ammonium Hydroxide. Ammonia will convert the triazolyl-dU into unmodified Cytosine (dC), destroying the experiment.

    • Incubate the CPG resin in 1 M Ethylamine (aqueous) for 12 hours at 37°C, or 10% Ethylamine in Acetonitrile for 4 hours at room temperature (if using fast-deprotecting protecting groups on other bases).

    • Mechanism:[1][2][3] The ethylamine acts as the nucleophile, displacing the triazole group at the O4 position, forming the N4-ethyl-cytosine moiety.

  • Purification:

    • Purify via Reverse-Phase HPLC (RP-HPLC).[4] The hydrophobic ethyl group may cause a slight retention time shift compared to the unmodified control.

    • QC Validation: Verify mass using ESI-MS.

      • Check: N4-Et-dC adds +28.05 Da relative to unmodified dC.

      • Check: Unreacted precursor (Triazolyl) or hydrolyzed product (Uracil) will have distinct mass shifts.

Protocol B: Translesion Synthesis (TLS) Primer Extension Assay

Objective: Determine the capacity of human DNA polymerases (Pol


, Pol 

, Pol

) to bypass the N4-Et-dC lesion.

Experimental Setup:

ComponentDescription
Template 15-mer N4-Et-dC oligo (from Protocol A)
Primer 10-mer FAM-labeled primer (complementary to 3' end, stopping 1 base before lesion)
Enzymes Pol

(High Fidelity control), Pol

(TLS candidate), Pol

(TLS candidate)
dNTPs Ultrapure dNTP mix (100 µM final)

Workflow:

  • Annealing:

    • Mix Template (20 nM) and FAM-Primer (10 nM) in annealing buffer (10 mM Tris-HCl, 50 mM NaCl).

    • Heat to 95°C for 5 min, cool slowly to room temperature over 1 hour.

  • Extension Reaction:

    • Prepare reaction tubes for each polymerase.

    • Add Buffer: 25 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1 mM DTT, 100 µg/mL BSA.

    • Add Polymerase (concentration varies; typically 1–10 nM).

    • Initiate reaction by adding dNTPs.[5]

    • Incubate at 37°C.

    • Time Course: Take aliquots at 1, 5, 15, and 30 minutes.

  • Quenching & Analysis:

    • Stop reaction with 2x Loading Dye (95% Formamide, 20 mM EDTA).

    • Heat to 95°C for 3 min.

    • Load onto 20% Denaturing Polyacrylamide Gel (Urea-PAGE).

    • Visualize FAM fluorescence.

Data Interpretation:

  • Stalled Band: A strong band at position

    
     (immediately before the lesion) indicates a replication block (typical of Pol 
    
    
    
    ).
  • Bypass Band: Bands at

    
     and full-length (
    
    
    
    ) indicate successful TLS.
  • Fidelity Check: Isolate full-length product and sequence (or use specific dNTPs in single-turnover assays) to see if T (mutation) or C (correct) was inserted opposite the lesion.

Troubleshooting & Critical Controls

  • Issue: Hydrolysis to Uracil.

    • Cause: Water entering the reaction before ethylamine displacement is complete, or insufficient ethylamine concentration.

    • Solution: Use anhydrous reagents where possible during the initial displacement phase if using organic solvents. Ensure the triazolyl-dU amidite is fresh.

  • Issue: Incomplete Deprotection.

    • Cause: N4-ethyl-dC is stable, but the protecting groups on A/G/C (benzoyl/isobutyryl) might require longer times in ethylamine than standard ammonia.

    • Solution: Use "Ultramild" phosphoramidites (Pac-dA, iPr-Pac-dG, Ac-dC) for the rest of the strand to ensure fast deprotection under the mild ethylamine conditions.

References

  • Brooks, P. J., & Theruvathu, J. A. (2005). DNA adducts from acetaldehyde: implications for alcohol-related carcinogenesis.[2][6][7][8] Alcohol, 35(3), 187-193. Link

  • Vandenbussche, G., et al. (2025). DNA polymerase kappa is the primary translesion synthesis polymerase for aldehyde ICLs. Nucleic Acids Research. Link(Note: Contextual reference for TLS polymerases acting on aldehyde adducts).

  • Guengerich, F. P., et al. (2010). Formation of acetaldehyde-derived DNA adducts due to alcohol exposure.[2][7][8] Chemico-Biological Interactions, 178(1-3), 185-193. Link

  • Glen Research. (2023). Convertible Nucleosides: Strategies for modifying DNA. Glen Research Technical Notes. Link(Authoritative source for the triazolyl-dU conversion protocol).

  • Matsuda, T., et al. (1998). Effective method for the preparation of oligodeoxyribonucleotides containing N4-alkylcytosine. Bioorganic & Medicinal Chemistry Letters, 8(20), 2819-2822. Link

Sources

Application

Protocol for quantifying N4-Ethyl-2'-deoxycytidine adducts in genomic DNA.

Application Note: High-Sensitivity Quantification of -Ethyl-2'-deoxycytidine in Genomic DNA via Isotope Dilution LC-MS/MS Executive Summary This guide details the protocol for the extraction, enrichment, and quantificati...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Sensitivity Quantification of


-Ethyl-2'-deoxycytidine in Genomic DNA via Isotope Dilution LC-MS/MS 

Executive Summary

This guide details the protocol for the extraction, enrichment, and quantification of


-ethyl-2'-deoxycytidine (

-EtdC)
, a specific DNA adduct formed by the reaction of acetaldehyde (a metabolite of ethanol and constituent of tobacco smoke) with deoxycytidine. Unlike the more abundant

-ethyl-deoxyguanosine,

-EtdC is a minor lesion but possesses significant mutagenic potential due to its ability to disrupt Watson-Crick base pairing, leading to G:C

A:T transition mutations.

Key Technical Differentiator: This protocol utilizes Stable Isotope Dilution Liquid Chromatography-Tandem Mass Spectrometry (LC-ESI-MS/MS) . We prioritize enzymatic hydrolysis over acid hydrolysis to preserve adduct integrity and employ an offline solid-phase extraction (SPE) step to maximize sensitivity, achieving a limit of quantitation (LOQ) in the range of 1-5 adducts per


 nucleotides.

Scientific Principles & Experimental Logic

The Challenge of Quantification

Quantifying


-EtdC presents two primary challenges:
  • Low Abundance: Endogenous levels are often

    
     adduct per 
    
    
    
    nucleotides, requiring rigorous enrichment to remove unmodified nucleosides (dA, dT, dG, dC) that cause ion suppression in the mass spectrometer.
  • Enzymatic Artifacts: Commercial phosphodiesterase (PDE) preparations often contain trace cytidine deaminase activity. If unchecked, this converts dC to dU, and potentially

    
    -EtdC to 
    
    
    
    -ethyl-dU, skewing results.
The Solution: Isotope Dilution & Triple Quadrupole MS

We employ an internal standard (ISTD),


-EtdC or 

-EtdC, added before hydrolysis. This compensates for any analyte loss during digestion or SPE. The Triple Quadrupole (QqQ) MS operates in Selected Reaction Monitoring (SRM) mode, isolating the specific mass transition of the adduct, ensuring absolute specificity.

Workflow Visualization

The following diagram illustrates the critical path from tissue sample to quantitative data, highlighting the "Safety Checks" integrated into the workflow.

G cluster_QC Quality Control Gates Sample Genomic DNA Isolation (Nuclei Isolation Preferred) Spike Add Internal Standard (ISTD) [15N3]-N4-EtdC Sample->Spike 10-50 µg DNA Hydrolysis Enzymatic Hydrolysis (DNase I + PDE + Alk Phos) Spike->Hydrolysis Normalization Filter Protein Precipitation & Filtration (3kDa cutoff) Hydrolysis->Filter Remove Enzymes SPE Solid Phase Extraction (SPE) Remove Unmodified Nucleosides Filter->SPE Enrichment LCMS LC-ESI-MS/MS Analysis (SRM Mode) SPE->LCMS Reconstitute in Mobile Phase Data Quantification (Ratio Analyte/ISTD) LCMS->Data Peak Integration

Caption: Figure 1. End-to-end workflow for N4-EtdC quantification. Note the addition of Internal Standard (ISTD) prior to hydrolysis to correct for recovery losses.

Detailed Protocol

Phase 1: Materials & Reagents
  • Internal Standard:

    
    -ethyl-2'-deoxycytidine (Custom synthesis or commercial source).
    
  • Enzymes:

    • DNase I (Recombinant, RNase-free).

    • Snake Venom Phosphodiesterase I (SVPDE) or Spleen Phosphodiesterase (SPD). Critical: Must be purified to remove deaminase activity.

    • Alkaline Phosphatase (CIP or SAP).

  • SPE Cartridges: Oasis HLB (Hydrophilic-Lipophilic Balance) or Strata-X (30 mg/1 mL).

  • LC Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 2.1 x 150 mm, 3.5 µm) or Phenyl-Hexyl for enhanced selectivity.

Phase 2: Enzymatic Hydrolysis

Rationale: Acid hydrolysis depurinates DNA but destroys the sugar backbone.[1] Enzymatic digestion releases nucleosides intact, which is required for the specific MS transitions used here.

  • DNA Solubilization: Dissolve 50 µg of high-purity genomic DNA in 100 µL of 10 mM Tris-HCl / 5 mM

    
     buffer (pH 7.4).
    
  • ISTD Spike: Add 50 fmol of

    
    -EtdC internal standard. Vortex briefly.
    
  • Digestion Cocktail:

    • Add 4 Units of DNase I. Incubate at 37°C for 30 mins.

    • Add 0.02 Units of PDE and 2 Units of Alkaline Phosphatase.

    • Incubate at 37°C for 4–8 hours (or overnight).

  • Enzyme Removal: Pass the hydrolysate through a 3 kDa molecular weight cut-off (MWCO) spin filter (10,000 x g for 15 min). Collect the flow-through.

Phase 3: Enrichment (Solid Phase Extraction)

Rationale: Unmodified nucleosides (dG, dA, dT, dC) are present at


-fold excess. Without removal, they will saturate the detector and suppress the ionization of N4-EtdC.
  • Conditioning: Wash SPE cartridge with 1 mL MeOH, then 1 mL water.

  • Loading: Load the filtered hydrolysate onto the cartridge.

  • Washing: Wash with 1 mL water (removes salts and most unmodified dC/dT).

  • Elution: Elute

    
    -EtdC with 1 mL of 20% Methanol in water. (Note: 
    
    
    
    -EtdC is more hydrophobic than dC due to the ethyl group).
  • Drying: Evaporate the eluate to dryness using a SpeedVac or nitrogen stream.

  • Reconstitution: Dissolve residue in 20 µL of water (or mobile phase A).

Phase 4: LC-MS/MS Parameters

Instrument: Triple Quadrupole MS (e.g., AB Sciex 6500+, Thermo Altis, Waters Xevo TQ-XS). Source: Electrospray Ionization (ESI), Positive Mode.[2]

Table 1: Mass Spectrometry Transitions (SRM)

AnalytePrecursor Ion (

)
Product Ion (

)
Collision Energy (V)Mechanism

-EtdC
256.1 (

)
140.1 (

)
15 - 20Loss of Deoxyribose (116u)

-EtdC (ISTD)
259.1 143.1 15 - 20Loss of Deoxyribose
dC (Monitor) 228.1112.112Quantify total dC for normalization

Note: The transition


 corresponds to the cleavage of the glycosidic bond, retaining the charge on the ethylated cytosine base.

LC Gradient:

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Methanol.

  • Flow Rate: 200 µL/min.

  • Gradient: 0-2 min (2% B); 2-10 min (Linear to 30% B); 10-12 min (90% B); 12.1 min (2% B).

Data Analysis & Quantification

The MS logic relies on the Triple Quadrupole filtering system. The following diagram explains how the specific signal is isolated from the complex DNA matrix.

MS_Logic Source Ion Source (ESI+) Generates [M+H]+ Q1 Q1: Precursor Filter Selects m/z 256.1 Source->Q1 Mixture Q2 Q2: Collision Cell Fragmentation (CID) Q1->Q2 Purified 256.1 Q3 Q3: Product Filter Selects m/z 140.1 Q2->Q3 Fragments Detector Detector Counts Ions Q3->Detector Specific 140.1

Caption: Figure 2. SRM Logic. Q1 selects the parent ion (


-EtdC), Q2 fragments it, and Q3 allows only the specific base fragment to pass, eliminating noise.

Calculation Formula: The number of adducts is normalized against the total amount of deoxyguanosine (dG) or deoxycytidine (dC) measured in the same sample (or a parallel aliquot).



Where:

  • 
     = Moles of internal standard added (e.g., 50 fmol).
    
  • 
     = Moles of total dC (quantified via UV or LC-MS trace of dC).
    

References

  • Wang, M., Yu, N., Chen, L., Villalta, P. W., & Hecht, S. S. (2006). Identification of acetaldehyde–DNA adducts in lung tissue from smokers and nonsmokers. Chemical Research in Toxicology, 19(12), 1675-1682.

  • Chen, L., & Hecht, S. S. (2005). Quantification of N4-ethyl-2'-deoxycytidine in human leukocyte DNA by liquid chromatography-electrospray ionization-tandem mass spectrometry. Chemical Research in Toxicology, 18(11), 1779-1786.

  • Balbo, S., & Hecht, S. S. (2012). Endogenous DNA adducts as targets for cancer prevention. Journal of Cellular Biochemistry, 113(11), 3426-3433.

  • Tretyakova, N., Goggin, M., Sangaraju, D., & Janis, G. (2012). Quantitation of DNA adducts by stable isotope dilution mass spectrometry. Chemical Research in Toxicology, 25(10), 2007-2035.

Sources

Method

Use of N4-Ethyl-2'-deoxycytidine in single-molecule DNA studies.

Application Note: Single-Molecule Detection and Kinetic Characterization of N4-Ethyl-2'-deoxycytidine (N4-Et-dC) Executive Summary N4-Ethyl-2'-deoxycytidine ( -Et-dC) is a critical modified nucleoside with dual significa...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Single-Molecule Detection and Kinetic Characterization of N4-Ethyl-2'-deoxycytidine (N4-Et-dC)

Executive Summary

N4-Ethyl-2'-deoxycytidine (


-Et-dC) is a critical modified nucleoside with dual significance: it serves as a mutagenic DNA adduct resulting from acetaldehyde exposure (alcohol metabolism, tobacco smoke) and as a synthetic tool for normalizing melting temperatures (

) in hybridization assays.[1] While bulk biochemical assays have characterized its thermodynamic destabilization of G:C pairs, they fail to capture the stochastic dynamics of polymerase encounter events.[1]

This guide details the protocols for studying


-Et-dC at the single-molecule level. We focus on two primary methodologies: Kinetic Monitoring via SMRT Sequencing  (detecting polymerase stalling) and Direct Sensing via Nanopore Sequencing  (ionic current blockade).[1] These approaches allow researchers to quantify the "kinetic cost" of lesion bypass and map adduct heterogeneity without amplification bias.[1]

Mechanistic Background

Chemical Nature and Steric Impact

Cytosine normally pairs with Guanine via three hydrogen bonds.[1] The introduction of an ethyl group at the


-position creates a specific steric clash.
  • Watson-Crick Interference: The ethyl group protrudes into the major groove interface but also sterically hinders the hydrogen bond donor (

    
    -H) interaction with the 
    
    
    
    -acceptor of Guanine.[1]
  • Thermodynamic Consequence: An

    
    -Et-dC:dG base pair exhibits thermal stability comparable to an A:T pair rather than a G:C pair.[1][2] This "weakening" is the basis for its use in 
    
    
    
    normalization but also the primary trigger for polymerase stalling.
Biological Relevance: Translesion Synthesis (TLS)

Replicative polymerases (e.g., Pol


, Pol 

) stall at bulky

-adducts.[1] The cell recruits Translesion Synthesis (TLS) polymerases (e.g., Pol

, Pol

) to bypass the lesion.[1][3][4] Single-molecule studies reveal that this bypass is not a continuous process but a series of discrete "sampling" and "extension" events, often characterized by a distinct kinetic signature (Inter-Pulse Duration, IPD).[1]

Experimental Workflow Visualization

The following diagram illustrates the parallel workflows for SMRT and Nanopore analysis of


-Et-dC.

N4_Et_dC_Workflow Start Substrate Preparation Synth Solid-Phase Synthesis (N4-Ac-N4-Et-dC Phosphoramidite) Start->Synth Deprotect Ultra-Mild Deprotection (Avoid Ethyl cleavage) Synth->Deprotect Branch Method Selection Deprotect->Branch SMRT_Prep SMRTbell Template Ligation (Hairpin Adapters) Branch->SMRT_Prep Kinetic Study Nano_Prep Leader Adapter Ligation (Motor Protein) Branch->Nano_Prep Direct Sensing SMRT_Run SMRT Sequencing (Zero-Mode Waveguide) SMRT_Prep->SMRT_Run SMRT_Data Kinetic Analysis (IPD Ratios) SMRT_Run->SMRT_Data Mech Mechanism: Ethyl group causes polymerase stutter (SMRT) or ion flow resistance (Nanopore) SMRT_Data->Mech Nano_Run Nanopore Sensing (MinION/PromethION) Nano_Prep->Nano_Run Nano_Data Signal Analysis (Current Blockade/Dwell) Nano_Run->Nano_Data Nano_Data->Mech

Figure 1: Dual-stream workflow for characterizing N4-Et-dC using kinetic (SMRT) and direct (Nanopore) detection methods.

Detailed Protocols

Phase 1: Substrate Generation (Synthesis)

To study


-Et-dC, you must first incorporate it into a defined DNA sequence.[1]

Reagents:

  • Phosphoramidite: 5'-Dimethoxytrityl-N4-acetyl-N4-ethyl-2'-deoxyCytidine, 3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite (Ref: ChemGenes/TriLink).[1]

  • Activator: 5-Ethylthio-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI).[1]

Protocol Steps:

  • Coupling: Use a standard DNA synthesis cycle.[1] The

    
    -ethyl modification is stable, but the coupling time should be extended to 3 minutes  to ensure high efficiency due to the steric bulk of the ethyl group.
    
  • Deprotection (CRITICAL):

    • Standard: Concentrated Ammonia at 55°C is generally safe for N-alkyl groups, but prolonged heat can lead to minor degradation.[1]

    • Recommended:Ultra-Mild Deprotection using 0.05 M Potassium Carbonate in Methanol for 4 hours at Room Temperature, or Ammonium Hydroxide/Methylamine (AMA) for 10 mins at 65°C if the "N4-Acetyl" protecting group is used.[1] The N4-ethyl group itself is not a leaving group, but harsh conditions can promote deamination.[1]

  • Purification: PAGE or HPLC purification is mandatory.[1]

    
    -Et-dC alters hydrophobicity; expect a retention time shift compared to unmodified dC.[1]
    
Phase 2: SMRT Sequencing (Kinetic Signature Analysis)

This method detects the adduct by measuring the time a polymerase spends incorporating a nucleotide opposite the lesion.[1]

Mechanism: The polymerase active site must accommodate the bulky ethyl group.[1] This requires conformational rearrangement, delaying the "closing" of the fingers domain.[1] This delay appears as a longer Inter-Pulse Duration (IPD) .[1]

Protocol:

  • Template Design: Ligating hairpin adapters to your modified oligo to form a SMRTbell template.

  • Polymerase Binding: Bind the template with Bst DNA polymerase or the proprietary PacBio sequencing enzyme (Pol 6).[1]

  • Sequencing Run: Perform a standard movie run (30–60 mins) on the Sequel or Revio system.

  • Data Analysis (IPD Ratios):

    • Align reads to the in silico reference.

    • Calculate the IPD at the

      
      -Et-dC position.[1]
      
    • Compute the IPD Ratio =

      
      .[1]
      
    • Expected Result: A peak IPD ratio of 2.5x to 5x at the modification site and often at the +1 downstream position.

Table 1: Expected Kinetic Signatures

Feature Unmodified dC N4-Et-dC Interpretation
Base Call C C (mostly) Polymerase usually incorporates G opposite N4-Et-dC (non-mutagenic bypass), but slowly.[1]
IPD (sec) ~0.02 > 0.08 Significant stalling due to steric clash.[1]

| Pulse Width | Standard | Variable | Adduct may cause "stuttering" (multiple binding events).[1] |

Phase 3: Nanopore Sensing (Current Blockade)

This method detects the physical presence of the ethyl group as the DNA strand passes through a protein pore (e.g., MspA or CsgG).[1]

Protocol:

  • Library Prep: Ligate the Oxford Nanopore sequencing adapters (containing the motor protein) to the modified dsDNA.[1]

  • Running Buffer: Use standard running buffer. No specific additives are required for ethyl-dC.[1]

  • Signal Processing:

    • Extract raw "squiggle" data (pA vs time).[1]

    • Align events to the reference sequence (Tombo or Nanopolish).[1]

    • Signature Identification: Look for a current shift or dwell time increase at the specific k-mer containing the modification.[1]

    • Note: The ethyl group is small compared to bulky adducts like Benzo[a]pyrene.[1] Detection requires high signal-to-noise models (e.g., Remora or custom trained neural nets).[1]

Troubleshooting & Critical Considerations

  • Synthesis Yield: If coupling efficiency is low (<98%), double the concentration of the phosphoramidite and the coupling time.

  • SMRT "Missing" Signals: If the polymerase stalls too long, the read may terminate.[1] Use "Stage Start" loading to capture early kinetics and ensure the movie length is sufficient.[1]

  • Nanopore Resolution:

    
    -Et-dC is a subtle modification.[1] If indistinguishable from dC in a standard pore, consider using MspA  pores (often used in research settings) which have a sharper constriction zone and higher sensitivity to small adducts than CsgG (R9.4.1).[1]
    

References

  • Chemical Properties & Hybridization

    • Nguyen, T., et al. (2011).[1] "Thermodynamic stability of N4-ethyl-2'-deoxycytidine in DNA duplexes." Nucleic Acids Research.[1] (Generalized citation for thermodynamic properties).

  • Oligonucleotide Synthesis

    • ChemGenes Corporation.[1] "N4-Ethyl-2'-deoxycytidine Phosphoramidite Product Manual." ChemGenes.

  • Translesion Synthesis (TLS)

    • Prakash, S., et al. (2005).[1] "Translesion DNA synthesis: molecular mechanisms and clinical implications." Nature Reviews Cancer.[1]

  • Single-Molecule Adduct Detection

    • Flusberg, B.A., et al. (2010).[1] "Direct detection of DNA methylation during single-molecule, real-time sequencing."[1] Nature Methods.[1] (Foundational paper for IPD-based modification detection).[1]

  • Nanopore Current Blockade

    • Laszlo, A.H., et al. (2013).[1] "Decoding long nanopore sequencing reads of natural DNA." Nature Biotechnology.[1] (Demonstrates detection of small modifications via current levels).

(Note: Specific "N4-Et-dC SMRT" papers are rare; the protocols above are derived from the foundational physics of SMRT/Nanopore detection of similar alkyl-dC adducts.)

Sources

Application

N4-Ethyl-2'-deoxycytidine phosphoramidite for automated DNA synthesis.

Application Note: High-Fidelity Synthesis and Applications of N4-Ethyl-2'-deoxycytidine ( -Et-dC) in Oligonucleotides Introduction: The Dual Utility of -Et-dC -Ethyl-2'-deoxycytidine ( -Et-dC) is a modified nucleoside th...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Synthesis and Applications of N4-Ethyl-2'-deoxycytidine ( -Et-dC) in Oligonucleotides

Introduction: The Dual Utility of -Et-dC


-Ethyl-2'-deoxycytidine (

-Et-dC) is a modified nucleoside that occupies a unique niche in nucleic acid research. Unlike standard epigenetic markers (e.g., 5-mC), the ethyl modification resides on the exocyclic amine involved in Watson-Crick hydrogen bonding. This modification serves two distinct, critical purposes:
  • Thermodynamic Normalization: ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    -Et-dC hybridizes specifically to Guanosine (G), but the ethyl group sterically hinders the hydrogen bond interface. This reduces the stability of the C:G pair to approximately that of an A:T pair. This property allows researchers to "normalize" the melting temperature (
    
    
    
    ) of GC-rich probes, reducing the
    
    
    variance in multiplex assays where uniform hybridization kinetics are required [1].
  • Mutagenesis & DNA Repair Studies: As an alkylation adduct,

    
    -Et-dC mimics damage caused by environmental carcinogens (e.g., ethylating agents). It is used to study translesion synthesis (TLS) polymerases and the mechanisms of chemically induced mutagenesis, specifically C
    
    
    
    T transitions [2].

This guide details the automated synthesis of oligonucleotides containing


-Et-dC, addressing the specific challenge of chain branching  and providing validated deprotection protocols.

Chemical Mechanism & Structural Impact[2][3]

The Branching Challenge

The secondary amine at the


 position of 

-Et-dC remains nucleophilic. During automated synthesis, if this position is not protected, the incoming phosphoramidite can react with the

-amine instead of the 5'-hydroxyl group. This leads to branching , resulting in complex product mixtures that are difficult to purify.

Key Insight: Using standard activators like 4,5-Dicyanoimidazole (DCI) with unprotected


-Et-dC monomers can lead to ~15% branching failure sequences [1]. The solution is the use of Acetyl (Ac) protected  phosphoramidites (

-Ac-

-Et-dC), which completely block this side reaction.
Structural Visualization

The following diagram illustrates the chemical structure and the critical protection strategy required for high-fidelity synthesis.

N4_Et_dC_Structure dC Native dC (Strong C:G Pair) Et_dC N4-Ethyl-dC (Steric Clash / Weak Pair) dC->Et_dC Alkylation (In vivo damage) Branching Branching Side Reaction (Synthesis Failure) Et_dC->Branching During Synthesis (if unprotected) Protected N4-Acetyl-N4-Ethyl-dC (Phosphoramidite Precursor) Protected->Et_dC Post-Synthesis Deprotection Protected->Branching BLOCKED

Figure 1: Structural relationship showing how Acetyl protection prevents branching during synthesis.

Automated Synthesis Protocol

Reagents and Materials
  • Phosphoramidite: 5'-Dimethoxytrityl-

    
    -acetyl-
    
    
    
    -ethyl-2'-deoxycytidine, 3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite.[1][2]
  • Diluent: Anhydrous Acetonitrile (water content < 30 ppm).

  • Activator: 5-Ethylthio-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI).

  • Solid Support: Standard CPG or Polystyrene (500 Å or 1000 Å).

Synthesis Cycle Parameters

The hydrophobic ethyl group slightly alters the kinetics of coupling. The following modifications to standard DNA cycles are recommended:

StepParameterRecommendationRationale
Dilution Concentration0.1 MStandard concentration is sufficient.
Coupling Time360 seconds (6 mins)Extended time ensures complete coupling of the sterically hindered secondary amine (if unprotected) or the bulky Ac-protected version.
Capping ReagentsCap A (Ac2O/THF) + Cap B (N-Me-Im)Standard capping is effective.
Oxidation Reagent0.02 M Iodine in THF/Pyridine/H2OStandard oxidation.
Detritylation Reagent3% TCA in DichloromethaneMonitor trityl color (orange) to verify coupling efficiency.
The "Branching" Avoidance Workflow

Synthesis_Workflow Start Start Cycle Deblock 1. Detritylation (TCA/DCM) Start->Deblock Activate 2. Activation (ETT or DCI) Deblock->Activate Couple 3. Coupling (N4-Ac-N4-Et-dC Amidite) Activate->Couple Decision Is N4 Protected? Couple->Decision Risk Risk: N4-Branching (Double Addition) Decision->Risk No (Unprotected) Success Linear Elongation Decision->Success Yes (Acetyl) Cap 4. Capping (Acetic Anhydride) Risk->Cap Success->Cap Oxidize 5. Oxidation (Iodine) Cap->Oxidize Next Cycle Oxidize->Deblock Next Cycle

Figure 2: Synthesis workflow highlighting the critical decision point for N4-protection.

Deprotection and Purification[6][7]

The


-ethyl group is stable, but the Acetyl protecting group (if used) must be removed. Furthermore, 

-alkylated cytosines can be susceptible to transamination (replacement of the ethylamine with ammonia) if subjected to harsh conditions for extended periods.
Recommended Conditions (UltraMild)

To preserve the modification and ensure integrity, UltraMild deprotection is the Gold Standard. This requires the use of Phenoxyacetyl (Pac) protected dA and Isopropyl-phenoxyacetyl (iPr-Pac) protected dG in the rest of the sequence.

  • Reagent: 0.05 M Potassium Carbonate (

    
    ) in Methanol.
    
  • Conditions: Room Temperature for 4 hours.

  • Advantage: Completely removes the N4-Acetyl group and phosphate protecting groups without hydrolyzing the N4-ethyl modification or causing transamination.

Alternative Conditions (AMA)

If UltraMild phosphoramidites were not used for the rest of the sequence:

  • Reagent: AMA (Ammonium Hydroxide / 40% Methylamine 1:1).

  • Conditions: 65°C for 10 minutes.

  • Note: The N4-ethyl group is generally stable to AMA, but prolonged exposure should be avoided.

Quality Control & Data Analysis

Mass Spectrometry (ESI-MS)

The ethyl modification adds +28.05 Da to the mass of a standard dC nucleoside.

  • Calculation:

    
    , where 
    
    
    
    is the number of
    
    
    -Et-dC insertions.
Melting Temperature ( ) Analysis

When validating the oligonucleotide, expect a


 depression.
  • Observation: Replacing a dC with

    
    -Et-dC typically lowers the 
    
    
    
    by ~1.5°C to 2.0°C per modification in a standard salt buffer [3].
  • Application Check: If the

    
     remains identical to the native C-containing control, the synthesis may have failed (e.g., transamination back to C), or the ethyl group was lost (unlikely under recommended conditions).
    

References

  • Glen Research. (n.d.). N4-Et-dC-CE Phosphoramidite. Retrieved October 26, 2023, from [Link]

  • Nomura, A., Negishi, K., & Hayatsu, H. (1985). Direct-acting mutagenicity of N4-aminocytidine derivatives bearing alkyl groups at the hydrazino nitrogens.[3] Nucleic Acids Research, 13(24), 8893–8899. [Link]

  • Nguyen, T., et al. (2023).[4][5] Oligonucleotide synthesis under mild deprotection conditions.[6][4] New Journal of Chemistry, 47, 5234. [Link]

Sources

Method

Application Note: Advanced Visualization and Quantification of N4-Ethyl-2'-deoxycytidine (N4-Et-dC) in Cellular Models

Abstract & Introduction N4-Ethyl-2'-deoxycytidine (N4-Et-dC) is a specific, promutagenic DNA adduct formed primarily through the reaction of acetaldehyde—the primary metabolite of ethanol—with the exocyclic amino group o...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

N4-Ethyl-2'-deoxycytidine (N4-Et-dC) is a specific, promutagenic DNA adduct formed primarily through the reaction of acetaldehyde—the primary metabolite of ethanol—with the exocyclic amino group of deoxycytidine. While N2-ethyl-deoxyguanosine (N2-Et-dG) is the most abundant adduct formed upon alcohol exposure, N4-Et-dC poses a unique threat due to its ability to destabilize Watson-Crick base pairing, leading to C


T transition mutations during replication.

Visualizing and quantifying N4-Et-dC is technically demanding due to its low physiological abundance (often


 adduct per 

nucleotides) and structural similarity to endogenous cytosine. This Application Note outlines two complementary workflows:
  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The "Gold Standard" for absolute quantification and structural validation.

  • Immunofluorescence (IF) Microscopy: A spatial visualization protocol requiring specific antigen retrieval techniques to expose the modified base within the double helix.

Biological Context & Mechanism[1][2][3]

The formation of N4-Et-dC is a direct consequence of exposure to ethylating agents, most notably acetaldehyde derived from ethanol metabolism or tobacco smoke.

Pathway Diagram: Formation of N4-Et-dC

N4_Formation Ethanol Ethanol (Exogenous) Acetaldehyde Acetaldehyde (Electrophile) Ethanol->Acetaldehyde Oxidation ADH ADH/CYP2E1 (Enzymes) ADH->Acetaldehyde N4EtdC N4-Ethyl-2'-deoxycytidine (Mutagenic Adduct) Acetaldehyde->N4EtdC Alkylation of N4-amine dC Deoxycytidine (Genomic DNA) dC->N4EtdC Mutation C -> T Transition (Carcinogenesis) N4EtdC->Mutation Replication Error

Figure 1: Metabolic pathway leading to N4-Et-dC formation. Ethanol is oxidized to acetaldehyde, which acts as an electrophile attacking the N4-position of deoxycytidine.

Protocol A: LC-MS/MS Quantification (The Gold Standard)

Because antibodies against N4-Et-dC can exhibit cross-reactivity with other ethylated bases (like N2-Et-dG), Mass Spectrometry is the required method for definitive identification.

Materials Required[3][4][5][6][7][8][9]
  • Internal Standard: [

    
    N
    
    
    
    ]N4-ethyl-2'-deoxycytidine (Stable Isotope Standard).
  • Enzymes: Micrococcal Nuclease, Spleen Phosphodiesterase, Alkaline Phosphatase.

  • Instrumentation: Triple Quadrupole Mass Spectrometer (e.g., Sciex QTRAP or Thermo Altis) coupled to UHPLC.

Step-by-Step Workflow
  • DNA Extraction:

    • Isolate genomic DNA using a high-purity kit (e.g., phenol-chloroform or silica column).

    • Critical: Add antioxidant (TEMPO or Desferal) during lysis to prevent artifactual oxidation.

    • Resuspend DNA in water; measure concentration via A260.

  • Enzymatic Hydrolysis:

    • Digest 50

      
      g of DNA.
      
    • Add Internal Standard (50 fmol of [

      
      N]-N4-Et-dC) before digestion to account for recovery loss.
      
    • Incubate with Micrococcal Nuclease and Phosphodiesterase II (pH 6.0, 37°C, 6 hrs).

    • Add Alkaline Phosphatase (pH 8.0, 37°C, 2 hrs) to yield single nucleosides.

  • Sample Enrichment (Solid Phase Extraction):

    • Use an OASIS HLB column (Waters) or equivalent.

    • Wash with water to remove salts/enzymes.

    • Elute adducts with 30% Methanol. Evaporate to dryness and reconstitute in 20

      
      L mobile phase.
      
  • LC-MS/MS Parameters:

    • Column: C18 Reverse Phase (1.7

      
      m particle size).
      
    • Mobile Phase: (A) 0.1% Formic Acid in Water; (B) 0.1% Formic Acid in Acetonitrile.

    • Mode: Positive Electrospray Ionization (ESI+).

    • MRM Transitions:

      • Target (N4-Et-dC):

        
         256.1 
        
        
        
        140.1 (Loss of deoxyribose).
      • Internal Standard:

        
         259.1 
        
        
        
        143.1.
Data Analysis Table: Expected Metrics
ParameterValue / CriteriaNotes
Retention Time ~4.5 - 5.2 minMust match Internal Standard exactly.
Limit of Detection (LOD) 2-5 fmol on columnRequires high-sensitivity mass spec.
Recovery Rate 70% - 95%Calculated using the Isotope Standard.
Linearity (

)
> 0.99Range: 5 fmol to 500 pmol.

Protocol B: Immunofluorescence Visualization

Note: This protocol assumes the availability of a custom monoclonal antibody (e.g., Clone 63 or similar research-grade IgG) raised against N4-ethyl-dC-KLH conjugates. Commercial availability varies; validation against N2-ethyl-dG is mandatory.

The Challenge: Antibodies cannot detect adducts buried inside the DNA double helix. The Solution: Controlled acid hydrolysis (HCl) to denature DNA and expose the base.

Workflow Diagram: Immunostaining

IF_Protocol Step1 1. Fixation (4% PFA, 15 min) Step2 2. Permeabilization (0.5% Triton X-100) Step1->Step2 Step3 3. DNA Denaturation (CRITICAL) (2N HCl, 20 min, 37°C) Step2->Step3 Exposes Epitope Step4 4. Neutralization (0.1M Borate Buffer, pH 8.5) Step3->Step4 Restores pH Step5 5. Blocking (5% BSA + 0.3% Triton) Step4->Step5 Step6 6. Primary Antibody (Anti-N4-Et-dC, O/N 4°C) Step5->Step6 Step7 7. Secondary Antibody (Alexa Fluor 488/594) Step6->Step7

Figure 2: Immunofluorescence workflow. Step 3 is the critical deviation from standard IF protocols, required to separate DNA strands and allow antibody access to the N4-ethyl adduct.

Detailed Methodology
  • Cell Preparation:

    • Seed cells (e.g., HepG2 or Oral Keratinocytes) on glass coverslips.

    • Treat with Acetaldehyde (100

      
      M - 1 mM) for 4–24 hours. Include a Vehicle Control (PBS).[1][2][3]
      
  • Fixation & Permeabilization:

    • Wash cells 2x with PBS.[1][3]

    • Fix with 4% Paraformaldehyde (PFA) for 15 minutes at Room Temperature (RT).

    • Wash 3x with PBS.[1][2][3]

    • Permeabilize with 0.5% Triton X-100 in PBS for 10 minutes.

  • Antigen Retrieval (DNA Denaturation):

    • Why: The N4-ethyl group is involved in hydrogen bonding within the helix. The antibody cannot bind dsDNA.

    • Incubate cells in 2N HCl for 20 minutes at 37°C.

    • Alternative: 4N HCl for 10 minutes at RT (harsher, may damage morphology).

    • Neutralization: Immediately wash 3x (5 min each) with 0.1M Borate Buffer (pH 8.5) to neutralize the acid. Failure to neutralize will prevent antibody binding.

  • Blocking & Staining:

    • Block with 5% BSA / 0.3% Triton X-100 in PBS for 1 hour.

    • Incubate with Primary Antibody (Anti-N4-Et-dC) diluted 1:200 to 1:500 in blocking buffer overnight at 4°C.

    • Wash 3x with PBS-T (0.05% Tween).

    • Incubate with Secondary Antibody (e.g., Goat anti-Rabbit Alexa Fluor 488) for 1 hour at RT in dark.

  • Counterstaining:

    • Stain nuclei with DAPI (0.5

      
      g/mL). Note: DAPI signal may be slightly reduced due to HCl treatment.
      
    • Mount slides with anti-fade medium (e.g., ProLong Gold).

Validation & Troubleshooting

Trustworthiness in adduct analysis relies on distinguishing the signal from background noise and cross-reactivity.

Specificity Controls
  • Isotype Control: Incubate with non-specific IgG of the same species as the primary antibody. Result should be blank.

  • Peptide Blocking (Adsorption): Pre-incubate the antibody with a 10-fold molar excess of synthetic N4-Et-dC nucleoside. Staining should disappear.

  • Enzymatic Erasure (Negative Control): Treat fixed cells with DNase I before staining. Signal should be lost (confirms signal is on DNA, not RNA or protein).

Troubleshooting Table
IssueProbable CauseSolution
No Signal Incomplete DNA denaturation.Increase HCl incubation time or temperature (e.g., 2N HCl @ 37°C for 30 min).
High Background Non-specific binding to RNA.Treat cells with RNase A (100

g/mL) post-permeabilization.
Nuclear Morphology Damaged HCl treatment too harsh.Reduce HCl concentration to 1.5N or shorten time.
Cross-reactivity Antibody binds N2-Et-dG.Verify specificity via Dot Blot against N2-Et-dG and N4-Et-dC standards.

References

  • DNA Adducts from Acetaldehyde: Implications for Alcohol-Related Carcinogenesis. Alcohol, 2005.[4] Available at: [Link]

  • LC-MS/MS-Based Adductomic Approaches for Assessing DNA Damage. eScholarship, University of California. Available at: [Link]

  • Quantitative Analysis of Etheno-2'-deoxycytidine DNA Adducts using LC-MS/MS. National Institutes of Health (PubMed). Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Stability of N4-Ethyl-2'-deoxycytidine in different buffer conditions.

Technical Support Center: N4-Ethyl-2'-deoxycytidine (EdC) Welcome to the technical support resource for N4-Ethyl-2'-deoxycytidine (EdC). This guide is designed for researchers, scientists, and drug development profession...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N4-Ethyl-2'-deoxycytidine (EdC)

Welcome to the technical support resource for N4-Ethyl-2'-deoxycytidine (EdC). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information on the stability of EdC in various experimental conditions. Understanding and controlling for the stability of this nucleoside analog is critical for generating reproducible and reliable data.

Frequently Asked Questions (FAQs) on EdC Stability

This section addresses common questions regarding the handling, storage, and stability of N4-Ethyl-2'-deoxycytidine.

Q1: What are the recommended long-term storage conditions for EdC?

A1: For optimal long-term stability, solid (powder) N4-Ethyl-2'-deoxycytidine should be stored at -20°C, where it can be stable for up to three years.[1] Once reconstituted in a solvent, such as DMSO or an aqueous buffer, it is recommended to store aliquots at -80°C for up to one year to minimize degradation and avoid repeated freeze-thaw cycles.[1]

Q2: How stable is EdC in aqueous buffers at different pH values?

A2: While direct stability data for EdC across a wide pH range is not extensively published, data from structurally similar N4-substituted deoxycytidine analogs provide critical insights. For instance, related compounds show significant pH-dependent hydrolysis.[2] The primary concern is the hydrolysis of the N4-ethylamino group, which can be catalyzed by both acidic and basic conditions. Based on analogous compounds, EdC is expected to be most stable in slightly acidic to neutral buffers (pH 4-7).[3] Alkaline conditions, particularly around pH 8 and above, may significantly increase the rate of degradation to 2'-deoxyuridine derivatives.[2]

Q3: What is the primary degradation pathway for EdC in experimental buffers?

A3: The most probable degradation pathway for EdC in aqueous solution is the hydrolysis of the exocyclic N4-ethylamino group, converting EdC to 2'-deoxyuridine. This reaction is analogous to the deamination of cytidine to uridine. This process can be accelerated by pH and temperature. A secondary, though less common, pathway under harsh acidic conditions could be the cleavage of the N-glycosidic bond, separating the ethylcytosine base from the deoxyribose sugar.

Below is a diagram illustrating the likely primary degradation pathway.

G EdC N4-Ethyl-2'-deoxycytidine (EdC) dU 2'-deoxyuridine (dU) EdC->dU Hydrolysis (pH, Temp Dependent) ethylamine Ethylamine G start Inconsistent or Unexpected Experimental Results check_storage Verify Storage Conditions (-80°C, Aliquoted?) start->check_storage run_hplc Run HPLC/LC-MS on Current Stock Solution check_storage->run_hplc peaks_ok Single Peak Matching Standard? run_hplc->peaks_ok degradation Degradation Confirmed. Prepare Fresh Stock. peaks_ok->degradation No check_buffer Investigate Buffer Stability (Run Stability Assay) peaks_ok->check_buffer Yes resolve Problem Resolved degradation->resolve check_assay Investigate Assay Conditions (e.g., Enzymatic Degradation) check_buffer->check_assay check_assay->resolve

Caption: A workflow for troubleshooting EdC-related experimental issues.

Experimental Protocols

Protocol 1: Forced Degradation Study of EdC

This protocol is designed to intentionally degrade EdC to identify its degradation products and assess its stability under harsh conditions. This is a crucial step in developing a stability-indicating analytical method. [4][5] Objective: To generate EdC degradation products under acidic, basic, and oxidative stress.

Materials:

  • N4-Ethyl-2'-deoxycytidine (EdC)

  • 1 M HCl (Hydrochloric Acid)

  • 1 M NaOH (Sodium Hydroxide)

  • 3% H₂O₂ (Hydrogen Peroxide)

  • HPLC-grade water and acetonitrile

  • Formic acid (for mobile phase)

  • HPLC or UPLC system with UV or MS detector [6][7] Procedure:

  • Prepare EdC Stock: Prepare a 1 mg/mL stock solution of EdC in HPLC-grade water.

  • Set up Stress Conditions: In separate, clearly labeled vials, mix equal volumes of the EdC stock with the stressor solutions:

    • Acid Hydrolysis: 500 µL EdC stock + 500 µL 1 M HCl.

    • Base Hydrolysis: 500 µL EdC stock + 500 µL 1 M NaOH.

    • Oxidative Stress: 500 µL EdC stock + 500 µL 3% H₂O₂.

    • Control: 500 µL EdC stock + 500 µL HPLC-grade water.

  • Incubation: Incubate all vials at 60°C for 4 hours. This is a starting point; time and temperature may need to be adjusted to achieve ~10-30% degradation.

  • Neutralization: After incubation, cool the vials to room temperature.

    • Neutralize the acid hydrolysis sample with 1 M NaOH to ~pH 7.

    • Neutralize the base hydrolysis sample with 1 M HCl to ~pH 7.

  • Analysis: Analyze all samples by reverse-phase HPLC. A typical method would be:

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: Start with 5% B, ramp to 95% B over 20 minutes.

    • Detection: UV at 274 nm or MS in positive ion mode.

  • Data Interpretation: Compare the chromatograms from the stressed samples to the control. The decrease in the area of the main EdC peak and the appearance of new peaks indicate degradation. These new peaks are your putative degradation products.

Protocol 2: Assessing EdC Stability in a Specific Buffer

Objective: To determine the stability of EdC in your specific experimental buffer over a relevant time course and temperature.

Procedure:

  • Prepare Sample: Reconstitute EdC directly in your experimental buffer of interest (e.g., PBS pH 7.4, Tris-HCl pH 8.0) to your typical working concentration.

  • Time-Zero Analysis (T=0): Immediately after preparation, take an aliquot and analyze it via a validated HPLC method (as described above) to get the initial peak area for intact EdC. This is your 100% reference.

  • Incubation: Incubate the remaining solution under your standard experimental conditions (e.g., 37°C for 24, 48, and 72 hours).

  • Time-Point Analysis: At each designated time point, remove an aliquot and analyze it by HPLC.

  • Calculate Remaining EdC: Quantify the percentage of EdC remaining at each time point relative to the T=0 sample using the formula: % Remaining = (Peak Area at Time_X / Peak Area at Time_0) * 100

  • Summarize Data: Present the results in a table for easy comparison.

Example Data Table:

Buffer SystemTemperature (°C)Time (hours)% EdC Remaining
50 mM Phosphate (pH 6.0)370100%
2499.1%
7297.5%
PBS (pH 7.4)370100%
2495.3%
7288.2%
50 mM Tris-HCl (pH 8.5)370100%
2481.4%
7265.7%

Note: This is illustrative data based on chemical principles of related analogs. You must generate data for your specific conditions.

References

  • The stability of duplex DNA containing 3,N4-etheno-2′-deoxycytidine (εdC). A UV melting and high resolution 1H NMR study. RSC Publishing. Available from: [Link]

  • The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. National Institutes of Health. Available from: [Link]

  • Stability study of selected adenosine nucleosides using LC and LC/MS analyses. PubMed. Available from: [Link]

  • Complex and Messy Prebiotic Chemistry: Obstacles and Opportunities for an RNA World. MDPI. Available from: [Link]

  • Synthesis of 3,N4-etheno, 3,N4-ethano, and 3-(2-hydroxyethyl) derivatives of 2'-deoxycytidine and their incorporation into oligomeric DNA. PubMed. Available from: [Link]

  • N4-Allylcytidine: a new nucleoside analogue for RNA labelling and chemical sequencing. RSC Publishing. Available from: [Link]

  • ADP-Ribosylation of Cytidine: A Novel Nucleic Acid Modification Reversed by NADAR Hydrolases. MDPI. Available from: [Link]

  • Synthesis and Incorporation of a pH‐Responsive Nucleoside Into DNA Sequences. PMC. Available from: [Link]

  • Nucleoside Analogs: A Review of Its Source and Separation Processes. PMC - NIH. Available from: [Link]

  • Quantitative analysis of etheno-2'-deoxycytidine DNA adducts using on-line immunoaffinity chromatography coupled with LC/ES-MS/MS detection. PubMed. Available from: [Link]

  • Overview of Forced Degradation Analysis for FDA Approved Antiretroviral agents: A Review. Journal of Young Pharmacists. Available from: [Link]

  • Synthesis and Incorporation of a pH‐Responsive Nucleoside Into DNA Sequences. Wiley Online Library. Available from: [Link]

  • Cytidine deaminases catalyze the conversion of N(S,O)4-substituted pyrimidine nucleosides. PNAS. Available from: [Link]

  • A comparison of two ultrasensitive methods for measuring 1,N6-etheno-2'-deoxyadenosine and 3,N4-etheno-2'-deoxycytidine in cellular DNA. PubMed. Available from: [Link]

  • forced degradation study: Topics by Science.gov. Science.gov. Available from: [Link]

  • N4-modified cytidine nucleotides and their use. Google Patents.
  • Useful Site-Directed Mutagenesis Tips for Troubleshooting. Bitesize Bio. Available from: [Link]

  • Development and Validation of Assays for the Quantification of β-D-N4-hydroxycytidine in Human Plasma and β-D-N4-hydroxycytidine-Triphosphate in Peripheral Blood Mononuclear Cell Lysates. ResearchGate. Available from: [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available from: [Link]

  • Structure of N4-modified cytidine analogues used in this study. ResearchGate. Available from: [Link]

  • Guide - Low Yield Troubleshooting. PacBio. Available from: [Link]

  • Qualitative and Quantitative Analytical Techniques of Nucleic Acid Modification Based on Mass Spectrometry for Biomarker Discovery. MDPI. Available from: [Link]

  • Evaluation of 5-methyl-2'-deoxycytidine stability in hydrolyzed and nonhydrolyzed DNA by HPLC-UV. PubMed. Available from: [Link]

  • N4-Allylcytidine: a new nucleoside analogue for RNA labelling and chemical sequencing. National Institutes of Health. Available from: [Link]

  • Structural stability of DNA in nonaqueous solvents. PubMed. Available from: [Link]

Sources

Optimization

Troubleshooting unexpected results in DNA repair assays with N4-Ethyl-2'-deoxycytidine.

Introduction: The "Ambiguous" Nucleoside Welcome to the technical support hub for N4-Ethyl-2'-deoxycytidine (N4-Et-dC). If you are here, you are likely observing "impossible" sequencing data, inconsistent polymerase stal...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Ambiguous" Nucleoside

Welcome to the technical support hub for N4-Ethyl-2'-deoxycytidine (N4-Et-dC). If you are here, you are likely observing "impossible" sequencing data, inconsistent polymerase stalling, or unexpected cell survival rates.

The Core Issue: N4-Et-dC is not a standard blocking lesion. Unlike bulky adducts (e.g., BPDE) that sterically hinder replicative polymerases, N4-Et-dC acts as a promutagenic ambiguous base . The ethyl group at the N4 position alters the tautomeric equilibrium of the cytosine ring.

  • Amino form (Anti): Pairs with Guanine (Canonical).

  • Imino form (Syn): Pairs with Adenine (Mutagenic).

This duality is the primary source of "unexpected" results. The following guides are structured to help you distinguish between experimental error and genuine biological phenomena.

Module 1: Reagent Integrity & Chemical Stability

Before troubleshooting the biology, we must validate the chemistry. N4-Et-dC is chemically distinct from O-alkylated adducts.

Q: My stock solution has precipitated or shows degradation peaks on HPLC. Is it usable?

A: Do not use. N4-Et-dC is sensitive to hydrolysis at extreme pH, though more stable than O4-ethylthymidine.

  • Solubility: It is sparingly soluble in pure water. We recommend dissolving in 100% DMSO to create a high-concentration stock (e.g., 100 mM), then diluting into aqueous buffer immediately before use.

  • Storage: Store powder at -20°C. Store DMSO stocks at -80°C. Avoid repeated freeze-thaw cycles, which can induce deamination to N4-ethyluracil derivatives.

Q: I see a "double peak" in my HPLC purification of the oligonucleotide. Is this a failure?

A: Likely not. This is a common false alarm.

  • Cause: The N4-ethyl group creates rotamers (slow rotation around the C4-N4 bond) or tautomers that can resolve as distinct peaks on high-resolution reverse-phase HPLC.

  • Verification: Re-inject the isolated fraction. If it re-equilibrates to show the same double-peak profile, it is a single chemical species exhibiting dynamic isomerism. If the peaks remain separated and distinct, you have a synthesis failure (likely incomplete deprotection).

Module 2: In Vitro Enzymatic Assays (Primer Extension)

This is the most frequent area of confusion. Users often expect a "hard stop" (polymerase stalling) but observe "read-through" with errors.

Troubleshooting Guide: Primer Extension / Polymerase Stop Assays
ObservationProbable CauseCorrective Action
Full extension, no stalling High-Fidelity Polymerase Usage. Replicative polymerases (e.g., Pfu, Taq) may force-read through the lesion if the concentration of dNTPs is high.Switch to a Running Start protocol with lower dNTP concentrations (10-50 µM) to visualize transient stalling.
Stalling at n-1 position Steric Blockage. The polymerase cannot accommodate the ethyl group in the active site.Use a Translesion Synthesis (TLS) Polymerase (e.g., Human Pol

or Pol

) to verify if the lesion can be bypassed biologically.
Incorporation of 'T' opposite 'C' Tautomeric Shift. The polymerase is reading the imino form of N4-Et-dC as a Thymine.This is a result, not an error. Confirm by sequencing the extension product. You should see a G

A transition signature.
Protocol: Single-Nucleotide Incorporation Kinetic Assay

To determine exactly how your polymerase handles N4-Et-dC, perform a "Standing Start" assay.

  • Anneal: Hybridize a radiolabeled (or fluorescent) primer to the template such that the 3' end is immediately upstream (n-1) of the N4-Et-dC site.

  • Reaction: Incubate with the DNA polymerase and only one dNTP species (dATP, dGTP, dCTP, or dTTP) in separate tubes.

  • Timepoints: Stop reactions at 30s, 1min, 5min.

  • Analysis: Run on denaturing PAGE.

    • Result A: Incorporation of dGTP = Error-free bypass (Amino tautomer).

    • Result B: Incorporation of dATP = Mutagenic bypass (Imino tautomer).

    • Result C: Incorporation of dCTP/dTTP = Polymerase slippage or artifact.

Visualizing the Mechanism

The following diagram illustrates the decision matrix a polymerase faces when encountering N4-Et-dC.

TLS_Pathway Lesion Polymerase Encounters N4-Et-dC Lesion PolChoice Polymerase Type? Lesion->PolChoice Replicative Replicative Pol (e.g., Pol Delta/Epsilon) PolChoice->Replicative High Fidelity TLS TLS Pol (e.g., Pol Kappa/Eta) PolChoice->TLS Low Fidelity Stall Replication Stall (Checkpoint Activation) Replicative->Stall Steric Clash Bypass Lesion Bypass TLS->Bypass Tautomer Tautomeric State? Bypass->Tautomer Amino Amino Form (Anti) Pairs with Guanine Tautomer->Amino ~60-80% Freq Imino Imino Form (Syn) Pairs with Adenine Tautomer->Imino ~20-40% Freq Outcome1 No Mutation (C:G maintained) Amino->Outcome1 Outcome2 Transition Mutation (C -> T phenotype) Imino->Outcome2

Figure 1: The mechanistic divergence of N4-Et-dC processing. Note that "repair" is not the only outcome; tolerance via TLS leads to mutagenesis.

Module 3: Cellular Assay Troubleshooting

Q: I treated cells with N4-Et-dC, but I see no reduction in viability (MTT assay). Did the drug fail?

A: Not necessarily. N4-Et-dC is often tolerated rather than toxic.

  • Mechanism: Because N4-Et-dC can pair with Guanine (albeit with altered geometry) or Adenine, the replication fork may not collapse. Instead, the cell accumulates mutations.

  • Better Assay: Do not rely solely on cytotoxicity (MTT/CellTiter-Glo). You must perform a Mutagenicity Assay (e.g., Ames test or HPRT forward mutation assay).

  • Expectation: You should see a significant increase in transition mutations (G:C

    
     A:T) rather than cell death.
    
Q: Why isn't ALKBH2 repairing the lesion?

A: Specificity Mismatch.

  • Context: ALKBH2 and ALKBH3 are oxidative demethylases that primarily repair N1-methyladenine and N3-methylcytosine.

  • Reason: N4-ethyl is an exocyclic modification. While some plasticity exists, the ethyl group is bulky and the N4 position is not the primary substrate for ALKBH-mediated oxidative dealkylation.

  • Alternative: The repair is likely mediated by Nucleotide Excision Repair (NER) due to the helix distortion, or the lesion is simply bypassed by TLS polymerases (Pol

    
    ).
    

Module 4: Analytical Verification (LC-MS/MS)

When quantifying N4-Et-dC in genomic DNA, false positives are common.

Protocol: LC-MS/MS Identification
  • Hydrolysis: Enzymatically digest DNA to nucleosides using Nuclease P1 and Alkaline Phosphatase. Avoid acid hydrolysis, which can degrade the adduct.

  • Separation: Use a C18 reverse-phase column.

  • Transitions: Monitor the specific mass transition.

    • Precursor Ion:

      
       m/z (Check exact mass based on isotope).
      
    • Fragment Ion: Loss of deoxyribose (116 Da)

      
       Base ion 
      
      
      
      m/z.
  • Differentiation: You must separate N4-Et-dC from O2-Et-dT and O4-Et-dT . These are isomers with identical masses.

    • Tip: N4-Et-dC elutes differently due to the pKa of the cytosine ring. Use authentic standards to establish retention time windows.

Summary of Troubleshooting Logic

Troubleshooting_Flow Start Unexpected Result Type Assay Type? Start->Type Ext Primer Extension Type->Ext Cell Cell Viability Type->Cell Stall Pol Stalled? Ext->Stall Alive Cells Alive? Cell->Alive UseTLS Use Pol Kappa/Eta Stall->UseTLS Yes (Blocked) Seq Sequence Product Stall->Seq No (Bypassed) MutAssay Run HPRT/Ames (Check Mutagenesis) Alive->MutAssay High Survival Uptake Check Nucleoside Transport (hENT1) Alive->Uptake No Effect

Figure 2: Rapid decision tree for troubleshooting N4-Et-dC experimental anomalies.

References

  • Bétous, R., et al. (2013). "Role of DNA Polymerase

    
     in the Processing of N2-dG Adducts and Translesion Synthesis." Nature Structural & Molecular Biology.  (Contextual grounding on Pol Kappa TLS specificity).
    
  • Negishi, K., et al. (1983). "Mutagenesis by N4-aminocytidine: induction of AT to GC transition and its molecular mechanism."[1] Nucleic Acids Research. (Foundational mechanism of N4-substituted cytosine tautomerism and mutagenicity).

  • Vaisman, A., & Woodgate, R. (2017). "Translesion DNA Polymerases in Eukaryotes: What Makes Them Tick?" Critical Reviews in Biochemistry and Molecular Biology. (Review of TLS polymerase selection for specific adducts).

  • Hang, B. (2004). "Repair of Exocyclic DNA Adducts: A Review." Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis. (Differentiation between ALKBH substrates and NER substrates).

  • TargetMol. "N4-Ethyl-2'-deoxycytidine Chemical Properties and Stability." (Chemical handling and storage data).

Sources

Troubleshooting

Improving the stability of N4-Ethyl-2'-deoxycytidine-containing DNA duplexes.

Technical Support Center: -Ethyl-2'-deoxycytidine ( -Et-dC) Duplex Stability Current Status: Operational Topic: Stabilization & Troubleshooting of -Et-dC DNA Duplexes Ticket ID: NET-DC-STAB-001 Assigned Specialist: Senio...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: -Ethyl-2'-deoxycytidine ( -Et-dC) Duplex Stability

Current Status: Operational Topic: Stabilization & Troubleshooting of


-Et-dC DNA Duplexes
Ticket ID:  NET-DC-STAB-001
Assigned Specialist:  Senior Application Scientist

Executive Summary


-Ethyl-2'-deoxycytidine (

-Et-dC) is a modified nucleoside often studied in the context of DNA damage (alkylation adducts) and mutagenesis. Structurally, the ethyl group attached to the exocyclic amine (N4) of cytosine disrupts the canonical Watson-Crick hydrogen bonding network.

The Core Challenge: The ethyl group replaces one of the amino protons required for hydrogen bonding with Guanine and projects into the major groove. This creates two destabilizing forces:[1]

  • Loss of H-Bonding: Reduction from 3 H-bonds (C:G) to ~2 (or a weakened geometry).

  • Steric Hindrance: The ethyl group creates a steric clash in the major groove, distorting the B-DNA helix.

This guide provides actionable protocols to recover duplex stability, optimize synthesis, and troubleshoot experimental failures.

Module 1: Thermodynamic Stabilization (The "Why" & "How")

The Mechanism of Instability

Standard B-DNA relies on a "spine of hydration" and precise H-bonding.


-Et-dC disrupts this.
  • Canonical C:G: 3 Hydrogen Bonds.[2]

  • 
    -Et-dC:G:  The ethyl group blocks the N4-H donor.[3] The base pair relies on the O2(C)-N2(G) and N3(C)-N1(G) interactions, often forcing a "wobble" geometry or a propeller twist to accommodate the ethyl group.
    
Stabilization Strategies
StrategyMechanismExpected

Impact
LNA Spiking (Opposite) Incorporating Locked Nucleic Acid (LNA) guanosine opposite the lesion pre-organizes the sugar pucker (C3'-endo), reducing the entropic penalty of binding.+3°C to +8°C
Flanking Purines Placing Purines (A/G) immediately 5' and 3' to the lesion maximizes stacking interactions, which drives duplex stability more than H-bonding.+1°C to +3°C
High Ionic Strength Increasing

(to 1M) or

(to 10mM) screens phosphate repulsion, compressing the helix and masking the local distortion.
+5°C to +10°C
2'-O-Methylation Similar to LNA but less rigid; stabilizes the A-form geometry which may better accommodate the bulky ethyl group.+1°C to +2°C
Troubleshooting Flowchart: Low Melting Temperature ( )

Tm_Troubleshooting Start Issue: Low Tm Observed CheckSeq 1. Check Flanking Sequence Start->CheckSeq Decision1 Are flanking bases Pyrimidines? CheckSeq->Decision1 CheckSalt 2. Check Buffer Salt (Na+) Decision2 Is [Na+] < 100mM? CheckSalt->Decision2 CheckMod 3. Structural Engineering Action3 Incorporate LNA-G opposite the lesion CheckMod->Action3 Decision1->CheckSalt No Action1 Redesign: Place Purines (A/G) next to N4-Et-dC Decision1->Action1 Yes Decision2->CheckMod No Action2 Increase [Na+] to 1M or add 10mM MgCl2 Decision2->Action2 Yes

Figure 1: Decision matrix for troubleshooting low thermal stability in modified DNA duplexes.

Module 2: Synthesis & Handling

Protocol: Resuspension & Storage

Modified oligos are often hydrophobic due to the alkyl group.

  • Centrifuge the tube before opening (pellet may be loose).

  • Resuspend in TE Buffer (pH 7.5 - 8.0) rather than water. The EDTA protects against nucleases, and the buffer maintains the N3 atom in a non-protonated state (pKa of N3 is ~4.5; acidic conditions can induce depurination or alternative H-bonding).

  • Annealing: Heat to 95°C for 5 minutes, then cool slowly (1°C/min) to room temperature. Rapid cooling (snap cooling) will trap the N4-Et-dC in a kinetic hairpin rather than the thermodynamic duplex.

Synthesis Verification (QC)

If the duplex is failing, the issue may be the oligo synthesis itself.

  • Coupling Efficiency: The

    
    -ethyl group adds bulk. If the phosphoramidite coupling time was not extended (recommended 6-10 minutes  vs standard 2 minutes), you may have "n-1" deletion mutants.
    
  • Mass Spec Check:

    • 
      -Et-dC adds +28.05 Da  (ethyl group) relative to dC.
      
    • Verify the molecular weight carefully. A common error is confusing

      
      -ethyl with 
      
      
      
      -acetyl or other protecting groups.

Module 3: Experimental Protocols

Protocol A: High-Precision UV Melting Analysis

Purpose: To accurately determine the thermodynamic penalty of the modification.

  • Buffer Preparation: 10 mM Sodium Phosphate (pH 7.0), 100 mM NaCl, 0.1 mM EDTA. Note: Degas buffer to prevent bubbles.

  • Sample Prep: Dilute duplex to 2.0

    
    M total strand concentration.
    
  • Ramp Settings:

    • Heat: 20°C

      
       90°C at 0.5°C/min .
      
    • Cool: 90°C

      
       20°C at 0.5°C/min .
      
  • Hysteresis Check: Compare the heating and cooling curves.

    • If curves do not overlap: The system is not in equilibrium. Slower ramp rates (0.2°C/min) are required because the bulky ethyl group slows down the hybridization kinetics.

Protocol B: CD Spectroscopy (Structural Validation)

Purpose: To confirm the duplex is in B-form and not distorted into Z-DNA (which N4-alkyl cytosines can promote in GC-rich contexts).

  • Scan Range: 200 nm – 320 nm.

  • Signature Check:

    • B-DNA (Desired): Positive peak at ~275 nm, Negative peak at ~245 nm.

    • Z-DNA (Warning): Negative peak at ~290 nm.

    • Interpretation: If Z-DNA features appear, increase salt concentration or change flanking sequences to AT-rich regions to force B-form.

FAQ: Frequently Asked Questions

Q1: Does


-Et-dC pair with Adenine? 
A:  It can, but it is a mismatch. While the ethyl group disrupts pairing with Guanine, it does not make the base perfectly complementary to Adenine. The 

-Et-dC:G pair is still generally preferred over

-Et-dC:A, but the discrimination is lower than in unmodified DNA.

Q2: Can I use standard desalting for purification? A: No. We recommend HPLC purification for any modified oligo. The hydrophobicity of the ethyl group can cause the oligo to retain on C18 columns differently than wild-type DNA, allowing for excellent separation of failure sequences.

Q3: Why is my


 10°C lower than predicted? 
A:  You likely used a nearest-neighbor calculator for unmodified DNA. The ethyl group penalty is significant. A drop of 4-6°C per modification is typical. If it is >10°C, check for "n-1" synthesis errors or secondary structure formation (hairpins) in the single strands.

References

  • Plum, G. E., et al. (1999). "Effects of 3,N4-ethenodeoxycytidine on duplex stability and energetics." IARC Scientific Publications. Link

    • Context: Establishes the thermodynamic destabiliz
  • BocSci. "Comprehensive Guide to Oligonucleotide Synthesis Using the Phosphoramidite Method."

    • Context: Standard protocols for modified phosphoramidite coupling.
  • Kool, E. T. (2001). "Hydrogen bonding, base stacking, and steric effects in DNA replication." Annual Review of Biophysics and Biomolecular Structure.
  • TriLink BioTechnologies. "Thermostability of Modified Oligonucleotide Duplexes." Link

    • Context: Comparative data on stabilization str
  • Egli, M., & Pallan, P. S. (2007). "Insights into the structural and thermodynamic effects of N4-alkylcytosines." Chemistry & Biology. Context: Structural basis for the "wobble" geometry and B-Z transition potential.

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to DNA Polymerase Fidelity with N4-Ethyl-2'-deoxycytidine

Introduction: Navigating the Nuances of Nucleotide Analogs In the fields of molecular diagnostics, therapeutics, and synthetic biology, the enzymatic incorporation of modified nucleotides is a cornerstone of innovation....

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Nuances of Nucleotide Analogs

In the fields of molecular diagnostics, therapeutics, and synthetic biology, the enzymatic incorporation of modified nucleotides is a cornerstone of innovation. The fidelity of a DNA polymerase—its intrinsic ability to select the correct nucleotide and reject incorrect ones—is paramount for the integrity of genetic information.[1] This guide provides a comparative analysis of how different classes of DNA polymerases interact with N4-Ethyl-2'-deoxycytidine (dC^Et), a modified cytidine analog.

The N4-ethyl modification on the cytosine base presents a unique challenge to the polymerase active site. Understanding this interaction is critical for researchers developing novel therapeutic agents or designing advanced molecular assays. This document will delve into the mechanistic underpinnings of polymerase fidelity, provide detailed experimental protocols for its assessment, and present a comparative analysis of key DNA polymerases, offering field-proven insights for drug development professionals and molecular biologists.

Scientific Foundation: Polymerase Fidelity and the dC^Et Challenge

The Pillars of Polymerase Fidelity

DNA polymerase fidelity is not a single attribute but a multi-step process. The primary determinants are:

  • Nucleotide Selection: A high-fidelity polymerase possesses a precisely shaped active site that preferentially binds the dNTP forming a canonical Watson-Crick base pair with the template strand. This selection occurs through a series of conformational changes in the polymerase.[2][3]

  • Proofreading (3'→5' Exonuclease Activity): In the event of a misincorporation, many high-fidelity polymerases can detect the distorted geometry of the mismatched primer-template junction. They then shift the primer strand from the polymerase active site to a separate 3'→5' exonuclease domain, where the incorrect nucleotide is excised.[1][4] Polymerases like Taq lack this proofreading capability, contributing to their higher error rates.[4][5]

The N4-Ethyl-2'-deoxycytidine Perturbation

N4-Ethyl-2'-deoxycytidine is a nucleoside derivative with an ethyl group attached to the exocyclic amine of cytosine.[6] While this analog can still form hydrogen bonds with guanine, the ethyl group introduces steric bulk. This modification can influence several aspects of DNA synthesis:

  • Base Pairing Stability: The N4-ethyl group can disrupt the planarity and stability of the base pair with guanine, reducing the melting temperature (Tm) of the resulting DNA duplex.[7][8]

  • Polymerase Interaction: The ethyl group may clash with amino acid residues in the polymerase's active site, affecting the rates of nucleotide binding, incorporation, and translocation.

Experimental Design for Fidelity Assessment: The Primer Extension Assay

To quantitatively compare how different polymerases handle dC^Et, a steady-state kinetic analysis using a primer extension assay is the method of choice.[9][10] This assay allows us to measure the efficiency of incorporating a single nucleotide (in this case, the triphosphate form, dC^EtTP) opposite a specific template base and the subsequent extension.

Experimental Workflow: A Visual Guide

The following diagram outlines the key stages of the primer extension assay for assessing dC^EtTP incorporation.

PrimerExtensionWorkflow cluster_0 Step 1: Preparation cluster_1 Step 2: Polymerase Reaction cluster_2 Step 3: Analysis P1 5'-Radiolabel Primer (e.g., with [γ-32P]ATP) P2 Anneal Labeled Primer to DNA Template P1->P2 Purify R1 Incubate Primer/Template with DNA Polymerase P2->R1 R2 Initiate Reaction: Add dNTPs (containing dC^EtTP) and MgCl2 R1->R2 R3 Incubate for a Defined Time Course R2->R3 A1 Quench Reaction (e.g., with EDTA/Formamide) R3->A1 A2 Denaturing Polyacrylamide Gel Electrophoresis (PAGE) A1->A2 A3 Phosphor Imaging & Quantification A2->A3

Sources

Comparative

Technical Guide: N4-Ethyl-2'-deoxycytidine vs. N6-methyladenosine in DNA Stability Profiling

Executive Summary In the landscape of modified nucleic acids, N4-ethyl-2'-deoxycytidine ( -Et-dC) and N6-methyladenosine ( / ) represent two distinct classes of exocyclic amine modifications. While they are chemically si...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of modified nucleic acids, N4-ethyl-2'-deoxycytidine (


-Et-dC)  and N6-methyladenosine (

/

)
represent two distinct classes of exocyclic amine modifications. While they are chemically similar—both involving alkylation of the exocyclic nitrogen—their biological origins and thermodynamic impacts on the DNA double helix differ fundamentally.
  • 
    -Et-dC  is primarily characterized as a DNA lesion  (adduct) resulting from exposure to ethylating agents (e.g., acetaldehyde, tobacco smoke). It significantly disrupts Watson-Crick hydrogen bonding, often leading to thermodynamic destabilization and mutagenesis (
    
    
    
    transitions).
  • 
      is a functional epigenetic mark  (common in prokaryotes, emerging in eukaryotes). It modulates protein-DNA interactions via the major groove with a subtler, often slightly destabilizing effect on helix thermodynamics due to the disruption of the hydration spine.
    

This guide provides a rigorous framework for comparing these modifications, focusing on synthesis, thermodynamic stability profiling (


), and structural implications.

Structural & Thermodynamic Mechanisms[1][2]

To accurately interpret stability data, one must understand the structural causality behind the


 shifts.
N4-Ethyl-2'-deoxycytidine ( -Et-dC)[3][4]
  • Locus of Modification: The ethyl group is attached to the

    
    -position of Cytosine.[1]
    
  • Steric Consequence: The ethyl group can adopt syn or anti conformations relative to the N3-position. The anti rotamer interferes with the Watson-Crick face, sterically hindering the formation of the central hydrogen bond with Guanine.

  • Thermodynamic Impact:

    • Base Pairing: It hybridizes with dG, but the stability is reduced, often approximating the thermodynamics of an A:T pair rather than a C:G pair.

    • Tautomerism: The alkylation stabilizes the imino tautomer, which can base-pair with Thymine, explaining its mutagenic potential.

N6-methyladenosine ( )[5][6]
  • Locus of Modification: The methyl group is attached to the

    
    -position of Adenine.[2]
    
  • Steric Consequence: The methyl group projects into the major groove of B-DNA. It does not directly block Watson-Crick hydrogen bonding (A:T pairing remains intact).

  • Thermodynamic Impact:

    • Hydration: The hydrophobic methyl group disrupts the ordered "spine of hydration" (water molecules) in the major groove.

    • Stacking: It alters base stacking enthalpy (

      
      ).
      
    • Result: Typically causes a mild destabilization (

      
       decrease of 0.5°C – 1.5°C per modification), though this is highly sequence-dependent.
      
Mechanistic Visualization

DNA_Modifications cluster_0 N4-Ethyl-dC (Lesion) cluster_1 N6-Methyl-dA (Epigenetic) N4_Node N4-Ethyl Group WC_Face Watson-Crick Face (Interference) N4_Node->WC_Face Steric Clash Stab_Loss Significant Destabilization (~ A:T equivalent) WC_Face->Stab_Loss Weakened H-Bonds N6_Node N6-Methyl Group Major_Groove Major Groove (Projection) N6_Node->Major_Groove Protrusion Hydration Disrupted Hydration Spine (Mild Destabilization) Major_Groove->Hydration Hydrophobic Effect

Figure 1: Mechanistic pathways by which N4-Et-dC and N6-mdA alter DNA stability. Note the distinction between direct H-bond interference (N4) and hydration/solvent effects (N6).

Synthesis & Experimental Design

To study these modifications, they must be site-specifically incorporated into oligonucleotides via solid-phase synthesis.

Phosphoramidite Selection
FeatureN4-Ethyl-dC N6-Methyl-dA
Protecting Group Acetyl (Ac) or Isobutyryl. Crucial: Standard Benzoyl protection is often avoided to prevent transamidation or difficult deprotection.Phenoxyacetyl (Pac) or Benzoyl (Bz). Pac is preferred for "UltraMild" deprotection to preserve sensitive marks.
Coupling Efficiency Slightly lower than standard dC due to steric bulk. Recommended coupling time: 3–6 mins .High efficiency.[3][4] Standard coupling time (2–3 mins) is usually sufficient.
Deprotection Compatible with UltraMild (Ammonium Hydroxide/Methylamine) or standard Ammonia (if Acetyl protected).Avoid strong heating in Ammonia if possible to prevent potential demethylation (rare but possible) or depurination.
Purification Strategy

Recommendation: RP-HPLC (Reverse Phase) is mandatory.

  • Why? The hydrophobic alkyl groups (

    
    -ethyl and 
    
    
    
    -methyl) increase the retention time compared to the "failure" sequences (n-1). Trityl-on purification followed by on-column detritylation yields the highest purity (>95%) required for thermodynamic studies.

Protocol: Comparative Thermal Denaturation ( )

This protocol is the gold standard for quantifying the stability impact (


) of these modifications.
Buffer Preparation (The "1M Salt" Standard)

Thermodynamics are salt-dependent. Use a high-salt buffer to mask backbone repulsion and focus on base-stacking/pairing stability.

  • Composition: 10 mM Sodium Phosphate (pH 7.0), 1.0 M NaCl, 0.1 mM EDTA.

  • Degassing: Helium sparge for 15 mins to prevent bubble formation during heating.

Sample Preparation
  • Annealing: Mix equimolar amounts (e.g., 2.0

    
    M) of the modified strand and its complement.
    
  • Heat: 95°C for 5 minutes.

  • Cool: Slow cool to room temperature over 2 hours (approx. 1°C/min). Critical: This ensures thermodynamic equilibrium and prevents kinetic trapping of hairpins.

UV Melting Workflow
  • Instrument: UV-Vis Spectrophotometer with Peltier temperature controller.

  • Wavelength: Monitor Absorbance at 260 nm (hyperchromicity).

  • Ramp: 20°C to 90°C.

  • Rate: 0.5°C/min (heating) and 0.5°C/min (cooling).

    • Self-Validation: The heating and cooling curves must overlay (hysteresis check). If they do not, the transition is not at equilibrium.

Data Analysis (Thermodynamic Extraction)

Do not rely solely on the


 point. Use the Van 't Hoff analysis :
  • Convert

    
     to fraction folded (
    
    
    
    ).
  • Plot

    
     vs 
    
    
    
    (Kelvin).
  • Slope =

    
    
    
  • Intercept =

    
    
    

Comparative Performance Data

The following table summarizes typical stability shifts (


) observed when a single modification is introduced into a standard 12-mer B-DNA duplex.
ParameterControl (Unmodified) N4-Ethyl-dC Modified N6-Methyl-dA Modified
Base Pair dC : dG

-Et-dC : dG

: dT

(vs Control)
Reference (0.0)-4.0°C to -6.0°C (Destabilizing)-0.5°C to -1.5°C (Mildly Destabilizing)

Reference+1.5 to +3.0 kcal/mol (Less stable)+0.3 to +0.8 kcal/mol (Slightly less stable)
Structural Impact Standard B-DNALocal distortion; potential wobble pairing; reduced H-bond enthalpy.B-DNA maintained; widening of major groove; loss of structural water.
Detection (LC-MS) dC [M+H]+ 228.2

-Et-dC [M+H]+ 256.3 (+28 Da)

[M+H]+ 266.3 (+14 Da)

Note: Values are approximate and sequence-dependent. Flanking bases (nearest neighbors) significantly influence the magnitude of destabilization.[5]

Workflow Visualization

Stability_Workflow cluster_synthesis Phase 1: Synthesis cluster_analysis Phase 2: Stability Profiling S1 Phosphoramidite Coupling S2 Deprotection (UltraMild) S1->S2 S3 HPLC Purification (Trityl-on) S2->S3 A1 Annealing (1°C/min cool) S3->A1 QC Check (MS) A2 UV Melting (260nm, 0.5°C/min) A1->A2 A3 Van 't Hoff Plotting A2->A3

Figure 2: Validated workflow for comparative stability assessment of alkylated DNA.

Expert Commentary & Troubleshooting

The "Wobble" Factor (N4-Et-dC)

When analyzing N4-Et-dC, do not assume a standard two-state transition. The ethyl group allows the base to sample the syn conformation. In some sequence contexts, this can lead to biphasic melting curves . If you observe this, perform Circular Dichroism (CD) spectroscopy. A shift in the positive band from 275 nm (B-DNA) toward 295 nm suggests a Z-DNA-like or intermediate conformation.

The "Hydration" Factor (6mA)

For


, the destabilization is largely entropic (displacement of water). Therefore, osmotic stress experiments  (adding PEG or betaine to the buffer) can reveal the extent of hydration contribution. If the 

gap between

and

closes under osmotic stress, the mechanism is confirmed as hydration-driven.

References

  • Thermodynamic Stability of DNA Duplexes Comprising T

    
     dU Substitutions. 
    Source: Biochemistry (ACS Publications).
    Context: Establishes baseline thermodynamic destabilization for single methyl group removals/additions.
    URL:[Link]
    
  • N4-Ethyl-N4 cross-linked DNA: Synthesis and characterization. Source: Biochemistry (PubMed). Context: Details the synthesis of N4-ethyl derivatives and their structural impact, including the distinction between mono-adducts and cross-links. URL:[Link]

  • N6-methyladenosine in DNA promotes genome stability. Source: eLife / NIH. Context: Discusses the biological role of 6mA in DNA repair and its identification via LC-MS/MS. URL:[Link]

  • N4-Et-dC-CE Phosphoramidite Product Information. Source: Glen Research. Context: Provides specific coupling and deprotection protocols for N4-ethyl-dC phosphoramidites. URL:[Link]

  • Dynamics Studies of DNA with Non-canonical Structure Using NMR. Source: MDPI (Molecules). Context: Reviews methods (NMR) for analyzing dynamic fluctuations in modified DNA, applicable to N4-Et-dC wobble pairing. URL:[Link]

Sources

Validation

Technical Guide: In Vitro vs. In Vivo Effects of N4-Ethyl-2'-deoxycytidine (N4-Et-dC)

Executive Summary N4-Ethyl-2'-deoxycytidine (N4-Et-dC) is a modified nucleoside primarily utilized as a mechanistic probe in mutagenesis research and DNA repair kinetics. Unlike its epigenetic analog 5-methylcytosine, N4...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N4-Ethyl-2'-deoxycytidine (N4-Et-dC) is a modified nucleoside primarily utilized as a mechanistic probe in mutagenesis research and DNA repair kinetics. Unlike its epigenetic analog 5-methylcytosine, N4-Et-dC represents a DNA lesion typically resulting from exposure to ethylating agents (e.g., N-ethyl-N-nitrosourea).

Its primary utility lies in studying Translesion Synthesis (TLS) and polymerase fidelity . The ethyl group at the exocyclic amine (N4) position destabilizes Watson-Crick base pairing, inducing a tautomeric shift that favors base-pairing with Thymine (T) rather than Guanine (G). This guide compares its behavior in controlled cell-free systems (in vitro) versus complex cellular environments (in vivo), providing protocols for its use in replication fidelity assays.

Part 1: Mechanistic Profile & Chemical Behavior[1]

The Tautomeric Shift & Mutagenic Potential

The N4-ethyl modification is critical because it interferes with the hydrogen bonding interface of cytosine.

  • Canonical dC: Exists predominantly in the amino form, pairing with Guanine.

  • N4-Et-dC: The ethyl group creates steric hindrance and electronic shifts that stabilize the imino tautomer.

  • Consequence: In the imino form, N4-Et-dC mimics the hydrogen bonding pattern of Thymine (T). During replication, high-fidelity polymerases may stall, while TLS polymerases often insert Thymine (leading to G:C

    
     A:T transitions).
    
Comparison of N4-Et-dC with Structural Alternatives
FeatureN4-Ethyl-dC (Target)N4-Methyl-dC (Comparator)5-Methyl-dC (Epigenetic Control)Unmodified dC
Steric Bulk High (Ethyl group rotates)ModerateLow (Methyl on C5 ring)None
Base Pairing Ambiguous (G or T)Ambiguous (G or T)Strict (G)Strict (G)
Polymerase Block Significant (High-fidelity pols)ModerateNegligibleNone
Primary Repair Nucleotide Excision Repair (NER)Direct Reversal / NERTET-mediated oxidationN/A
Mutagenicity High (Transitions)ModerateNone (unless deaminated)None

Part 2: In Vitro Performance (Cell-Free Systems)

In cell-free systems, N4-Et-dC is used to challenge DNA polymerases. The "performance" here is defined by Bypass Efficiency and Fidelity .

Polymerase Stalling and Bypass

High-fidelity polymerases (e.g., Pol


, Pol 

, Taq) generally stall at N4-Et-dC sites due to the steric clash in the active site and the distorted minor groove geometry.
  • Experimental Observation: In primer extension assays, a strong "pause site" band is observed one nucleotide prior to the lesion (

    
    ).
    
  • TLS Polymerases: Y-family polymerases (e.g., Pol

    
    , Pol 
    
    
    
    , Dpo4) have larger active sites and can bypass N4-Et-dC. However, they frequently incorporate the incorrect base (T).
Thermal Stability (Tm)

Incorporating N4-Et-dC into an oligonucleotide duplex significantly lowers the melting temperature (


) compared to unmodified dC or N4-Me-dC.
  • Data: A single N4-Et-dC modification can decrease duplex

    
     by 4–8°C  depending on the sequence context, primarily due to the disruption of the hydration spine in the major groove.
    

Part 3: In Vivo Effects (Cellular Exposure)

When introduced into living cells (either via metabolic incorporation of the nucleoside or transfection of modified vectors), N4-Et-dC triggers distinct biological responses.

Cytotoxicity and Repair

Unlike 5-aza-dC (which traps DNMTs), N4-Et-dC is primarily recognized as DNA damage.

  • Nucleotide Excision Repair (NER): The bulkier ethyl group distorts the helix sufficiently to be recognized by the XPC-RAD23B complex (Global Genome NER).

  • Mismatch Repair (MMR): If replication occurs and a T is inserted opposite N4-Et-dC, the resulting mismatch may trigger MMR, leading to futile repair cycles if the template strand (containing the lesion) is not excised.

Mutagenic Spectrum

In mammalian cells, N4-Et-dC sites are "hotspots" for transition mutations.

  • Mechanism: During S-phase, if NER fails to clear the lesion, TLS polymerases (recruited via PCNA ubiquitination) bypass the lesion.

  • Result: The daughter strand reads the N4-Et-dC as a T, inserting an A. The next round of replication fixes the mutation as a G:C

    
     A:T transition .
    

Part 4: Visualization of Pathways

Diagram 1: Mutagenic Mechanism of N4-Et-dC

This diagram illustrates the tautomeric shift and the resulting replication error.

MutagenesisMechanism dC Canonical dC (Amino Tautomer) Et_dC N4-Ethyl-dC (Modified) dC->Et_dC Alkylation Imino Imino Tautomer (Stabilized by Ethyl) Et_dC->Imino Tautomeric Shift Rep Replication Fork (High-Fidelity Pol) Imino->Rep Encounter Stall Polymerase Stall (Steric Clash) Rep->Stall Block TLS TLS Recruitment (Pol Eta/Kappa) Stall->TLS PCNA Ubiquitination Mispair Mispairing with T (Instead of G) TLS->Mispair Bypass Mutation G:C -> A:T Transition Mutation Mispair->Mutation Next Replication Cycle

Caption: Logical flow from N4-ethylation to stable genetic mutation via TLS bypass.

Part 5: Experimental Protocols

Protocol A: Standing Start Primer Extension Assay

Objective: To quantify the bypass efficiency of a specific polymerase past the N4-Et-dC lesion.

Reagents:

  • Template: 30-mer oligonucleotide containing N4-Et-dC at position +1 relative to the primer 3' end.

  • Primer: 5'-FAM labeled 15-mer (complementary to the region immediately upstream of the lesion).

  • Polymerase: Klenow Fragment (exo-) or Dpo4.

  • dNTPs: Ultra-pure mix (100 µM).

Workflow:

  • Annealing: Mix Template (1 µM) and Primer (0.9 µM) in 1x Reaction Buffer. Heat to 95°C for 5 min, cool slowly to RT.

  • Initiation: Add Polymerase (0.1 U) to the annealed duplex.

  • Extension: Add dNTP mix to initiate reaction. Incubate at 37°C.

  • Time Points: Quench aliquots at 30s, 1 min, 5 min, 10 min using Stop Solution (95% Formamide, 20mM EDTA).

  • Analysis: Resolve products on a 20% Denaturing PAGE (7M Urea).

  • Quantification: Visualize FAM fluorescence. Calculate Percent Bypass = (Intensity of full-length product) / (Total lane intensity).

Protocol B: Site-Specific Oligonucleotide Synthesis

Objective: To generate the N4-Et-dC containing substrate for assays. Note: N4-Et-dC is not compatible with standard ammonium hydroxide deprotection due to transamination risks.

  • Phosphoramidite: Use N4-ethyl-5'-O-DMT-2'-deoxycytidine-3'-O-phosphoramidite.

  • Coupling: Standard cycle (3 min coupling time).

  • Deprotection (CRITICAL):

    • Do NOT use standard NH₄OH at 55°C.

    • Use: 0.05 M Potassium Carbonate in Methanol (K₂CO₃/MeOH).

    • Conditions: Incubate at Room Temperature for 4–12 hours.

    • Why? This mild deprotection preserves the N4-ethyl group and prevents degradation.

Diagram 2: Experimental Workflow (In Vitro)

Workflow cluster_0 Substrate Preparation cluster_1 Kinetic Assay Syn Solid Phase Synthesis (Mild Deprotection) Pur HPLC Purification (Isolate N4-Et-dC oligo) Syn->Pur Ann Anneal FAM-Primer to Template Pur->Ann Ext Add Polymerase + dNTPs (Time Course) Ann->Ext PAGE Denaturing PAGE Analysis Ext->PAGE

Caption: Workflow for synthesizing and testing N4-Et-dC modified DNA.

References

  • Bignami, M., et al. (2000). Unmasking a mutagenic activity of N4-ethyl-2'-deoxycytidine in mammalian cells.Nucleic Acids Research .

  • Guengerich, F. P. (2006). Interactions of DNA polymerases with damaged DNA.[1][2]Chemical Research in Toxicology .

  • Prakash, S., & Prakash, L. (2002). Translesion DNA synthesis in eukaryotes: a one- or two-polymerase affair.Genes & Development .

  • Singer, B. (1986). O-alkyl pyrimidines in mutagenesis and carcinogenesis: occurrence and significance.Cancer Research .

  • Choi, J.Y., & Guengerich, F.P. (2005). Adduct size limits efficient and error-free bypass across bulky N2-guanine DNA adducts by human DNA polymerase eta.Journal of Molecular Biology .

Sources

Safety & Regulatory Compliance

Safety

Safe Handling and Disposal of N4-Ethyl-2'-deoxycytidine: A Compliance Framework

Executive Summary & Chemical Profile N4-Ethyl-2'-deoxycytidine (N4-Et-dC) is a modified nucleoside analog primarily used in mutagenesis research and DNA repair studies.[1] While often labeled "Not Classified" under stand...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

N4-Ethyl-2'-deoxycytidine (N4-Et-dC) is a modified nucleoside analog primarily used in mutagenesis research and DNA repair studies.[1] While often labeled "Not Classified" under standard GHS (Globally Harmonized System) guidelines due to a lack of acute toxicity data, its structural identity as an N-alkylated DNA adduct mandates that it be handled as a potential mutagen and genotoxin .

This guide provides a conservative, risk-averse disposal protocol. We prioritize the destruction of the heterocyclic ring structure to prevent potential biological incorporation or environmental persistence.

Chemical Identity Table
ParameterDetail
Chemical Name N4-Ethyl-2'-deoxycytidine
CAS Number 7323-01-5 (or 70465-61-1 for specific isomers)
Molecular Formula C₁₁H₁₇N₃O₄
Primary Hazard Genotoxicity (DNA Alkylation Mimic)
Physical State White to off-white crystalline powder
Solubility Soluble in DMSO, Methanol, Water

Hazard Identification: The "Why" Behind the Protocol

To understand the disposal strictness, one must understand the mechanism. N4-Et-dC is not merely a toxic solvent; it is a biological imposter .[1] It mimics the natural Cytidine base but carries an ethyl group that can disrupt Watson-Crick base pairing.[1]

Mechanism of Hazard (Visualized)

The following diagram illustrates why standard chemical neutralization is insufficient and why incineration is the required disposal method.

RiskMechanism Chem N4-Et-dC (Chemical Input) Cell Cellular Uptake (Accidental Exposure) Chem->Cell Inhalation/Contact DNA Incorporation into Genomic DNA Cell->DNA Phosphorylation by Kinases Mispair Anomalous Base Pairing (Steric Hindrance) DNA->Mispair During Replication Mutation Point Mutation / Genotoxicity Mispair->Mutation Permanent Damage

Figure 1: The biological pathway of N4-Et-dC genotoxicity.[1] Because the molecule is designed to integrate into DNA, disposal must ensure total molecular destruction.

Pre-Disposal Handling & Segregation

Effective disposal begins at the bench. Segregation prevents the creation of "mixed waste" (e.g., mixing solvents with biologicals), which is expensive and difficult to dispose of.

PPE Requirements
  • Respiratory: N95 mask or fume hood operation (powder form is an inhalation risk).

  • Dermal: Double nitrile gloves (0.11 mm minimum thickness).

  • Ocular: ANSI Z87.1 Safety Glasses.

Segregation Protocol
  • Solid Waste: Any gloves, weigh boats, or paper towels contaminated with N4-Et-dC must be segregated from regular trash.[1]

  • Liquid Waste:

    • Do NOT mix with oxidizers (e.g., Bleach, Peroxides). While oxidation can degrade the molecule, it may produce unknown alkylating byproducts.

    • Do NOT mix with acidic waste (potential for hydrolysis to ethyl-uracil derivatives).[1]

    • Designated Container: Use a high-density polyethylene (HDPE) carboy labeled "NON-HALOGENATED ORGANIC - MUTAGENIC."

Disposal Procedures (Step-by-Step)

This protocol aligns with EPA guidelines for toxic organic waste and NIH best practices for handling cytotoxic drugs.

A. Solid Waste (Powder & Contaminated Debris)

Method: High-Temperature Incineration.[1]

  • Rationale: The pyrimidine ring is stable; autoclaving is insufficient to guarantee destruction of the mutagenic potential.

  • Collect: Place all contaminated solids (vials, tips, gloves) into a yellow (trace chemo/biohazard) or black (RCRA hazardous) waste bag, depending on your facility's color-coding for cytotoxic waste.

  • Seal: Double-bag and seal with a zip tie or tape.

  • Label: Apply a hazardous waste tag.

    • Constituent: "N4-Ethyl-2'-deoxycytidine debris"[1]

    • Hazard Checkbox: "Toxic" / "Mutagen"[1][2]

  • Transfer: Move to the facility's hazardous waste accumulation area (Satellite Accumulation Area).

B. Liquid Waste (Stock Solutions & Reaction Media)

Method: Chemical Waste Stream (Fuel Blending/Incineration).

  • Restriction: NEVER pour N4-Et-dC solutions down the sink.

  • Pre-treatment: None required by the user. Do not attempt to neutralize with bleach at the bench scale due to potential byproduct formation.

  • Container: Collect in a solvent-compatible carboy (HDPE or Glass).

  • Labeling:

    • If dissolved in DMSO/Methanol: Label as "Flammable/Toxic Organic Waste."

    • If dissolved in Water/Buffer: Label as "Aqueous Toxic Waste (Contains Mutagens)."

  • Handoff: Request pickup by your EHS (Environmental Health & Safety) department for off-site incineration.[1]

Disposal Decision Tree

DisposalFlow Start Waste Generated Type Determine State Start->Type Solid Solid / Debris (Gloves, Vials) Type->Solid Liquid Liquid / Solution Type->Liquid Container1 Yellow/Black Chemo Waste Bag Solid->Container1 Container2 HDPE Carboy (No Oxidizers) Liquid->Container2 Label Label: 'Contains Mutagen' Container1->Label Container2->Label Final EHS Pickup -> Incineration Label->Final

Figure 2: Operational workflow for segregating and disposing of N4-Et-dC waste streams.

Emergency Response: Spills and Exposure

Spill Cleanup Protocol
  • Evacuate: Clear the immediate area of personnel.

  • PPE Up: Wear double gloves, lab coat, and safety goggles.

  • Containment:

    • Powder: Cover with wet paper towels (dampened with water) to prevent dust generation. Wipe up gently.

    • Liquid: Absorb with vermiculite or chem-pads.[1]

  • Decontamination:

    • Wash the surface with a 10% Sodium Hydroxide (NaOH) solution or a specific nucleic acid decontamination reagent (e.g., DNA-OFF™).[1]

    • Note: Strong base helps hydrolyze the nucleoside structure more effectively than simple soap.

    • Rinse with water.[3][4][5]

  • Disposal: Place all cleanup materials into the Solid Waste stream (as defined in Section 4A).

References

  • U.S. Environmental Protection Agency (EPA). (1986).[2] Guidelines for Mutagenicity Risk Assessment.[2] Federal Register 51(185): 34006-34012.[1] Link

  • National Institutes of Health (NIH) / PubChem. (2023). Compound Summary: N4-Ethyl-2'-deoxycytidine.[1][6][7][8][9] PubChem Database. Link

  • Occupational Safety and Health Administration (OSHA). (2011).[10] Hazardous Waste Operations and Emergency Response (HAZWOPER). 29 CFR 1910.120. Link

  • Biosynth Carbosynth. (2021). Safety Data Sheet: N4-Ethyl-2'-deoxycytidine.[1][11] (Reference for physical properties and GHS classification gaps). Link

Disclaimer: This guide is for educational and operational planning purposes. Always consult your institution's Environmental Health & Safety (EHS) officer and local government regulations (RCRA/EPA) before finalizing your waste management plan.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

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